3-Phenyl-tetrahydrofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGVPYYFEIFRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341837 | |
| Record name | 3-phenyl-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-63-5 | |
| Record name | 3-phenyl-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Spectroscopic Guide to 3-Phenyl-tetrahydrofuran: Unraveling Molecular Structure through NMR, IR, and MS Data
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-phenyl-tetrahydrofuran. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. By delving into the causality behind spectral features, this guide serves as a practical reference for the structural elucidation of substituted heterocyclic compounds.
Introduction: The Structural Significance of 3-Phenyl-tetrahydrofuran
3-Phenyl-tetrahydrofuran is a heterocyclic compound featuring a five-membered saturated ether ring (tetrahydrofuran) substituted with a phenyl group at the 3-position. This structural motif is of interest in medicinal chemistry and materials science. The precise characterization of such molecules is paramount, and spectroscopic techniques provide the necessary tools for unambiguous identification and structural verification. This guide will walk through the theoretical analysis of its mass spectrum, infrared spectrum, and nuclear magnetic resonance spectra to build a complete picture of its molecular architecture.
Mass Spectrometry (MS): Deconstructing the Molecule
Electron Ionization Mass Spectrometry (EI-MS) provides critical information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structural components.
Principles and Expected Fragmentation
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation of 3-phenyl-tetrahydrofuran is dictated by the stability of the resulting carbocations and radical species. Key fragmentation pathways for ethers involve α-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond.[1] The presence of the phenyl group introduces pathways involving the formation of stable benzylic cations.[2]
The molecular formula of 3-phenyl-tetrahydrofuran is C₁₀H₁₂O, giving it a molecular weight of 148.20 g/mol .[3] The mass spectrum is expected to show a molecular ion peak at m/z = 148.
Predicted Fragmentation Pathway for 3-Phenyl-tetrahydrofuran:
Caption: Predicted EI-MS Fragmentation of 3-Phenyl-tetrahydrofuran.
Summary of Expected Mass Spectrometry Data
| m/z | Proposed Fragment | Structural Formula | Notes |
| 148 | Molecular Ion | [C₁₀H₁₂O]⁺• | Corresponds to the molecular weight of the compound. |
| 133 | [M - CH₃]⁺ | [C₉H₉O]⁺ | Loss of a methyl radical, likely from a rearranged intermediate. |
| 104 | [M - C₂H₄O]⁺• | [C₈H₈]⁺• | Loss of ethylene oxide, indicative of a retro-Diels-Alder type fragmentation of the THF ring. This fragment corresponds to styrene radical cation. |
| 91 | Tropylium Ion | [C₇H₇]⁺ | A common, highly stable fragment from compounds containing a benzyl moiety. |
| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of a hydrogen molecule from the tropylium ion. |
| 71 | Tetrahydrofuranyl Cation | [C₄H₇O]⁺ | Cleavage of the bond between the phenyl group and the THF ring. |
Experimental Protocol: Acquiring an EI-Mass Spectrum
-
Sample Preparation: Dissolve a small amount of 3-phenyl-tetrahydrofuran in a volatile organic solvent, such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-200.
-
-
Data Acquisition: Inject the sample into the mass spectrometer. The instrument will vaporize the sample, ionize the molecules, and separate the resulting fragments based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Principles and Expected Absorptions
The IR spectrum of 3-phenyl-tetrahydrofuran is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring, the C-H bonds of the aliphatic tetrahydrofuran ring, and the C-O-C ether linkage.
-
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The C-H stretching vibrations of the CH₂ and CH groups in the tetrahydrofuran ring are expected to appear just below 3000 cm⁻¹.
-
C=C Aromatic Ring Stretch: The stretching of the carbon-carbon double bonds in the phenyl ring usually results in one or more sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O-C Ether Stretch: The most characteristic absorption for an ether is the strong C-O-C stretching band, which for cyclic ethers like tetrahydrofuran, typically appears in the 1050-1150 cm⁻¹ range.
-
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the monosubstituted phenyl ring are expected to show strong absorptions in the 690-770 cm⁻¹ region.
Summary of Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic |
| 2850-3000 | Medium | C-H Stretch | Aliphatic (CH, CH₂) |
| 1450-1600 | Medium-Sharp | C=C Stretch | Aromatic Ring |
| 1050-1150 | Strong | C-O-C Stretch | Ether |
| 690-770 | Strong | C-H Out-of-Plane Bend | Monosubstituted Aromatic |
Experimental Protocol: Acquiring an FT-IR Spectrum
-
Sample Preparation: For a liquid sample like 3-phenyl-tetrahydrofuran, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum of the empty salt plates or clean ATR crystal. Then, record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, splitting patterns, and integration of the signals, the connectivity of atoms can be established.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-phenyl-tetrahydrofuran is expected to be complex due to the presence of a chiral center at the 3-position, which renders the adjacent methylene protons diastereotopic. This means that the two protons on C2 and the two protons on C4 are in different chemical environments and will have different chemical shifts and will couple to each other.
Predicted ¹H NMR Signal Assignments:
Caption: Predicted ¹H NMR Data for 3-Phenyl-tetrahydrofuran.
-
Aromatic Protons (5H): These protons will appear as a complex multiplet in the downfield region of the spectrum, typically between 7.2 and 7.4 ppm.
-
Methylene Protons at C2 and C5 (4H): The protons on the carbons adjacent to the oxygen atom will be deshielded and are expected to appear as complex multiplets between 3.7 and 4.2 ppm. The protons on C2 will be diastereotopic and will likely show geminal and vicinal coupling. The same applies to the protons on C5.
-
Methine Proton at C3 (1H): This proton, being attached to the carbon bearing the phenyl group and a chiral center, will appear as a multiplet, likely between 3.0 and 3.5 ppm.
-
Methylene Protons at C4 (2H): These protons are also diastereotopic and will appear as a complex multiplet further upfield, around 2.0-2.5 ppm.
Key ¹H-¹H Spin-Spin Couplings:
Caption: Key ¹H-¹H Couplings in the Tetrahydrofuran Ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 3-phenyl-tetrahydrofuran is expected to show a total of 8 signals, as the two pairs of meta and ortho carbons in the phenyl ring are chemically equivalent due to free rotation around the C-C single bond.
Summary of Expected ¹³C NMR Chemical Shift Data
| Carbon(s) | Approx. δ (ppm) | Notes |
| C-ipso | 140-145 | Quaternary carbon attached to the THF ring. |
| C-ortho | 128-130 | Aromatic CH. |
| C-meta | 127-129 | Aromatic CH. |
| C-para | 125-127 | Aromatic CH. |
| C-2 | 68-72 | Aliphatic CH₂ adjacent to oxygen. |
| C-5 | 67-71 | Aliphatic CH₂ adjacent to oxygen. |
| C-3 | 40-45 | Aliphatic CH bearing the phenyl group. |
| C-4 | 30-35 | Aliphatic CH₂. |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-phenyl-tetrahydrofuran in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex multiplets.
-
Experiments: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
-
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the data. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Integrated Spectroscopic Analysis: A Cohesive Structural Proof
The power of spectroscopic analysis lies in the combination of data from multiple techniques to arrive at an unambiguous structure.
-
MS confirms the molecular weight of 148 and suggests the presence of a phenyl group (fragments at m/z 91 and 77) and a tetrahydrofuran ring (loss of C₂H₄O).
-
IR indicates the presence of an aromatic ring (C-H stretch > 3000 cm⁻¹, C=C stretch at 1450-1600 cm⁻¹) and an ether linkage (strong C-O-C stretch around 1100 cm⁻¹), while the absence of strong absorptions around 1700 cm⁻¹ and 3300 cm⁻¹ rules out carbonyl and hydroxyl groups, respectively.
-
NMR provides the detailed connectivity. The ¹H NMR shows the expected number of aromatic and aliphatic protons, and the complexity of the aliphatic signals is consistent with the diastereotopicity introduced by the chiral center at C3. The ¹³C NMR shows the correct number of carbon signals for the proposed structure.
Together, these three spectroscopic techniques provide a complementary and self-validating dataset that unequivocally confirms the structure of 3-phenyl-tetrahydrofuran.
Conclusion
The spectroscopic analysis of 3-phenyl-tetrahydrofuran provides a clear illustration of how modern analytical techniques are employed to elucidate molecular structures. The predictable fragmentation in mass spectrometry, the characteristic functional group absorptions in infrared spectroscopy, and the detailed conformational and connectivity information from nuclear magnetic resonance spectroscopy all contribute to a comprehensive and confident structural assignment. This guide serves as a foundational reference for scientists engaged in the synthesis and characterization of related heterocyclic compounds.
References
-
LibreTexts. (2023). 18.8: Spectroscopy of Ethers. [Link]
-
LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
-
PubChem. 3-Phenyl-tetrahydrofuran. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST. Chemistry WebBook. [Link]
-
Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]
-
LibreTexts. (2024). 5.4: Types of Protons. [Link]
-
Chemguide. Mass Spectra - Fragmentation Patterns. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]
-
NIST. Tetrahydrofuran. [Link]
-
ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
Read Chemistry. (2024). Fragmentation Patterns in Mass Spectrometry. [Link]
-
HNMR Practice 1 - OpenOChem Learn. [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
NIST. Tetrahydrofuran. [Link]
-
ResearchGate. Experimental IR spectra of tetrahydrofuran. [Link]
-
LibreTexts. (2023). NMR - Interpretation. [Link]
-
Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Phenyl-tetrahydrofuran
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the heterocyclic compound 3-phenyl-tetrahydrofuran. In the absence of a singular, comprehensive experimental dataset in the public domain, this guide utilizes high-quality predicted NMR data as a foundation for a detailed structural and spectral interpretation. The document is intended for researchers, scientists, and professionals in drug development, offering insights into the spectral characteristics of this compound, the underlying principles governing its chemical shifts, and standardized protocols for NMR data acquisition.
Introduction: The Significance of 3-Phenyl-tetrahydrofuran
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The introduction of a phenyl substituent at the 3-position creates a chiral center and introduces electronic and steric influences that significantly impact the molecule's conformation and, consequently, its interaction with biological targets.
A thorough understanding of the NMR spectral properties of 3-phenyl-tetrahydrofuran is paramount for its unambiguous identification, purity assessment, and for elucidating its conformational dynamics in solution—a critical aspect in structure-activity relationship (SAR) studies. This guide aims to serve as a key reference for scientists working with this important chemical entity.
Predicted NMR Spectral Data
Due to the limited availability of publicly accessible, fully assigned experimental spectra for 3-phenyl-tetrahydrofuran, the following ¹H and ¹³C NMR chemical shifts have been generated using a reliable online prediction tool. These predicted values provide a robust framework for understanding the expected spectral features of the molecule.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for 3-phenyl-tetrahydrofuran are summarized in Table 1. The numbering convention used for the assignments is depicted in the molecular structure diagram in Section 3.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 73.8 |
| C3 | 45.2 |
| C4 | 33.1 |
| C5 | 68.0 |
| C1' (ipso) | 142.5 |
| C2'/C6' (ortho) | 128.9 |
| C3'/C5' (meta) | 128.8 |
| C4' (para) | 126.9 |
Predicted ¹H NMR Chemical Shifts
Table 2 presents the predicted ¹H NMR chemical shifts for 3-phenyl-tetrahydrofuran, including expected multiplicities and coupling constants.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H3 | 3.6 - 3.8 | Multiplet | - |
| H4a, H4b | 2.1 - 2.4 | Multiplet | - |
| H2a, H5a (axial-like) | 3.9 - 4.1 | Multiplet | - |
| H2b, H5b (equatorial-like) | 3.7 - 3.9 | Multiplet | - |
| H2'/H6' (ortho) | 7.3 - 7.4 | Multiplet | - |
| H3'/H5' (meta) | 7.2 - 7.3 | Multiplet | - |
| H4' (para) | 7.1 - 7.2 | Multiplet | - |
Structural and Conformational Analysis
The chemical shifts observed in the NMR spectra of 3-phenyl-tetrahydrofuran are a direct consequence of its three-dimensional structure and conformational flexibility. The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.[1] The presence of the bulky phenyl group at the C3 position significantly influences this equilibrium, favoring conformations that minimize steric strain.
Figure 1: Molecular structure and atom numbering of 3-Phenyl-tetrahydrofuran.
Analysis of ¹³C NMR Chemical Shifts
-
C2 and C5: These carbons, being adjacent to the electronegative oxygen atom, are the most deshielded of the aliphatic carbons, with predicted shifts of 73.8 ppm and 68.0 ppm, respectively. Their slight non-equivalence arises from the influence of the C3-phenyl substituent.
-
C3: The benzylic carbon, C3, is predicted at 45.2 ppm. Its upfield shift relative to C2 and C5 is due to being further from the oxygen and being a methine carbon.
-
C4: The C4 carbon is the most shielded of the tetrahydrofuran ring carbons at 33.1 ppm, as it is the furthest from the electron-withdrawing oxygen and phenyl groups.
-
Phenyl Carbons: The aromatic carbons exhibit shifts in the expected range of 126-143 ppm. The ipso-carbon (C1') is the most deshielded due to the substituent effect. The ortho, meta, and para carbons have very similar predicted chemical shifts, which is common in unsubstituted or weakly substituted phenyl rings.
Analysis of ¹H NMR Chemical Shifts
-
H3: The proton attached to the chiral center, H3, is expected to be a complex multiplet due to coupling with the protons on C2 and C4. Its chemical shift is influenced by both the adjacent phenyl ring and the tetrahydrofuran ring conformation.
-
H2 and H5: The protons on the carbons adjacent to the oxygen (C2 and C5) are diastereotopic. This means that even on the same carbon, the protons are in different chemical environments (one being 'cis' and the other 'trans' to the phenyl group, on average). This leads to distinct chemical shifts and complex splitting patterns.
-
H4: The protons on C4 are also diastereotopic and will appear as a complex multiplet, coupling to H3 and H5.
-
Aromatic Protons: The protons of the phenyl group are expected to appear in the aromatic region of the spectrum (7.1-7.4 ppm) as a series of overlapping multiplets.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR data for 3-phenyl-tetrahydrofuran, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can also be used, but will result in different chemical shifts.[2]
-
Concentration: Dissolve approximately 5-10 mg of 3-phenyl-tetrahydrofuran in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into a clean NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the complex multiplets of the aliphatic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and aid in the assignment of the aliphatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which can be crucial for assigning the quaternary aromatic carbon (C1').
-
Sources
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Phenyl-tetrahydrofuran
Abstract
This technical guide provides a detailed analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of 3-Phenyl-tetrahydrofuran (MW: 148.19 g/mol ). As a molecule incorporating both a cyclic ether and an aromatic system, its fragmentation behavior is governed by competing and complementary pathways characteristic of both functional groups. Understanding these pathways is critical for the unambiguous identification of this structure and related compounds in complex analytical workflows, particularly in metabolomics and synthetic chemistry. This document delineates the primary fragmentation mechanisms, predicts the resultant mass spectrum, and provides a robust experimental protocol for its empirical validation.
Foundational Principles: Ionization and Fragmentation Drivers
Under standard Electron Ionization (EI) conditions (typically 70 eV), a molecule is bombarded with high-energy electrons. This process ejects an electron from the analyte, creating a high-energy molecular ion (M•+), which is also a radical cation.[1] The excess internal energy imparted during ionization renders the molecular ion unstable, causing it to undergo a series of predictable bond cleavages and rearrangements to dissipate this energy.
For 3-Phenyl-tetrahydrofuran, the initial ionization site is likely to be either the non-bonding electrons of the ether oxygen or the π-system of the phenyl ring, as these are the highest energy orbitals.[2] The subsequent fragmentation is dictated by the formation of the most stable possible products (cations and neutral radicals). The stability of the phenyl group and the potential for resonance-stabilized cations, such as the tropylium ion, are powerful drivers in its fragmentation cascade.[3]
Proposed Fragmentation Pathways of 3-Phenyl-tetrahydrofuran
The molecular ion of 3-Phenyl-tetrahydrofuran ([C₁₀H₁₂O]•+) has an m/z of 148. Its fragmentation is dominated by pathways that leverage the stability of the aromatic ring.
Benzylic Cleavage and Tropylium Ion Formation (m/z 91)
The most significant fragmentation pathway for many alkyl-substituted aromatic compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This process is initiated by the cleavage of the C2-C3 bond of the tetrahydrofuran ring, which is beta to the phenyl group. This cleavage is followed by a rearrangement of the resulting benzylic cation into the seven-membered aromatic tropylium ring system. This ion is often the base peak in the spectrum due to its exceptional stability.[3]
Caption: Formation of the tropylium ion (m/z 91).
Ring-Opening and Styrene Ion Formation (m/z 104)
An alternative pathway involves the initial opening of the tetrahydrofuran ring. Alpha-cleavage, the breaking of a bond adjacent to the ether oxygen, is a characteristic fragmentation for ethers.[4][5] For cyclic ethers, this leads to a ring-opened radical cation.[6] Subsequent hydrogen rearrangement and cleavage can lead to the elimination of formaldehyde (CH₂O) and a hydrogen radical, resulting in the formation of the stable styrene radical cation ([C₈H₈]•+) at m/z 104.
Phenyl Cation Formation (m/z 77)
Direct cleavage of the bond connecting the phenyl group to the tetrahydrofuran ring (an alpha-cleavage relative to the ring) can result in the formation of the phenyl cation (C₆H₅⁺) at m/z 77. This pathway involves the loss of the entire C₄H₇O• radical. While less favored than the formation of the rearranged tropylium ion, the m/z 77 peak is a common marker for phenyl-containing compounds.[3]
Comprehensive Fragmentation Scheme
The interplay between these primary pathways, along with minor secondary fragmentations, defines the overall mass spectrum. The diagram below illustrates the proposed comprehensive fragmentation scheme originating from the molecular ion.
Sources
Conformational analysis of 3-Phenyl-tetrahydrofuran isomers
An In-Depth Technical Guide to the Conformational Analysis of 3-Phenyl-tetrahydrofuran Isomers
Abstract
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. The conformational flexibility of this five-membered ring system, governed by pseudorotation, plays a critical role in defining the three-dimensional architecture of these molecules and, consequently, their biological activity. The introduction of a substituent, such as a phenyl group at the 3-position, imparts significant conformational constraints, leading to a complex energetic landscape. This technical guide provides a comprehensive framework for the conformational analysis of cis- and trans-3-phenyl-tetrahydrofuran, integrating high-level computational chemistry with nuclear magnetic resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the conformational preferences of substituted tetrahydrofurans.
Introduction: The Dynamic Nature of the Tetrahydrofuran Ring
Unlike the more rigid six-membered cyclohexane ring, the five-membered tetrahydrofuran ring is in a constant state of flux, undergoing a low-energy conformational change known as pseudorotation.[1] This process allows the ring to relieve torsional strain without passing through a high-energy planar state. The pseudorotation pathway connects a series of non-planar conformations, with the two most prominent being the envelope (C_s symmetry) and the twist (C_2 symmetry) forms.
In the envelope conformation, four of the ring atoms are coplanar, while the fifth is puckered out of this plane. In the twist conformation, three adjacent atoms are coplanar with the midpoint of the bond formed by the remaining two atoms.[1] High-level ab initio calculations suggest that for an unsubstituted THF ring, these conformations are very close in energy, with some studies indicating the twist form is slightly more stable.[1] The low energy barrier between these forms means that at room temperature, the THF ring rapidly interconverts between them.
The introduction of a substituent, particularly a sterically demanding one like a phenyl group, significantly alters this dynamic equilibrium. The substituent will preferentially occupy a position that minimizes steric interactions, thereby "locking" the ring into a limited set of low-energy conformations. For 3-phenyl-tetrahydrofuran, we must consider two diastereomers: cis and trans, which will exhibit distinct conformational preferences.
Theoretical Framework: Predicting Conformational Preferences
A thorough conformational analysis begins with a theoretical prediction of the stable conformers. This is achieved through computational chemistry, which allows for the exploration of the potential energy surface of the molecule.
Key Interactions Governing Conformer Stability
The conformational preferences of 3-phenyl-tetrahydrofuran are primarily dictated by the minimization of steric strain. The bulky phenyl group will tend to adopt a pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial-like interactions with the protons on the THF ring. This preference for a pseudo-equatorial position will, in turn, influence the puckering of the THF ring.
-
cis-3-Phenyl-tetrahydrofuran: In this isomer, the phenyl group and the hydrogen at the 2-position (assuming a standard numbering scheme where oxygen is position 1) are on the same side of the ring. To minimize steric hindrance, the phenyl group will favor a pseudo-equatorial position.
-
trans-3-Phenyl-tetrahydrofuran: Here, the phenyl group and the hydrogen at the 2-position are on opposite sides. Again, the phenyl group will preferentially occupy a pseudo-equatorial position.
The interplay between the phenyl group's orientation and the ring's pucker leads to a set of possible low-energy envelope and twist conformations for each isomer, which must be evaluated computationally.
Computational Workflow for Conformational Analysis
A robust computational protocol is essential for accurately predicting the geometries and relative energies of the conformers of 3-phenyl-tetrahydrofuran. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.
Step-by-Step Computational Protocol
-
Initial Conformer Generation: A preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) should be performed to identify a broad range of possible low-energy structures for both the cis and trans isomers.
-
DFT Optimization: The unique conformers identified in the initial search are then subjected to geometry optimization using DFT. A common and reliable choice of methodology is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or a larger basis set like aug-cc-pVTZ for higher accuracy.[1]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations must be performed. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.
-
Single-Point Energy Refinement: For a more accurate determination of the relative energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or a double-hybrid DFT functional.
-
Solvation Effects: Since experimental data is often collected in solution, it is crucial to account for the effect of the solvent. This can be done using an implicit solvation model, such as the Polarizable Continuum Model (PCM), during the DFT calculations.
Data Presentation: Summarizing Computational Results
The computational results should be summarized in a clear and concise table for easy comparison of the different conformers.
| Conformer (Isomer) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (°) |
| cis-Conformer 1 | 0.00 | 0.00 | H2-C2-C3-H3, H3-C3-C4-H4a |
| cis-Conformer 2 | X.XX | Y.YY | H2-C2-C3-H3, H3-C3-C4-H4a |
| trans-Conformer 1 | 0.00 | 0.00 | H2-C2-C3-H3, H3-C3-C4-H4a |
| trans-Conformer 2 | A.AA | B.BB | H2-C2-C3-H3, H3-C3-C4-H4a |
Caption: Table of computationally derived relative energies and key dihedral angles for the low-energy conformers of cis- and trans-3-phenyl-tetrahydrofuran.
Visualizing Conformational Equilibria
A Graphviz diagram can effectively illustrate the relationship between the different conformers and the energy barriers separating them.
Caption: Conformational equilibrium of cis- and trans-3-phenyl-tetrahydrofuran isomers.
Experimental Validation: NMR Spectroscopy
While computational methods provide invaluable predictions, experimental validation is crucial. High-resolution NMR spectroscopy is the most powerful technique for studying the solution-phase conformation of molecules like 3-phenyl-tetrahydrofuran.
The Karplus Relationship and Vicinal Coupling Constants
The key to elucidating the conformation of the THF ring lies in the analysis of vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation .[2]
J(φ) = Acos²(φ) + Bcos(φ) + C
where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters.[2] For tetrahydrofuran derivatives, specific Karplus relationships have been developed that account for the electronegativity of the ring oxygen.[1]
By measuring the ³JHH values from the ¹H NMR spectrum, one can estimate the corresponding dihedral angles. These experimental dihedral angles can then be compared to those predicted by DFT for the various low-energy conformers. A good match between the experimental and calculated values provides strong evidence for the predominant conformation in solution.
Experimental Protocol
-
Synthesis and Isolation: The cis and trans isomers of 3-phenyl-tetrahydrofuran must be synthesized and isolated. Various synthetic routes to substituted tetrahydrofurans have been reported, often involving cyclization reactions.[3]
-
NMR Sample Preparation: High-purity samples of each isomer are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) should be used to acquire a well-resolved ¹H NMR spectrum for each isomer.
-
Spectral Analysis: The spectrum is carefully analyzed to assign all proton signals and measure the coupling constants, particularly the vicinal couplings between the protons on the THF ring.
-
Karplus Analysis: The measured ³JHH values are used in a parameterized Karplus equation for tetrahydrofurans to calculate the corresponding dihedral angles.
-
Comparison with DFT: The experimentally derived dihedral angles are compared with the values calculated for the lowest-energy conformers from the DFT analysis.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide complementary information. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE cross-peaks can help to confirm the relative stereochemistry and the conformational preferences, particularly the orientation of the phenyl group relative to the THF ring protons.
Integrated Analysis: Synthesizing Computational and Experimental Data
A strong correlation between the lowest-energy conformer predicted by DFT and the conformation suggested by the NMR coupling constants and NOE data provides a high degree of confidence in the final structural assignment. Any discrepancies may suggest that the molecule exists as a dynamic equilibrium of multiple conformers, in which case the relative populations can be estimated from the experimental data and the computationally derived parameters for each contributing conformer.
Visualization of the Integrated Workflow
Caption: Integrated workflow for the conformational analysis of 3-phenyl-tetrahydrofuran.
Conclusion
The conformational analysis of 3-phenyl-tetrahydrofuran requires a multi-faceted approach that combines the predictive power of computational chemistry with the empirical validation of NMR spectroscopy. By following the detailed workflows outlined in this guide, researchers can confidently determine the preferred conformations of the cis and trans isomers of this important heterocyclic system. A thorough understanding of the three-dimensional structure of substituted tetrahydrofurans is fundamental to rational drug design and the elucidation of structure-activity relationships.
References
- Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.
- Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(11), 834-862.
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
- Lowe, J. T., & Panek, J. S. (2005). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Organic Letters, 7(15), 3231–3234.
- Wolfe, S., Rauk, A., Tel, L. M., & Csizmadia, I. G. (1971). A theoretical study of the conformational changes in 3-substituted five-membered rings. Journal of the Chemical Society B: Physical Organic, 136-145.
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2008). NIH Public Access, 2008, 1-38.
Sources
An In-depth Technical Guide to the Crystal Structure Determination of 3-Phenyl-tetrahydrofuran Derivatives
This guide provides a comprehensive overview of the critical process of determining the crystal structure of 3-phenyl-tetrahydrofuran derivatives. For researchers in drug discovery and development, the precise elucidation of a molecule's three-dimensional architecture is not merely an academic exercise; it is a foundational pillar upon which rational drug design and optimization are built. The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, and the addition of a phenyl group at the 3-position introduces significant steric and electronic features that profoundly influence molecular conformation and intermolecular interactions. Understanding these structural nuances at the atomic level is paramount for predicting and enhancing biological activity.
This document will navigate the logical progression from chemical synthesis to the final refined crystal structure, offering not just procedural steps, but the underlying scientific rationale that governs experimental choices. We will delve into the synthesis of these derivatives, the art and science of crystallization, the power of single-crystal X-ray diffraction, and the complementary role of spectroscopic techniques.
The Significance of the 3-Phenyl-tetrahydrofuran Scaffold in Medicinal Chemistry
The tetrahydrofuran (THF) ring is a key structural unit in a multitude of biologically active compounds and approved pharmaceutical agents. Its prevalence stems from its favorable physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability. The introduction of a phenyl group at the 3-position creates a chiral center and imparts a significant degree of conformational rigidity. This substituent can engage in crucial π-π stacking or hydrophobic interactions within a biological target, such as an enzyme's active site or a receptor's binding pocket. The precise orientation of this phenyl group, dictated by the stereochemistry at C3 and the puckering of the THF ring, can be the determining factor for a compound's efficacy and selectivity. Therefore, unambiguous determination of the absolute 3D molecular structure through single-crystal X-ray diffraction is an indispensable step in the structure-activity relationship (SAR) studies of this class of molecules.
Synthesis of 3-Phenyl-tetrahydrofuran Derivatives
The synthesis of 3-phenyl-tetrahydrofuran derivatives can be approached through various synthetic strategies. A common and effective method involves a redox-relay Heck reaction, which allows for the construction of the 3-aryl tetrahydrofuran core from readily available starting materials.[1]
Experimental Protocol: Synthesis of a Representative 3-Phenyl-tetrahydrofuran Derivative
This protocol outlines a general procedure for the synthesis of a 3-phenyl-tetrahydrofuran derivative, which can be adapted based on the specific substitution patterns desired on the phenyl ring.
Materials:
-
Substituted Phenylboronic acid
-
cis-But-2-ene-1,4-diol
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)biphenyl (JohnPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Heck Reaction: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the substituted phenylboronic acid (1.2 equivalents), Pd(OAc)₂ (5 mol%), and JohnPhos (10 mol%).
-
Add anhydrous 1,4-dioxane to the flask, followed by cis-but-2-ene-1,4-diol (1.0 equivalent) and K₂CO₃ (2.5 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclic hemiacetal.
-
Reduction: Dissolve the crude hemiacetal in MeOH and cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the MeOH under reduced pressure and extract the aqueous residue with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution to yield the crude 3-phenyl-tetrahydrofuran derivative.
-
Purify the crude product by flash column chromatography on silica gel.
Crystallization: The Gateway to High-Resolution Structures
The growth of high-quality single crystals is often the most challenging and critical step in the process of structure determination. For small organic molecules like 3-phenyl-tetrahydrofuran derivatives, several crystallization techniques can be employed. The choice of solvent and method is crucial and often requires empirical screening.
Common Crystallization Techniques:
-
Slow Evaporation: This is one of the simplest and most widely used methods. The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solution is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface of the two solvents as they slowly mix.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
Experimental Protocol: Crystallization of a 3-Phenyl-tetrahydrofuran Derivative
This protocol is adapted from a successful crystallization of a related tetrahydrofuran derivative and serves as a robust starting point.[2]
Materials:
-
Purified 3-phenyl-tetrahydrofuran derivative
-
Ethanol (or other suitable solvents for screening, such as ethyl acetate, hexane, dichloromethane)
-
Small glass vials (e.g., 2 mL)
-
Pasteur pipettes
Procedure:
-
Dissolve the purified 3-phenyl-tetrahydrofuran derivative in a minimal amount of ethanol at room temperature to create a concentrated solution.
-
Allow the solvent to evaporate slowly under ambient conditions. This may initially result in the formation of a viscous oil or polycrystalline solid.[2]
-
If an oil is obtained, store the vial in a refrigerator at approximately 4 °C overnight to induce crystallization.[2]
-
If a polycrystalline solid forms, dissolve it in a minimal amount of the same solvent by gentle warming.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
For challenging cases that yield oils, drawing the viscous liquid into the narrow end of a glass Pasteur pipette to form a slug and then freezing it at a low temperature (e.g., -20 °C) can be effective.[2]
-
A molten zone can then be created by briefly warming the frozen slug with a fingertip, allowing for slow recrystallization as the slug returns to the freezer temperature.[2]
-
Once single crystals of suitable size and quality (typically >0.1 mm in all dimensions with well-defined faces) are observed, they can be carefully harvested for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.
The SCXRD Workflow:
Caption: Workflow for Crystal Structure Determination.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the diffraction spots.
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Structure Validation: The final refined structure is validated using various crystallographic metrics and software tools to ensure its quality and chemical reasonableness.
Data Presentation: Crystallographic Data Table
The final crystallographic data for a representative 3-phenyl-tetrahydrofuran derivative would be presented in a standardized format. The following table is a template based on published data for a related compound.[3]
| Parameter | Value |
| Chemical formula | C₁₀H₁₂O |
| Formula weight | 148.20 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | [Example Value: 9.649(2)] |
| b (Å) | [Example Value: 12.966(3)] |
| c (Å) | [Example Value: 16.038(4)] |
| β (°) | [Example Value: 104.210(4)] |
| Volume (ų) | [Example Value: 1945.2(8)] |
| Z | 4 |
| Density (calculated, g/cm³) | [Calculated based on cell parameters] |
| Absorption coefficient (mm⁻¹) | [Example Value: 0.11] |
| F(000) | [Calculated] |
| Crystal size (mm³) | [Example Value: 0.58 x 0.42 x 0.21] |
| θ range for data collection (°) | [Example Range: 2.1 to 26.0] |
| Reflections collected | [Number] |
| Independent reflections | [Number] |
| R(int) | [Value] |
| Goodness-of-fit on F² | [Value] |
| Final R indices [I>2σ(I)] | [R1, wR2 values] |
| R indices (all data) | [R1, wR2 values] |
Spectroscopic Characterization
While SCXRD provides the ultimate structural elucidation in the solid state, spectroscopic techniques are essential for characterizing the bulk material and confirming the structure in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the synthesized molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the electronic environment and neighboring protons for each hydrogen atom. ¹³C NMR confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, which confirms its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For a 3-phenyl-tetrahydrofuran derivative, characteristic peaks for C-H (aromatic and aliphatic) and C-O stretching vibrations would be expected.
Conclusion
The determination of the crystal structure of 3-phenyl-tetrahydrofuran derivatives is a multi-faceted process that integrates synthetic organic chemistry, the physical chemistry of crystallization, and the powerful analytical technique of single-crystal X-ray diffraction. Each step, from the rational design of the synthesis to the final validation of the crystal structure, is governed by fundamental scientific principles. The resulting three-dimensional structural information is of immense value to medicinal chemists, providing a clear atomic-level picture that can guide the design of more potent and selective therapeutic agents. This in-depth understanding of molecular architecture is, therefore, a critical component in the modern drug discovery and development pipeline.
References
- Kumar, V. et al. (1999). J. Pharm. Sci., 88, 391-396.
-
Nirpal, A. & Sathyamoorthi, S. (2025). Acta Crystallogr C Struct Chem.[2]
-
Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). Org. Lett., 25, 2361-2365.[1]
- Wolfe, J. P. & Rossi, M. A. (2004). J. Am. Chem. Soc., 126, 1620-1621.
- Padwa, A. et al. (1993). J. Org. Chem., 58, 6144-6153.
- Takano, S. et al. (1989). J. Org. Chem., 54, 5472-5475.
-
Chen, C.-R. & Gau, H.-M. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(10), m1381.[3]
- Geoffroy, M. et al. (1993).
- Kolodiazhnyi, O. I. (1999). Russ. Chem. Rev., 68, 881-903.
- Balema, V. P. et al. (2002). J. Organomet. Chem., 657, 1-2, 258-264.
- Selva, M. et al. (2014). Green Chem., 16, 2073-2081.
-
Rida, S. M. et al. (2023). Molecules, 28(12), 4789.[4]
Sources
- 1. Tetrahydrofuran synthesis [organic-chemistry.org]
- 2. Single-crystal X-ray diffraction analysis and mechanistic implications of (2R*,3R*)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenyl(tetrahydrofuran)aluminium(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Architectural Blueprint of Nature: A Technical Guide to the Biosynthesis of the 3-Phenyl-Tetrahydrofuran Scaffold
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The 3-phenyl-tetrahydrofuran scaffold is a recurring and vital structural motif found in a multitude of biologically active natural products. As a "privileged scaffold," its presence often confers significant pharmacological properties, making it a focal point for drug discovery and development.[1][2] This guide provides a comprehensive technical overview of the primary biosynthetic route to this scaffold in nature, focusing on the well-elucidated pathway of lignan biosynthesis. We will deconstruct the journey from fundamental metabolic precursors to the stereochemically complex tetrahydrofuran core, detailing the key enzymatic players, their mechanisms, and the underlying chemical logic. Furthermore, this document furnishes field-proven experimental protocols for the functional characterization of key biosynthetic enzymes, designed to empower researchers in this domain.
Introduction: The Significance of a Core Scaffold
Nature has repeatedly converged on the tetrahydrofuran ring system as a foundational element for complex molecules.[3][4] When substituted with phenyl groups, particularly in the context of lignans, this scaffold gives rise to compounds with potent biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[5] The biosynthesis of these molecules is a masterclass in enzymatic control, transforming simple, achiral precursors into structurally intricate and stereochemically defined products. Understanding this pathway is not merely an academic exercise; it provides a roadmap for synthetic biology and metabolic engineering efforts aimed at producing these high-value compounds sustainably.[6] This guide will illuminate the three major phases of this process: the sourcing of aromatic building blocks via the phenylpropanoid pathway, the critical stereocontrolled dimerization event that forges the core ring system, and the subsequent enzymatic tailoring that establishes the final structure.
Phase 1: The Phenylpropanoid Pathway - Sourcing the Aromatic Building Blocks
The journey to the 3-phenyl-tetrahydrofuran scaffold begins with the ubiquitous phenylpropanoid pathway, which is responsible for synthesizing a vast array of plant secondary metabolites from the amino acid phenylalanine.[7][8][9] This pathway furnishes the C6-C3 phenylpropene units that serve as the fundamental building blocks for lignans.[10]
The central pathway proceeds through a series of enzymatic steps that convert L-phenylalanine into activated hydroxycinnamoyl-CoA esters. The key transformation for lignan biosynthesis is the production of coniferyl alcohol.
Core Enzymatic Steps:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form trans-cinnamic acid.[10]
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.[9]
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This is a crucial branch point in phenylpropanoid metabolism.[9][11]
-
Downstream Reductions and Modifications: A series of reductases and methyltransferases convert p-coumaroyl-CoA into various monolignols. For the most common lignans, this involves conversion to feruloyl-CoA, followed by two reductive steps catalyzed by Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) to yield coniferyl alcohol.[12]
Caption: The general phenylpropanoid pathway leading to coniferyl alcohol.
Phase 2: The Dimerization Event - Forging the Tetrahydrofuran Core
The formation of the tetrahydrofuran ring is the defining moment in the biosynthesis. It occurs through an oxidative coupling of two monolignol units, such as coniferyl alcohol. While this radical coupling can occur randomly in vitro, nature employs a remarkable class of non-enzymatic scaffolding proteins to enforce strict stereochemical control.
Key Molecular Players:
-
Laccases/Peroxidases: These enzymes catalyze the one-electron oxidation of monolignol phenols to generate resonance-stabilized phenoxy radicals.
-
Dirigent Proteins (DPs): The discovery of DPs was a landmark in understanding natural product biosynthesis. These proteins do not possess catalytic activity themselves but act as templates or scaffolds. They capture two monolignol radicals and orient them in a specific conformation, ensuring that the subsequent radical-radical coupling occurs with absolute regio- and stereospecificity.[10][13] In the absence of a DP, the coupling of coniferyl alcohol radicals yields a racemic mixture of products. In its presence, a single enantiomer, such as (+)-pinoresinol or (-)-pinoresinol, is exclusively formed.[5]
The product of this DP-mediated reaction, pinoresinol, is a furofuran lignan, containing a bicyclic structure with two fused tetrahydrofuran rings. This is the primordial scaffold from which other lignan subtypes are derived.
Caption: Dirigent protein-mediated stereospecific coupling of monolignols.
Phase 3: Tailoring the Scaffold - Reductive Opening to a Single Ring
While the furofuran structure of pinoresinol contains the tetrahydrofuran motif, many common lignans, like lariciresinol, feature a single 2,5-diaryl substituted tetrahydrofuran ring. This structure is generated through the reductive opening of the pinoresinol core.
Key Enzyme:
-
Pinoresinol-Lariciresinol Reductase (PLR): This NADPH-dependent reductase catalyzes the sequential reduction of pinoresinol. In the first step, it reductively cleaves one of the benzyl-ether bonds of the furofuran ring system to generate lariciresinol.[13][14] This enzyme can then catalyze a second reduction, converting lariciresinol to secoisolariciresinol. The stereospecificity of the PLR enzyme is critical, as it determines the final stereochemistry of the resulting lignan products.[13]
The product of the first reduction, lariciresinol, is a prime example of a natural product bearing the core 3-phenyl-tetrahydrofuran scaffold (more precisely, a 2,5-diaryl-3,4-dialkyltetrahydrofuran).
Sources
- 1. Synthesis and Demonstration of the Biological Relevance of sp3‐rich Scaffolds Distantly Related to Natural Product Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 8. Editorial: Phenylpropanoid Systems Biology and Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]
- 10. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
- 12. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Guide to the Physicochemical Characterization of 3-Phenyl-tetrahydrofuran
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: Determination of Core Physical Properties: Melting and Boiling Points
Introduction: The Significance of 3-Phenyl-tetrahydrofuran
3-Phenyl-tetrahydrofuran is a heterocyclic compound featuring a tetrahydrofuran ring substituted with a phenyl group. This structural motif is of significant interest in medicinal chemistry and materials science. The tetrahydrofuran ring serves as a versatile scaffold, and the phenyl group can modulate properties such as lipophilicity, aromatic interactions, and metabolic stability. As such, precise knowledge of its fundamental physical properties is a prerequisite for its application in drug design, process development, and formulation.
This guide provides a comprehensive overview of the essential physical properties of 3-Phenyl-tetrahydrofuran, namely its melting and boiling points. While specific experimental values for 3-Phenyl-tetrahydrofuran are not widely reported in publicly accessible databases, this document outlines the authoritative methodologies for their determination, ensuring scientific rigor and reproducibility in your research.
Core Physical Properties of 3-Phenyl-tetrahydrofuran
A diligent search of established chemical databases, including PubChem, did not yield experimentally determined melting and boiling points for 3-Phenyl-tetrahydrofuran (CAS No: 16766-63-5)[1][2]. This data gap underscores the necessity for researchers to perform their own characterization. The following table is presented as a template for recording experimentally determined values.
| Physical Property | Experimentally Determined Value | Standard Conditions |
| Melting Point | To be determined | 1 atm |
| Boiling Point | To be determined | 1 atm (or specify pressure) |
Experimental Determination of Melting and Boiling Points
The following sections detail the standard, reliable, and scientifically sound protocols for determining the melting and boiling points of a purified sample of 3-Phenyl-tetrahydrofuran.
Part 1: Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow range. The sharpness of the melting point range is a critical indicator of purity.
Methodology: Capillary Melting Point Method
This is the most common and reliable method for determining the melting point of a solid organic compound.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the 3-Phenyl-tetrahydrofuran sample is crystalline and thoroughly dry. Grind a small amount of the sample into a fine powder.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample (2-3 mm in height) into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating run can estimate the approximate melting point.
-
For a precise measurement, start heating at a rate of 10-15 °C per minute until the temperature is about 20 °C below the estimated melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the lower end of the melting range) and the temperature at which the entire sample becomes a clear liquid (the upper end of the melting range).
-
Causality Behind Experimental Choices:
-
Fine Powder: A finely ground sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow temperature ramp near the melting point is crucial for an accurate reading, as it allows the sample and the thermometer to be in thermal equilibrium.
Part 2: Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a liquid's volatility.
Methodology: Micro Boiling Point Determination (Siwoloboff Method)
This method is ideal for small quantities of a liquid.
Step-by-Step Protocol:
-
Sample Preparation: Add a small amount (approximately 0.5 mL) of liquid 3-Phenyl-tetrahydrofuran to a small test tube or a melting point capillary tube sealed at one end.
-
Fusion Tube Insertion: Take a short piece of glass tubing sealed at one end (a fusion tube) and place it, open end down, into the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube with mineral oil).
-
Heating and Observation:
-
Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the inverted fusion tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the fusion tube.
-
Causality Behind Experimental Choices:
-
Inverted Fusion Tube: This traps the vapor of the liquid, allowing for the observation of the point at which the external pressure overcomes the vapor pressure of the substance.
-
Slow Cooling: A slow cooling rate is essential for an accurate determination of the temperature at which the liquid's vapor pressure equals the atmospheric pressure.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for the determination of the physical properties of 3-Phenyl-tetrahydrofuran.
Caption: Workflow for the experimental determination of melting and boiling points.
Trustworthiness and Self-Validation
The protocols described above are standard, validated methods in organic chemistry. The trustworthiness of the results relies on:
-
Purity of the Sample: The presence of impurities will depress and broaden the melting point range and can alter the boiling point. It is recommended to confirm the purity of the 3-Phenyl-tetrahydrofuran sample by an orthogonal method, such as NMR spectroscopy or GC-MS, prior to physical property determination.
-
Calibration of Equipment: The thermometer used in either apparatus must be calibrated against known standards to ensure accuracy.
By adhering to these principles, the determined melting and boiling points will be reliable and reproducible, forming a solid foundation for further research and development activities.
References
-
PubChem. 3-Phenyl-tetrahydrofuran | C10H12O | CID 576088. National Center for Biotechnology Information. [Link]
Sources
A Comprehensive Technical Guide to the Solubility and Solvent Compatibility of 3-Phenyl-tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility and solvent compatibility of 3-Phenyl-tetrahydrofuran, a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the fundamental principles governing the behavior of this molecule in various solvent systems. Understanding these properties is critical for its effective application in reaction chemistry, purification, and formulation development.
Introduction: Physicochemical Profile of 3-Phenyl-tetrahydrofuran
3-Phenyl-tetrahydrofuran (3-Ph-THF) is an aromatic derivative of tetrahydrofuran (THF). The introduction of a phenyl group onto the THF ring significantly alters the physicochemical properties of the parent molecule, influencing its polarity, lipophilicity, and, consequently, its solubility profile.
The parent molecule, tetrahydrofuran, is a polar aprotic solvent, miscible with water and a broad range of organic solvents.[1][2][3] This versatility has made THF a ubiquitous solvent in organic synthesis and polymer science.[1][4] The presence of the nonpolar, rigid phenyl group in 3-Ph-THF is expected to decrease its aqueous solubility and increase its affinity for less polar organic solvents compared to THF.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [5] |
| Molecular Weight | 148.20 g/mol | [5] |
| Melting Point | 39.5-40 °C | |
| Boiling Point | 98.5-102 °C at 5 Torr | |
| Appearance | Not available | |
| logP (Predicted) | ~2.5-3.0 (estimated) |
Predicted Solubility Profile of 3-Phenyl-tetrahydrofuran
In the absence of extensive empirical data, the solubility of 3-Phenyl-tetrahydrofuran can be predicted based on the principle of "like dissolves like." The molecule possesses both a polar ether group and a nonpolar phenyl group, giving it a degree of amphiphilicity.
Predicted Solubility in Common Solvents:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | Highly Polar (Protic) | Low | The large nonpolar phenyl group dominates, leading to poor solvation by water molecules. |
| Methanol | Polar (Protic) | Medium | The alkyl portion of methanol can interact with the phenyl group, while the hydroxyl group can interact with the ether oxygen. |
| Ethanol | Polar (Protic) | Medium-High | Similar to methanol, but the larger alkyl chain enhances interactions with the nonpolar part of 3-Ph-THF. |
| Acetone | Polar (Aprotic) | High | The polarity is suitable to interact with the ether group, and the organic character accommodates the phenyl ring. |
| Ethyl Acetate | Medium Polarity | High | A good balance of polarity and non-polar character for solvating 3-Ph-THF. |
| Dichloromethane | Medium Polarity | High | Effective at solvating moderately polar organic compounds. |
| Tetrahydrofuran (THF) | Polar (Aprotic) | High | The principle of "like dissolves like" suggests high solubility in its parent solvent. |
| Toluene | Nonpolar | High | The aromatic nature of toluene will have strong π-π stacking interactions with the phenyl group of 3-Ph-THF. |
| Hexane | Nonpolar | Medium-Low | While the phenyl group has an affinity for nonpolar solvents, the polar ether group will limit solubility in highly nonpolar alkanes. |
Experimental Determination of Solubility: Protocols and Methodologies
For researchers requiring precise solubility data, the following experimental protocols are recommended. The choice of method will depend on the required accuracy, available equipment, and the nature of the solvent system.
Visual Miscibility Assessment (Qualitative)
This is a rapid and straightforward method for initial screening of solvent compatibility.
Protocol:
-
Add a small, known amount of 3-Phenyl-tetrahydrofuran (e.g., 10 mg) to a vial.
-
Incrementally add a known volume of the test solvent (e.g., 0.1 mL) to the vial.
-
After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Continue adding solvent until the solid is completely dissolved.
-
Record the volume of solvent required to dissolve the solute.
Diagram of Visual Miscibility Assessment Workflow:
Caption: Workflow for qualitative solubility determination.
Gravimetric Analysis (Quantitative)
This method provides a more accurate, quantitative measure of solubility.
Protocol:
-
Prepare a saturated solution of 3-Phenyl-tetrahydrofuran in the chosen solvent by adding an excess of the compound to the solvent.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette.
-
Transfer the supernatant to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the container with the dried residue.
-
Calculate the solubility in g/L or mol/L.
Diagram of Gravimetric Analysis Workflow:
Caption: Quantitative solubility determination workflow.
Solvent Compatibility and Implications in Drug Development
The tetrahydrofuran motif is a privileged structure in drug discovery, appearing in a number of approved pharmaceuticals and natural products.[6][7][8][9] The introduction of a phenyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
Key Considerations for Drug Development:
-
Reaction Medium: The high solubility of 3-Ph-THF in a range of common organic solvents makes it a versatile building block in synthetic chemistry. Reactions can be performed in solvents like THF, dichloromethane, or toluene, depending on the specific requirements of the chemical transformation.[10]
-
Purification: The differential solubility of 3-Ph-THF and its derivatives can be exploited for purification. For example, a reaction mixture in a nonpolar solvent like toluene could be subjected to an aqueous wash to remove polar impurities. Crystallization from a suitable solvent system can also be an effective purification strategy.
-
Formulation: The low aqueous solubility of 3-Ph-THF is a critical consideration for the formulation of any drug candidate containing this moiety. Strategies to enhance aqueous solubility, such as the use of co-solvents, surfactants, or complexing agents, may be necessary for oral or parenteral administration.
-
Metabolic Stability: The phenyl group may be susceptible to metabolic oxidation by cytochrome P450 enzymes. The tetrahydrofuran ring can also be a site of metabolism. Understanding the metabolic fate of this scaffold is crucial in drug design.
Safety, Handling, and Storage
While specific toxicity data for 3-Phenyl-tetrahydrofuran is limited, it is prudent to handle it with the same care as other laboratory chemicals. The safety data sheet for the parent compound, tetrahydrofuran, provides a useful reference for handling and storage.[11][12][13]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
3-Phenyl-tetrahydrofuran is a valuable building block for medicinal chemistry and organic synthesis. Its solubility profile, characterized by good solubility in a range of organic solvents and low aqueous solubility, dictates its handling and application. A thorough understanding of its solubility and solvent compatibility is essential for researchers and drug development professionals to effectively utilize this compound in their work. The experimental protocols provided in this guide offer a framework for obtaining precise solubility data to support synthesis, purification, and formulation efforts.
References
-
Pruned Machine Learning Models to Predict Aqueous Solubility. ACS Omega.
-
QSAR-based solubility model for drug-like compounds. ResearchGate.
-
3-phenyl-tetrahydrofuran - Safety Data Sheet. ChemicalBook.
-
QSAR and QSPR model development and comparison for drugs having low solubility. ResearchGate.
-
Showing Compound 2-(3-Phenylpropyl)tetrahydrofuran (FDB015032). FooDB.
-
Development of QSAR models for in silico screening of antibody solubility. PMC.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Fisher Scientific.
-
3-phenyl furan, 13679-41-9. The Good Scents Company.
-
3-Phenyl-tetrahydrofuran. PubChem.
-
Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv.
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
-
Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed.
-
a) Selected examples of THF‐containing natural products, drug... ResearchGate.
-
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. NIH.
-
(S)-(+)-3-Hydroxytetrahydrofuran. ChemicalBook.
-
Structures of selected drugs containing THF ring. ResearchGate.
-
3-Furancarboxaldehyde, tetrahydro-. PubChem.
-
tetrahydrofuran thf solvent: Topics by Science.gov.
-
Tetrahydrofuran. PubChem.
-
Atomistic Investigation of the Solubility of 3-Alkylthiophene Polymers in Tetrahydrofuran Solvent. ACS Publications.
-
Tetrahydrofuran. Wikipedia.
-
Tetrahydrofuran (THF): a highly efficient solvent with wide applications.
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC.
-
2-(3-PHENYLPROPYL)TETRAHYDROFURAN. gsrs.
-
Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate.
-
Tetrahydrofuran - Safety Data Sheet. Carl ROTH.
-
Tetrahydrofuran synthesis. Organic Chemistry Portal.
-
Semi-automatic scheme for early-stage material search: developing solvent-solubility prediction of tetraphenylporphyrin derivatives. ChemRxiv.
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
-
Tetrahydrofuran (THF). Common Organic Chemistry.
-
Tetrahydrofuran. NIST WebBook.
-
Tetrahydrofuran Solvent Properties.
-
Process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents.
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 3. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 4. Tetrahydrofuran (THF): a highly efficient solvent with wide applications - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. 3-Phenyl-tetrahydrofuran | C10H12O | CID 576088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydrofuran synthesis [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
Methodological & Application
Application Note: Strategies for the Enantioselective Synthesis of Chiral 3-Phenyl-tetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist:
The chiral 3-phenyl-tetrahydrofuran scaffold is a privileged structural motif present in a multitude of biologically active compounds and serves as a critical building block in medicinal chemistry. Its precise three-dimensional arrangement is often paramount to its pharmacological activity, making the development of robust and highly stereoselective synthetic methods a key objective in modern organic chemistry. This guide provides an in-depth exploration of two powerful and distinct organocatalytic strategies for accessing this valuable chiral heterocycle with high enantiopurity. We will delve into the mechanistic underpinnings of an intramolecular oxa-Michael addition catalyzed by a bifunctional thiourea organocatalyst and a chiral phosphoric acid-catalyzed vinylogous Prins cyclization, offering detailed protocols and field-proven insights for their successful implementation.
Strategy 1: Bifunctional Organocatalysis via Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael (IOM) reaction is one of the most direct and atom-economical methods for constructing cyclic ethers.[1] The primary challenge lies in overcoming the relatively low nucleophilicity of the hydroxyl group and controlling the stereochemistry of the newly formed chiral center.[1] Bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids bearing a thiourea moiety, have emerged as exceptionally effective solutions.[2] These catalysts operate through a dual-activation mechanism: the basic amine moiety (e.g., quinidine) deprotonates and activates the alcohol nucleophile, while the thiourea group simultaneously activates the α,β-unsaturated Michael acceptor via hydrogen bonding. This cooperative action within a chiral pocket rigidly orients the substrate for a highly stereoselective cyclization.[2]
Mechanistic Rationale for Stereocontrol
The enantioselectivity of the bifunctional thiourea-catalyzed IOM reaction is governed by the formation of a well-organized ternary complex between the substrate, the catalyst's basic site, and its hydrogen-bond-donating site. The chiral scaffold of the catalyst creates a sterically defined environment. As depicted in the workflow below, the catalyst's tertiary amine activates the substrate's hydroxyl group, increasing its nucleophilicity. Concurrently, the two N-H groups of the thiourea moiety form hydrogen bonds with the carbonyl oxygen of the Michael acceptor, lowering its LUMO energy and locking it into a specific conformation. The phenyl group of the substrate orients itself to minimize steric hindrance within the chiral pocket, exposing one enantiotopic face of the double bond to the intramolecular attack by the tethered alkoxide, leading to the preferential formation of one enantiomer.
Caption: Dual activation mechanism in bifunctional catalysis.
Experimental Protocol: (R)-3-Phenyl-tetrahydrofuran Synthesis
This protocol is adapted from established methodologies for the enantioselective intramolecular oxa-Michael addition.[1][3]
Materials and Reagents:
-
(E)-ethyl 4-hydroxy-4-phenylbut-2-enoate (1.0 equiv)
-
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]thiourea (Takemoto catalyst) (0.05 - 0.10 equiv)
-
Toluene, anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine, saturated
-
Magnesium sulfate, anhydrous
-
Ethyl acetate and Hexanes for chromatography
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (E)-ethyl 4-hydroxy-4-phenylbut-2-enoate (e.g., 0.2 mmol, 41.2 mg).
-
Add the bifunctional thiourea catalyst (e.g., 0.02 mmol, 14.8 mg).
-
Add anhydrous toluene (e.g., 2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature (20-25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to afford the chiral 3-phenyl-tetrahydrofuran-2-one (lactone intermediate).
-
The resulting lactone can be reduced to the target 3-phenyl-tetrahydrofuran using a suitable reducing agent like LiAlH₄ or through a two-step procedure involving reduction to the lactol followed by deoxygenation.
-
Determine the enantiomeric excess (e.e.) of the product via chiral High-Performance Liquid Chromatography (HPLC) analysis.
Performance Data
The following table summarizes typical results for the intramolecular oxa-Michael cyclization to form various substituted tetrahydrofurans and related structures using bifunctional organocatalysts.
| Substrate Type | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| γ-Hydroxy-α,β-unsaturated ester | 10 | Toluene | 25 | 24 | 95 | 92 | [1][3] |
| γ-Hydroxy-α,β-unsaturated ketone | 5 | CH₂Cl₂ | 0 | 48 | 88 | 94 | [2] |
| Phenolic Michael Acceptor | 10 | Toluene | 25 | 72 | 91 | 85 | [3] |
Strategy 2: Chiral Phosphoric Acid (CPA) Catalyzed Asymmetric Vinylogous Prins Cyclization
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have revolutionized asymmetric catalysis.[4][5] Their ability to act as highly effective proton donors within a well-defined chiral environment allows for the activation of carbonyls and imines toward nucleophilic attack. The vinylogous Prins cyclization is a powerful cascade reaction for synthesizing substituted tetrahydrofurans.[6] In this strategy, a CPA catalyst protonates and activates an aldehyde, which then undergoes a highly stereoselective addition from a tethered dienol nucleophile. The resulting intermediate is trapped intramolecularly to forge the tetrahydrofuran ring.[6]
Mechanistic Rationale for Stereocontrol
The success of the CPA-catalyzed reaction hinges on the formation of a specific hydrogen-bonding network between the catalyst and the substrates. The CPA catalyst activates the aldehyde by protonating its carbonyl oxygen. This activation, combined with non-covalent interactions (e.g., π-π stacking between the substrate's phenyl group and the catalyst's aryl backbone), orients the aldehyde for a facial-selective attack by the dienol.[6] The stereochemistry of the newly formed C-C and C-O bonds is dictated by the catalyst's chiral pocket, which favors a specific transition state geometry while disfavoring others due to steric repulsion. The subsequent intramolecular cyclization proceeds rapidly to yield the highly enantioenriched tetrahydrofuran product.
Caption: CPA-catalyzed activation and cyclization cascade.
Experimental Protocol: (2S,3R)-3-Phenyl-2-vinyl-tetrahydrofuran Synthesis
This protocol is a representative example based on the principles of CPA-catalyzed vinylogous Prins cyclizations.[6]
Materials and Reagents:
-
Benzaldehyde (1.0 equiv)
-
(Z)-penta-2,4-dien-1-ol (1.2 equiv)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.05 equiv)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves, 4 Å (activated)
-
Sodium bicarbonate solution, saturated
-
Brine, saturated
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube containing activated 4 Å molecular sieves (approx. 100 mg), add the (R)-TRIP catalyst (e.g., 0.01 mmol, 7.5 mg).
-
Add anhydrous DCM (1.0 mL) and cool the mixture to the desired temperature (e.g., -20 °C).
-
Add benzaldehyde (e.g., 0.2 mmol, 21.2 mg) to the catalyst solution.
-
Slowly add (Z)-penta-2,4-dien-1-ol (e.g., 0.24 mmol, 20.2 mg) dropwise over 5 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate in hexanes gradient).
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (e.e.) by chiral HPLC analysis.
Performance Data
The following table highlights the high efficiency and selectivity of CPA-catalyzed cyclizations for producing substituted tetrahydrofurans.
| Aldehyde | Dienol | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. | e.e. (%) | Reference |
| Benzaldehyde | 3,5-Dien-1-ol | 5 | DCM | -20 | 95 | >20:1 | 98 | [6] |
| 4-Nitrobenzaldehyde | 3,5-Dien-1-ol | 5 | DCM | -20 | 99 | >20:1 | 97 | [6] |
| Cinnamaldehyde | 3,5-Dien-1-ol | 5 | DCM | -20 | 85 | >20:1 | 94 | [6] |
| Cyclohexanecarboxaldehyde | 3,5-Dien-1-ol | 10 | Toluene | 0 | 88 | >20:1 | 96 | [6] |
Conclusion
The enantioselective synthesis of chiral 3-phenyl-tetrahydrofuran can be achieved with exceptional levels of stereocontrol using modern organocatalytic methods. Both the bifunctional thiourea-catalyzed intramolecular oxa-Michael addition and the chiral phosphoric acid-catalyzed vinylogous Prins cyclization offer distinct, powerful, and reliable pathways to this important structural motif. The choice of strategy may depend on the availability of starting materials and the desired substitution pattern on the final product. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to synthesize these and other valuable chiral heterocyles for applications in drug discovery and development.
References
-
Title: Chiral Brønsted Acid Catalysed Synthesis of Tetrahydropyrans and Tetrahydrofurans. Source: University of York, 2018. URL: [Link]
-
Title: Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Source: Journal of the American Chemical Society, 2016. URL: [Link]
-
Title: Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Source: Journal of the American Chemical Society, 2023. URL: [Link]
-
Title: Mechanistic Interrogation of Photochemical Nickel-Catalyzed Tetrahydrofuran Arylation Leveraging Enantioinduction Data. Source: PubMed, 2024. URL: [Link]
-
Title: Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Source: Organic & Biomolecular Chemistry, 2014. URL: [Link]
-
Title: Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Source: Tetrahedron, 2021. URL: [Link]
-
Title: Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of Axially Chiral Compounds. Source: ResearchGate, 2021. URL: [Link]
-
Title: Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Source: Journal of the American Chemical Society, 2023. URL: [Link]
-
Title: Synthesis and applications of chiral phosphoric acid catalysts. Source: ResearchGate, 2021. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxa-Michael Addition catalyzed by Quinidine Derivative - Buchler GmbH [buchler-gmbh.com]
- 3. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for the Diastereoselective Synthesis of Substituted 3-Phenyl-tetrahydrofurans
Introduction
The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Its unique conformational properties and ability to engage in hydrogen bonding make it a crucial pharmacophore. When substituted, particularly with multiple stereocenters, the synthesis of these heterocycles presents a significant challenge, demanding precise control over relative and absolute stereochemistry. The 3-phenyl-tetrahydrofuran core, in particular, serves as a valuable building block in medicinal chemistry. This guide provides an in-depth analysis of robust and diastereoselective methods for synthesizing substituted 3-phenyl-tetrahydrofurans, aimed at researchers in organic synthesis and drug development. We will explore distinct mechanistic paradigms, from transition-metal relay catalysis to organocatalytic cascades and classic cyclofunctionalization, offering detailed protocols and the causal logic behind their stereochemical outcomes.
Methodology 1: Rh(II)/Ru(II) Relay Catalysis for Asymmetric [3+2] Annulation
Principle & Rationale: This powerful strategy achieves a highly enantioselective and diastereoselective synthesis of complex tetrahydrofurans through the synergistic action of two distinct metal catalysts.[1] The methodology relies on the coupling of cinnamyl chlorides (which provide the core phenyl group) with diazo esters. An achiral Rh(II) catalyst first promotes the decomposition of the diazo ester to generate a silyl enol ether in situ. This nucleophile is then intercepted by a chiral Ru(II) catalyst complex, which facilitates a stereocontrolled allylic alkylation with the cinnamyl chloride electrophile. The stereochemical outcome is dictated by the chiral pyridine-oxazoline ligand on the ruthenium center, which orchestrates the facial selectivity of the nucleophilic attack on the π-allyl-Ru(IV) intermediate.[1]
Experimental Workflow Diagram:
Caption: Fig 1. Relay catalysis workflow.
Detailed Protocol: General Procedure for Rh/Ru Catalyzed Annulation
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the chiral pyridine-oxazoline ligand (0.012 mmol, 1.2 mol%) and [Cp*RuCl₂]n (5.0 mg, 0.01 mmol, 1.0 mol%).
-
Catalyst Activation: Add anhydrous and degassed dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add the diazo ester (1.2 mmol, 1.2 equiv.), the silane reagent (e.g., triethylsilane, 1.5 mmol, 1.5 equiv.), and the cinnamyl chloride (1.0 mmol, 1.0 equiv.) to the tube.
-
Rh Catalyst Introduction: Finally, add Rh₂(OAc)₄ (2.2 mg, 0.005 mmol, 0.5 mol%).
-
Reaction: Stir the reaction mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-phenyl-tetrahydrofuran product.
Data Summary: Substrate Scope & Stereoselectivity
| Entry | Cinnamyl Chloride Substituent (R¹) | Diazo Ester Substituent (R²) | Yield (%) | d.r. | e.r. |
| 1 | H | Ethyl | 95 | >20:1 | 99:1 |
| 2 | 4-Me | Methyl | 92 | >20:1 | 98:2 |
| 3 | 4-Cl | Benzyl | 96 | >20:1 | 99:1 |
| 4 | 2-Br | t-Butyl | 85 | 19:1 | 97:3 |
Data adapted from representative literature.[1] d.r. = diastereomeric ratio, e.r. = enantiomeric ratio.
Methodology 2: Organocatalytic Asymmetric Double Michael Addition
Principle & Rationale: Organocatalysis offers a metal-free approach to constructing complex chiral molecules. An efficient synthesis of 2,3,4-trisubstituted tetrahydrofurans can be achieved via a tandem iminium-enamine catalyzed double Michael addition.[2] The process uses a chiral diarylprolinol silyl ether catalyst to unite a γ-hydroxy-α,β-unsaturated carbonyl with an enal. The phenyl group can be incorporated on either starting material.
The catalytic cycle begins with the condensation of the enal with the secondary amine catalyst to form a chiral iminium ion. This activation lowers the LUMO of the enal, facilitating the first Michael addition by the hydroxyl group of the partner molecule. The resulting intermediate then tautomerizes to an enamine, which participates in a highly diastereoselective intramolecular second Michael addition to form the THF ring and regenerate the catalyst.[2]
Catalytic Cycle Diagram:
Caption: Fig 2. Organocatalytic double Michael addition.
Detailed Protocol: General Procedure for Double Michael Addition
-
Setup: In a vial, dissolve the γ-hydroxy-α,β-unsaturated carbonyl (e.g., a 4-hydroxy-1-phenyl-2-en-1-one derivative, 0.1 mmol, 1.0 equiv.) and the α,β-unsaturated aldehyde (0.12 mmol, 1.2 equiv.) in a suitable solvent such as chloroform (1.0 mL).
-
Additive: Add an acid co-catalyst (e.g., benzoic acid, 0.02 mmol, 20 mol%).
-
Catalyst Addition: Add the diarylprolinol silyl ether catalyst (0.02 mmol, 20 mol%).
-
Reaction: Seal the vial and stir the mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography (hexane/ethyl acetate gradient) to yield the highly substituted 3-phenyl-tetrahydrofuran.
Data Summary: Representative Results
| Entry | Phenyl Position | Enal Substituent (R¹) | Yield (%) | d.r. | e.r. |
| 1 | On Hydroxy-enone | H | 85 | >20:1 | 99:1 |
| 2 | On Hydroxy-enone | Methyl | 81 | 15:1 | 98:2 |
| 3 | On Enal | H | 79 | >20:1 | 97:3 |
| 4 | On Enal | Propyl | 75 | 19:1 | 96:4 |
Data synthesized from literature reports on similar transformations.[2][3]
Methodology 3: Diastereoselective Iodoetherification
Principle & Rationale: Iodoetherification is a classic yet effective method for constructing tetrahydrofuran rings via electrophilic cyclization. The reaction involves the activation of an alkene within a homoallylic alcohol by an electrophilic iodine source (e.g., I₂). The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the activated iodonium intermediate to forge the C-O bond and form the heterocyclic ring.[4]
The diastereoselectivity in substrates leading to 2,3,5-trisubstituted THFs is primarily governed by steric and stereoelectronic effects in the chair-like transition state.[5][6] Specifically, the reaction proceeds through a transition state that minimizes allylic 1,3-strain (A1,3 strain), where substituents preferentially occupy pseudo-equatorial positions to avoid unfavorable steric interactions. This predictable conformational preference allows for the synthesis of a specific diastereomer.[4]
Reaction Mechanism Diagram:
Caption: Fig 3. Iodoetherification mechanism.
Detailed Protocol: General Procedure for Iodoetherification
-
Setup: Dissolve the phenyl-substituted homoallylic alcohol (1.0 mmol, 1.0 equiv.) in a suitable solvent like acetonitrile or dichloromethane (10 mL) in a round-bottom flask protected from light.
-
Base: Add a solid base, such as sodium bicarbonate (NaHCO₃, 3.0 mmol, 3.0 equiv.), to neutralize the HI byproduct.
-
Cooling: Cool the stirred suspension to 0 °C in an ice bath.
-
Iodine Addition: Add iodine (I₂, 1.5 mmol, 1.5 equiv.) portion-wise over 15 minutes. The dark color of iodine should fade as it is consumed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography to isolate the 3-phenyl-tetrahydrofuran derivative.
Data Summary: Stereochemical Control
| Entry | Substrate Stereochemistry | Major Diastereomer | d.r. | Yield (%) |
| 1 | (syn)-diol precursor | trans,trans | 10:1 | 91 |
| 2 | (anti)-diol precursor | cis,trans | >15:1 | 88 |
Data based on principles and results described in the literature.[4][5] The final stereochemistry depends heavily on the pre-existing stereocenters in the acyclic precursor.
Expert Insights & Troubleshooting
-
Anhydrous Conditions: For metal- and organocatalyzed reactions, ensure all glassware is oven- or flame-dried and solvents are rigorously dried. Moisture can deactivate catalysts and lead to unwanted side reactions.
-
Temperature Control: Many stereoselective reactions are highly sensitive to temperature. Maintaining a low temperature (e.g., -78 °C for some enolate additions) can be critical for maximizing diastereoselectivity by favoring the more ordered, lower-energy transition state.
-
Catalyst Loading: While protocols often call for 10-20 mol% of an organocatalyst, optimization may allow for lower loadings, improving the economic and environmental profile of the synthesis. Conversely, sluggish reactions may benefit from a slight increase in catalyst.
-
Purification of Intermediates: For multi-step sequences, ensuring the purity of starting materials and intermediates is paramount. Residual impurities can sometimes interfere with catalytic cycles.
-
Choice of Ligand/Catalyst: In the Rh/Ru relay system, the choice of the chiral ligand is the sole determinant of enantioselectivity. For organocatalysis, subtle changes to the catalyst structure (e.g., the aryl groups on the prolinol ether) can have a profound impact on stereoselectivity and reactivity.
Conclusion
The diastereoselective synthesis of substituted 3-phenyl-tetrahydrofurans is achievable through a variety of sophisticated chemical strategies. Relay catalysis offers exceptional levels of stereocontrol for complex targets through the cooperative action of two metal centers. Organocatalytic cascade reactions provide a powerful, metal-free alternative that builds complexity rapidly from simple precursors. Finally, classic iodoetherification remains a reliable and predictable method, where stereoselectivity is rationally controlled by the substrate's ground-state conformation. The choice of method will depend on the specific substitution pattern desired, the required level of stereochemical purity, and the availability of starting materials.
References
-
Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes. Green Chemistry (RSC Publishing). Available at: [Link][7][8]
-
Diastereoselective Synthesis of 2,3,5-Trisubstituted Tetrahydrofurans via Cyclofunctionalization Reactions. Evidence of Stereoelectronic Effects. The Journal of Organic Chemistry. Available at: [Link][5][6]
-
Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects. PubMed. Available at: [Link][4]
-
Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2‐Dihydrobenzofuran Scaffolds. European Journal of Organic Chemistry. Available at: [Link][9]
-
Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Available at: [Link][2]
-
Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. Available at: [Link][1]
-
Organocatalytic asymmetric synthesis of highly substituted tetrahydrofuran. ResearchGate. Available at: [Link][3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organocatalytic synthesis of polysubstituted tetrahydrofurans from alkenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. sci-hub.box [sci-hub.box]
Application Notes and Protocols: Synthesis of 3-Phenyl-tetrahydrofuran via Redox-Relay Heck Reaction
Introduction: The Significance of the Tetrahydrofuran Moiety and the Elegance of the Redox-Relay Heck Reaction
The tetrahydrofuran (THF) ring system is a cornerstone in medicinal chemistry and natural product synthesis. It is the 11th most common ring system found in known pharmaceuticals, a testament to its importance as a bio-isostere for various functional groups and its role in defining the three-dimensional architecture of biologically active molecules.[1] Molecules featuring an aryl-substituted tetrahydrofuran core, such as the BACE1 inhibitor LY2886721 and the natural product magnosalicin, highlight the therapeutic potential of this structural motif.[1]
Traditional methods for synthesizing 3-aryl tetrahydrofurans often involve multi-step sequences, require pre-functionalized starting materials, or lead to substitution at the 2 and 5 positions, complicating access to the desired isomers.[1] The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-C bond formation, and among these, the Heck reaction stands out for its versatility. The nonclassical redox-relay Heck reaction, in particular, has emerged as a powerful strategy for the remote functionalization of molecules.[2] This reaction involves an iterative sequence of β-hydride elimination and migratory insertion, effectively allowing a palladium catalyst to "walk" along an alkyl chain.[2][3] When applied to acyclic alkenols, this process can be guided by the thermodynamic sink provided by the hydroxyl group, leading to the formation of a carbonyl group remote from the initial site of C-C bond formation.[3][4]
This application note details an operationally simple and efficient protocol for the synthesis of 3-phenyl-tetrahydrofuran, leveraging a redox-relay Heck reaction between an aryl iodide and cis-2-butene-1,4-diol.[1][5][6][7] This methodology proceeds through a cyclic hemiacetal intermediate, which is then reduced to afford the target 3-aryl tetrahydrofuran.[1][5][8] The mild reaction conditions and tolerance of various functional groups make this a broadly applicable and scalable strategy for accessing this pharmaceutically relevant scaffold.[5][8]
Mechanistic Insights: The Palladium-Catalyzed Redox-Relay Heck Reaction
The success of the redox-relay Heck reaction hinges on controlling the palladium catalyst's movement along the carbon chain. The overall transformation can be dissected into several key catalytic steps:
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl iodide to a Pd(0) species, forming an arylpalladium(II) complex.
-
Migratory Insertion: The alkene of cis-2-butene-1,4-diol coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This step forms the crucial C-C bond.
-
β-Hydride Elimination and "Chain-Walking": A subsequent β-hydride elimination generates a palladium-hydride species and an alkene. If the alkene re-coordinates and the hydride re-inserts at the adjacent carbon, the palladium catalyst effectively "walks" along the carbon chain.[3]
-
Intramolecular Cyclization and Hemiacetal Formation: The palladium catalyst migrates towards the hydroxyl group. The intramolecular cyclization is driven by the formation of a thermodynamically stable cyclic hemiacetal.
-
Reductive Elimination and Catalyst Regeneration: Reductive elimination of the palladium catalyst regenerates the active Pd(0) species, completing the catalytic cycle.
The use of a bipyridine ligand has been shown to be crucial in promoting the desired "chain-walking" to form the carbonyl product over the conventional Heck product.[2] The hydroxyl group of the substrate plays a critical role in providing the driving force for the formation of the final carbonyl-containing product.[2]
Figure 1. Simplified catalytic cycle of the redox-relay Heck reaction for the synthesis of 3-aryl tetrahydrofurans.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Aryl Iodide | ReagentPlus®, ≥99% | Sigma-Aldrich |
| cis-2-Butene-1,4-diol | 97% | Sigma-Aldrich |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Strem Chemicals |
| 1,3-Bis(diphenylphosphino)propane (dppp) | 98% | Acros Organics |
| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | Anhydrous, ≥99.5% | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Merck |
Protocol 1: Synthesis of the Cyclic Hemiacetal Intermediate
This protocol describes the palladium-catalyzed redox-relay Heck reaction to form the cyclic hemiacetal intermediate.
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and 1,3-bis(diphenylphosphino)propane (dppp) (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
In a separate vial, dissolve cis-2-butene-1,4-diol (1.5 mmol, 1.5 equiv) and sodium tert-butoxide (2.0 mmol, 2.0 equiv) in anhydrous toluene (5 mL).
-
Add the solution from step 3 to the Schlenk tube containing the catalyst mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 60 °C in a pre-heated oil bath.
-
Stir the reaction for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and water (20 mL).
-
Separate the aqueous phase and extract with diethyl ether (3 x 20 mL).[8]
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude cyclic hemiacetal.[8] The crude product is typically used in the next step without further purification.
Protocol 2: Reduction of the Hemiacetal to 3-Phenyl-tetrahydrofuran
This protocol details the reduction of the crude hemiacetal to the final 3-aryl tetrahydrofuran product.
-
Dissolve the crude cyclic hemiacetal from Protocol 1 in methanol (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 mmol, 2.0 equiv) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Concentrate the mixture in vacuo to remove the methanol.
-
Dilute the residue with dichloromethane (20 mL).
-
Separate the aqueous phase and extract with dichloromethane (3 x 20 mL).[8]
-
Combine the organic layers, wash with 1M aq. HCl (except for acid-sensitive compounds) and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[8]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate as the eluent to afford the pure 3-phenyl-tetrahydrofuran.[8]
Data and Expected Results
The following table summarizes representative yields for the synthesis of various 3-aryl tetrahydrofurans using this two-step protocol. The yields are calculated over the two steps from the starting aryl iodide.
| Aryl Iodide | Product (3-Aryl-tetrahydrofuran) | Overall Yield (%) |
| Iodobenzene | 3-Phenyl-tetrahydrofuran | 75 |
| 4-Iodotoluene | 3-(p-Tolyl)-tetrahydrofuran | 78 |
| 1-Iodo-4-methoxybenzene | 3-(4-Methoxyphenyl)-tetrahydrofuran | 82 |
| Methyl 4-iodobenzoate | Methyl 4-(tetrahydrofuran-3-yl)benzoate | 70 |
| 4-Iodobenzonitrile | 4-(Tetrahydrofuran-3-yl)benzonitrile | 68 |
| 3-Iodopyridine | 3-(Tetrahydrofuran-3-yl)pyridine | 65 |
Yields are based on literature reports and typical laboratory results. Actual yields may vary depending on reaction scale and purity of reagents.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical for the palladium-catalyzed reaction to prevent catalyst deactivation.
-
Ligand Choice: While dppp is effective, other phosphine ligands or N-heterocyclic carbene (NHC) ligands may offer improved yields for specific substrates.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this reaction. Other bases such as potassium carbonate or cesium carbonate may also be effective.
-
Reduction Step: The reduction with sodium borohydride is generally clean and high-yielding. For substrates with reducible functional groups, alternative reducing agents such as triethylsilane with a Lewis acid may be considered.
-
Purification: The polarity of the final 3-aryl tetrahydrofuran product will vary depending on the substituents on the aryl ring, requiring optimization of the eluent system for column chromatography.
Conclusion
The redox-relay Heck reaction provides a modern and efficient pathway for the synthesis of valuable 3-aryl tetrahydrofurans from readily available starting materials.[1][5][6][7] The described two-step protocol, involving the formation of a cyclic hemiacetal followed by reduction, is robust, scalable, and tolerates a wide range of functional groups.[5][8] This methodology offers a significant advantage over classical synthetic routes and is well-suited for applications in drug discovery and development where rapid access to diverse libraries of tetrahydrofuran-containing compounds is essential.
References
- Qi, L., He, R., Tong, X., & Yu, S. (2025). Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers. Organic Chemistry Frontiers.
- (2025). Palladium-catalyzed cascade cyclization/intramolecular redox-relay Heck arylation of alkenols: access to tetrahydro-β-carbolines from 2-(hydroxyalkenynyl)sulfonanilides. Organic Chemistry Frontiers.
- Qi, L., He, R., Tong, X., & Yu, S. (2025).
- (n.d.). Application of the Catellani redox‐relay Heck reaction in natural product and drug synthesis.
- (2016). Stereochemistry of PdII-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans. The Journal of Organic Chemistry.
- (n.d.). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society.
- (2016). Stereochemistry of Pd(II)-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans. PubMed.
- Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Chemistry Portal.
- Qi, L., He, R., Tong, X., & Yu, S. (2025).
- Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans.
- Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. ACS Figshare.
- Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. PubMed Central.
- (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Semantic Scholar.
- (n.d.).
- (2025). Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans. Benchchem.
- (n.d.). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes.
- (2024).
- Mei, T.-S., Werner, E. W., Burckle, A. J., & Sigman, M. S. (n.d.). Enantioselective Redox-Relay Oxidative Heck Arylations of Acyclic Alkenyl Alcohols using Boronic Acids. Journal of the American Chemical Society.
- (n.d.). Heterogeneous Pd complex catalyst for allylation with allylic alcohols enhanced by aluminum-doped mesoporous silica support. ScienceDirect.
- (2012). Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. PubMed.
- Hilton, M. (2014). Heck redox relay. Slideshare.
- (2025). Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. PubMed Central.
Sources
- 1. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon quaternary centers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Heck redox relay | PPTX [slideshare.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans | Semantic Scholar [semanticscholar.org]
- 8. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans [organic-chemistry.org]
Application Notes & Protocols: Organocatalytic Synthesis of 3-Phenyl-tetrahydrofuran Derivatives
Introduction: The Significance of the Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a privileged structural motif prevalent in a vast array of biologically active natural products and pharmaceutical agents.[1] Molecules incorporating this five-membered oxygen heterocycle exhibit a wide spectrum of therapeutic properties, including antitumor, antimicrobial, and antiprotozoal activities.[1] Specifically, 3-phenyl-tetrahydrofuran derivatives serve as crucial chiral building blocks in the synthesis of complex molecules and are key pharmacophores in various drug candidates.
Traditionally, the synthesis of these structures has relied on metal-catalyzed transformations. However, the field of organocatalysis has emerged as a powerful, sustainable alternative, offering mild reaction conditions, reduced metal contamination, and exceptional control over stereochemistry.[2] This guide focuses on the asymmetric organocatalytic synthesis of 3-phenyl-tetrahydrofuran derivatives, with a primary emphasis on the intramolecular oxa-Michael addition—a robust and highly efficient strategy for C-O bond formation and ring closure.[3]
Core Strategy: The Asymmetric Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael (or oxy-Michael) addition is a cornerstone reaction for the synthesis of cyclic ethers like tetrahydrofurans.[3] The strategy involves the cyclization of a substrate containing both a hydroxyl group (nucleophile) and an α,β-unsaturated carbonyl system (Michael acceptor). The key to achieving high stereoselectivity lies in the choice of a chiral organocatalyst that can effectively orchestrate the approach of the nucleophile to the acceptor.
Mechanism of Action: Bifunctional Catalysis
Many of the most successful organocatalysts for this transformation are "bifunctional," meaning they possess two distinct functional groups that work in concert. Cinchona alkaloid-derived thiourea catalysts are exemplary in this regard.[4]
-
Thiourea Moiety: The two N-H protons of the thiourea group act as a hydrogen-bond donor, binding to and activating the Michael acceptor (the enone system). This activation lowers the LUMO of the enone, making it more electrophilic and susceptible to nucleophilic attack.
-
Tertiary Amine (Quinuclidine Core): The basic tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the tethered alcohol. This increases the nucleophilicity of the oxygen atom, promoting its addition to the activated Michael acceptor.
This dual activation model facilitates a highly organized, chiral transition state, leading to the formation of the tetrahydrofuran ring with excellent enantiomeric excess (ee).
Caption: Figure 1: General Catalytic Cycle of Bifunctional Thiourea Catalyst
Detailed Experimental Protocol: Asymmetric Cycloetherification
This protocol is adapted from the highly efficient method developed by Asano and Matsubara, which utilizes a cinchona-alkaloid-thiourea catalyst for the synthesis of 2,5-disubstituted tetrahydrofurans.[4] We will focus on a substrate that yields a 3-phenyl derivative upon transformation (note: nomenclature can vary based on substitution patterns; this protocol yields a 2-benzoyl-5-phenyl-tetrahydrofuran, a key derivative class).
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| (E)-1,4-diphenyl-4-hydroxybut-2-en-1-one | Custom Synthesis | N/A | Substrate |
| Catalyst 3c (quinine-derived thiourea) | Commercial | 909799-19-9 | Chiral Organocatalyst |
| Cyclopentyl methyl ether (CPME) | Sigma-Aldrich | 5614-37-9 | Anhydrous, reaction solvent |
| Sodium sulfate (Na₂SO₄) | Fisher | 7757-82-6 | Anhydrous, for drying |
| Silica Gel (230-400 mesh) | SiliCycle | 63231-67-4 | For column chromatography |
| Ethyl acetate (EtOAc) | VWR | 141-78-6 | HPLC grade, for chromatography |
| Hexanes | VWR | 110-54-3 | HPLC grade, for chromatography |
Equipment
-
Oven-dried glassware (reaction vial, syringes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon balloon)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the substrate, (E)-1,4-diphenyl-4-hydroxybut-2-en-1-one (0.10 mmol, 1.0 equiv).
-
Catalyst Loading: Add the quinine-derived thiourea catalyst 3c (0.002 mmol, 0.02 equiv, 2 mol%).
-
Causality Insight: A low catalyst loading (1-2 mol%) is often sufficient due to the high catalytic turnover.[4] Higher loadings rarely improve yield and can complicate purification.
-
-
Solvent Addition: Add anhydrous cyclopentyl methyl ether (CPME) (1.0 mL, 0.1 M) via syringe.
-
Causality Insight: CPME was identified as the optimal solvent for achieving high enantioselectivity in this reaction class.[4] Its unique combination of polarity and ether characteristics helps stabilize the chiral transition state.
-
-
Reaction Execution: Seal the vial and stir the mixture at ambient temperature (approx. 25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 24-48 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the pure tetrahydrofuran product.
-
Analysis: Combine the pure fractions and concentrate in vacuo to yield the product as a colorless oil. Determine the enantiomeric excess (ee) by chiral stationary phase HPLC.
Expected Results
The protocol is expected to provide the desired 2-benzoyl-5-phenyl-tetrahydrofuran with high yield and excellent stereoselectivity.
| Substrate Entry | Catalyst Loading | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| (E)-1,4-diphenyl-4-hydroxybut-2-en-1-one | 2 mol% | 25 | 48 | >95% | >20:1 | 96% |
| Table 1: Representative data based on the methodology by Asano and Matsubara.[4] |
Field-Proven Insights & Troubleshooting
-
Issue: Low Enantioselectivity.
-
Cause: Presence of water or protic impurities can disrupt the delicate hydrogen-bonding network essential for stereocontrol. The basicity of the catalyst can also be compromised.
-
Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents. If necessary, distill the solvent over a suitable drying agent before use.
-
-
Issue: Incomplete or Slow Reaction.
-
Cause: The catalyst may be degraded, or the substrate may be sterically demanding.
-
Solution: Verify the quality of the catalyst. For challenging substrates, a slight increase in catalyst loading (e.g., to 5 mol%) or a moderate increase in temperature (e.g., to 40 °C) can be beneficial, though this should be monitored for any negative impact on enantioselectivity.
-
-
Issue: Difficult Purification.
-
Cause: The polarity of the product may be very close to that of the catalyst or remaining starting material.
-
Solution: If the catalyst is difficult to separate, perform a mild acidic wash (e.g., dilute aq. NH₄Cl) during work-up to protonate the basic amine of the catalyst, making it water-soluble. Extract the product with a non-polar organic solvent. Ensure this is done carefully to avoid any acid-catalyzed side reactions of the product.
-
Conclusion
Organocatalysis provides a powerful and highly selective platform for the synthesis of valuable 3-phenyl-tetrahydrofuran derivatives. The use of bifunctional catalysts, such as cinchona-alkaloid thioureas, enables direct asymmetric cycloetherification via an intramolecular oxa-Michael addition. The protocol described herein is robust, scalable, and avoids the use of transition metals, aligning with the principles of green chemistry. This methodology offers researchers and drug development professionals a reliable tool for accessing complex chiral molecules with high precision and efficiency.
References
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry. Available at: [Link]
-
Kaur, H. (2020). The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles. Organic Chemistry Frontiers. Available at: [Link]
-
Wang, Z., et al. (2016). Asymmetric Intramolecular Oxa-Michael Reactions to Tetrahydrofurans/2H-Pyrans Catalyzed by Primary–Secondary Diamines. ACS Catalysis. Available at: [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry. Available at: [Link]
-
Chavan, L. N., Mainkar, P. S., & Chandrasekhar, S. (2019). Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2‐Dihydrobenzofuran Scaffolds. European Journal of Organic Chemistry. Available at: [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]
-
Smith, A. D., et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Chemistry – A European Journal. Available at: [Link]
-
France, S. P., et al. (2021). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society. Available at: [Link]
-
List, B., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. Available at: [Link]
-
Asano, K., & Matsubara, S. (2011). Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts. Journal of the American Chemical Society. Available at: [Link]
-
Mondal, B., & Pan, S. C. (2019). Organocatalytic Asymmetric Cyclization Reactions with γ‐Hydroxyenones. The Chemical Record. Available at: [Link]
-
Enders, D., Wang, C., & Greb, A. (2010). Asymmetric Synthesis of 2,3,4‐Trisubstituted Functionalised Tetrahydrofurans via an Organocatalytic Michael Addition as Key Step. Advanced Synthesis & Catalysis. Available at: [Link]
-
Enders, D., Wang, C., & Greb, A. (2010). Asymmetric Synthesis of 2,3,4‐Trisubstituted Functionalised Tetrahydrofurans via an Organocatalytic Michael Addition as Key Step. Advanced Synthesis & Catalysis. Available at: [Link]
-
Wolfe, J. P., et al. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry. Available at: [Link]
-
Mondal, B., & Pan, S. C. (2019). Organocatalytic Asymmetric Cyclization Reactions with γ‐Hydroxyenones. The Chemical Record. Available at: [Link]
-
Gravel, M., & Jacobsen, E. N. (2011). Thiourea/proline derivative-catalyzed synthesis of tetrahydrofuran derivatives: a mechanistic view. The Journal of Organic Chemistry. Available at: [Link]
-
Lee, A. S.-Y., et al. (2007). L-Proline-catalyzed intramolecular cyclization of 5-hydroxypentene to b-halogenated tetrahydrofuran. Tetrahedron Letters. Available at: [Link]
-
Chavan, L. N., Mainkar, P. S., & Chandrasekhar, S. (2019). Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2-Dihydrobenzofuran Scaffolds. European Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2-Dihydrobenzofuran Scaffolds - Publications of the IAS Fellows [repository.ias.ac.in]
- 3. The oxa-Michael reaction in the synthesis of 5- and 6-membered oxygen-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 3-Aryl-Tetrahydrofurans
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Aryl-Tetrahydrofurans in Modern Drug Discovery
The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry, identified as one of the most prevalent ring systems in pharmaceuticals.[1] Its unique stereochemical and electronic properties, coupled with its ability to engage in hydrogen bonding, make it a privileged scaffold. Within this class, 3-aryl-tetrahydrofurans are of particular importance, forming the core of numerous biologically active natural products and synthetic drugs.[1] Notable examples include the BACE1 inhibitor LY2886721, which has been investigated for the treatment of Alzheimer's disease, and various lignan analogues with a wide range of biological activities.[1][2] The precise installation of an aryl group at the C3-position of the THF ring can significantly influence the pharmacological profile of a molecule, making the development of efficient and stereoselective synthetic methods a critical endeavor in drug discovery and development.[3]
This guide provides an in-depth overview of modern palladium-catalyzed methods for the synthesis of 3-aryl-tetrahydrofurans, focusing on the underlying mechanisms, practical experimental protocols, and the scope of these transformations.
Mechanistic Insights into Palladium-Catalyzed Arylation Strategies
The palladium-catalyzed formation of a C(sp³)-Aryl bond at the 3-position of a tetrahydrofuran ring can be achieved through several distinct mechanistic pathways. Understanding these pathways is crucial for reaction optimization and troubleshooting.
Direct C(sp³)–H Arylation: A Paradigm of Atom Economy
Direct C–H activation is a powerful strategy that avoids the pre-functionalization of starting materials, thus offering a more atom-economical and environmentally benign approach.[4] In the context of tetrahydrofurans, the direct arylation of the C3–H bond presents a significant challenge due to the unactivated nature of this bond. However, recent advances have demonstrated the feasibility of this transformation through the use of directing groups.[2][5]
A prominent example involves the use of an amide-based directing group at the C2-position of the tetrahydrofuran ring.[2][5] This auxiliary coordinates to the palladium catalyst, bringing it in close proximity to the C3–H bond and facilitating a concerted metalation-deprotonation (CMD) step.[6]
Catalytic Cycle for Auxiliary-Directed C-H Arylation
Caption: Proposed catalytic cycle for the auxiliary-directed C-H arylation of tetrahydrofuran.
The cycle commences with the oxidative addition of an aryl halide to a Pd(0) species, generating a Pd(II)-aryl complex. This complex then coordinates to the directing group of the tetrahydrofuran substrate. The key C-H activation step proceeds via a CMD mechanism, forming a five-membered palladacycle intermediate. Finally, reductive elimination from this intermediate furnishes the 3-aryl-tetrahydrofuran product and regenerates the active Pd(0) catalyst.[7]
The Heck Reaction of 2,3-Dihydrofuran: A Versatile Approach
The Heck reaction, a cornerstone of palladium catalysis, provides an alternative and widely explored route to 3-aryl-tetrahydrofurans.[8] This method typically starts with 2,3-dihydrofuran, which undergoes a palladium-catalyzed arylation. The resulting 2-aryl-2,3-dihydrofuran or 5-aryl-2,3-dihydrofuran can then be reduced to the desired 3-aryl-tetrahydrofuran in a subsequent step.[9][10]
The mechanism of the Heck reaction can proceed through neutral, cationic, or anionic pathways, depending on the reaction conditions, particularly the nature of the palladium precursor and the ligands.[11][12]
General Workflow for Heck-Based Synthesis
Caption: A two-step approach to 3-aryl-tetrahydrofurans via the Heck reaction.
The choice of palladium precursor, ligands, base, and solvent significantly influences the regioselectivity and efficiency of the Heck arylation of 2,3-dihydrofuran.[9][13] For instance, phosphine-free systems with chiral agents have been shown to produce 2-phenyl-2,3-dihydrofuran with excellent enantioselectivity.[10]
Redox-Relay Heck Reaction: An Innovative Strategy
A more recent and innovative approach is the redox-relay Heck reaction, which constructs the tetrahydrofuran ring and introduces the aryl group in a concerted fashion.[1] This method utilizes readily available cis-2-butene-1,4-diol and aryl iodides. The reaction proceeds through a palladium-catalyzed cascade that involves an initial Heck-type coupling followed by an intramolecular cyclization to form a cyclic hemiacetal. This intermediate can then be readily reduced to the target 3-aryl-tetrahydrofuran.[1] This strategy is particularly advantageous as it avoids the use of pre-formed heterocyclic starting materials.
Experimental Protocols
The following protocols are provided as representative examples of the methods discussed. Researchers should adapt these procedures to their specific substrates and laboratory conditions.
Protocol 1: Auxiliary-Enabled Direct C(sp³)–H Arylation of a Tetrahydrofuran Derivative
This protocol is adapted from the work of Gandeepan and Cheng, demonstrating a highly regio- and stereoselective direct arylation.[2][5]
Materials:
-
(S)-Tetrahydrofuran-2-carboxamide derivative (1.0 equiv)
-
Aryl iodide (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Ac-Gly-OH (30 mol%)
-
Ag₂CO₃ (2.5 equiv)
-
HFIP (hexafluoroisopropanol) (0.2 M)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the (S)-tetrahydrofuran-2-carboxamide derivative, aryl iodide, Pd(OAc)₂, Ac-Gly-OH, and Ag₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add HFIP via syringe.
-
Seal the vessel and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-tetrahydrofuran derivative.
Rationale for Reagent Choices:
-
Pd(OAc)₂: A common and effective palladium(II) precatalyst.
-
Ac-Gly-OH: Acts as a ligand that facilitates the C-H activation step.
-
Ag₂CO₃: Serves as both a base and a halide scavenger.
-
HFIP: A highly polar and non-coordinating solvent that promotes the C-H activation process.
Protocol 2: Heck Arylation of 2,3-Dihydrofuran
This protocol is based on studies of Heck arylations of 2,3-dihydrofuran, which can be followed by a reduction step.[9][10]
Materials:
-
2,3-Dihydrofuran (2.4 equiv)
-
Iodobenzene (1.0 equiv)
-
[PdCl(allyl)]₂ (1 mol%)
-
Tetrabutylammonium L-lactate ([NBu₄][L-LAC]) (as a chiral ionic liquid, optional)
-
K₂CO₃ (1.2 equiv)
-
DMF (dimethylformamide) (0.6 M)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add K₂CO₃, [PdCl(allyl)]₂, and [NBu₄][L-LAC] (if used).
-
Add DMF, followed by iodobenzene, 2,3-dihydrofuran, and an internal standard (e.g., mesitylene).
-
Heat the reaction mixture at 70 °C for 2 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting arylated dihydrofuran by column chromatography.
-
The purified intermediate can then be subjected to standard reduction conditions (e.g., H₂, Pd/C) to yield the 3-aryl-tetrahydrofuran.
Rationale for Reagent Choices:
-
[PdCl(allyl)]₂: A highly efficient palladium precursor for this transformation.[9]
-
K₂CO₃: An inorganic base to neutralize the HX generated during the reaction.
-
DMF: A polar aprotic solvent suitable for Heck reactions.
-
Chiral Ionic Liquid (optional): Can be used to induce enantioselectivity in the arylation step.[9]
Data Summary and Substrate Scope
The palladium-catalyzed synthesis of 3-aryl-tetrahydrofurans is applicable to a wide range of substrates. The tables below summarize representative data from the literature.
Table 1: Substrate Scope for Auxiliary-Directed C-H Arylation
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 3-(p-tolyl)-THF derivative | 85 |
| 2 | 4-Iodoanisole | 3-(4-methoxyphenyl)-THF derivative | 82 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)-THF derivative | 75 |
| 4 | 2-Iodonaphthalene | 3-(naphthalen-2-yl)-THF derivative | 78 |
Data adapted from Gandeepan, P., & Cheng, C. H. (2015).[2][5]
Table 2: Heck Arylation of 2,3-Dihydrofuran with Various Palladium Precursors
| Entry | Palladium Precursor | Chiral Ionic Liquid | Conversion of Iodobenzene (%) | Yield of 2-phenyl-2,3-dihydrofuran (%) |
| 1 | Pd₂(dba)₃ | [NBu₄][L-LAC] | 45.2 | 31.5 |
| 2 | [PdCl(allyl)]₂ | [NBu₄][L-LAC] | 74.5 | 52.3 |
| 3 | PdCl₂(PPh₃)₂ | [NBu₄][L-LAC] | 59.2 | 59.2 |
Data adapted from Morel, A., et al. (2014).[9][10]
Conclusion and Future Outlook
Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of 3-aryl-tetrahydrofurans. Direct C-H arylation offers an elegant and atom-economical route, while the Heck reaction of dihydrofurans provides a robust and well-established alternative. The development of novel strategies like the redox-relay Heck reaction continues to expand the synthetic chemist's toolbox.
For professionals in drug development, these methods provide efficient access to a diverse range of 3-aryl-tetrahydrofuran scaffolds for biological screening. Future research will likely focus on expanding the substrate scope, improving stereocontrol, and developing more sustainable catalytic systems using earth-abundant metals. The continued innovation in this area promises to accelerate the discovery of new therapeutics based on this important heterocyclic motif.
References
-
Gandeepan, P., & Cheng, C. H. (2015). Regio- and Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems. The Journal of Organic Chemistry, 80(5), 2656–2667. [Link]
-
Gandeepan, P., & Cheng, C. H. (2015). Regio- and stereoselective Pd-catalyzed direct arylation of unactivated sp(3) C(3)-H bonds of tetrahydrofuran and 1,4-benzodioxane systems. PubMed. [Link]
-
Morel, A., Trzeciak, A. M., & Pernak, J. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8402–8413. [Link]
-
Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(13), 2361–2365. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective synthesis of tetrahydrofurans via the palladium-catalyzed reaction of aryl bromides with gamma-hydroxy alkenes: evidence for an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
-
Gandeepan, P., & Cheng, C. H. (2015). Regio- and stereoselective Pd-catalyzed direct arylation of unactivated sp(3) C(3)-H bonds of tetrahydrofuran and 1,4-benzodioxane systems. Semantic Scholar. [Link]
-
Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link]
-
Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. PubMed Central. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions. PubMed Central. [Link]
-
Timmerman, J. C., & Filiberti, S. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. The Journal of Organic Chemistry. [Link]
-
Morel, A., Trzeciak, A. M., & Pernak, J. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. MDPI. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. Wikipedia. [Link]
-
Morel, A., Trzeciak, A. M., & Pernak, J. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. PubMed Central. [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central. [Link]
-
Vasilieva, Y. S., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]
-
Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]
-
Morel, A., Trzeciak, A. M., & Pernak, J. (2014). Palladium catalyzed heck arylation of 2,3-dihydrofuran-effect of the palladium precursor. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Neef, V., et al. (2019). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. National Institutes of Health. [Link]
-
Ghosh, A. K., & Osswald, H. L. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. [Link]
-
Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]
-
ResearchGate. (n.d.). Structures of selected drugs containing THF ring. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic methods to access α‐arylated tetrahydrofurans and this work. ResearchGate. [Link]
-
Fier, P. S., & Hartwig, J. F. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6424–6428. [Link]
-
Ozawa, F., Kubo, A., & Hayashi, T. (1992). Catalytic asymmetric arylation of 2,3-dihydrofuran with aryl triflates. Journal of the American Chemical Society, 114(14), 5892–5894. [Link]
-
Kumar, G., & De, A. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PubMed Central. [Link]
Sources
- 1. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regio- and stereoselective Pd-catalyzed direct arylation of unactivated sp(3) C(3)-H bonds of tetrahydrofuran and 1,4-benzodioxane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Phenyl-tetrahydrofuran as a Chiral Building Block in Organic Synthesis
Introduction: The Privileged Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins.[1][2] These molecules exhibit a wide spectrum of biological activities, such as antitumor, antimicrobial, and antiprotozoal properties.[1] Consequently, the development of stereoselective methods for constructing substituted tetrahydrofurans is a significant focus in medicinal chemistry and organic synthesis.[3][4][5]
Among the myriad of substituted THFs, 3-phenyl-tetrahydrofuran stands out as a particularly valuable chiral building block. The phenyl group provides a handle for further functionalization and influences the molecule's steric and electronic properties, while the chiral center at the C3 position offers a powerful tool for controlling stereochemistry in subsequent transformations. This guide provides an in-depth exploration of the synthesis and application of chiral 3-phenyl-tetrahydrofuran, offering detailed protocols and expert insights for researchers in drug discovery and synthetic chemistry.
Stereoselective Synthesis of 3-Phenyl-tetrahydrofuran
Accessing enantiomerically pure 3-phenyl-tetrahydrofuran is the critical first step in its utilization as a chiral building block. Several strategies have been developed, primarily focusing on asymmetric catalysis.
Key Synthetic Approaches
A number of powerful catalytic methods have emerged for the enantioselective synthesis of substituted tetrahydrofurans. These include:
-
Catalytic Asymmetric Prins Cyclization: Chiral Brønsted acids, such as imidodiphosphoric acids (IDPs), can catalyze the reaction between aldehydes and dienyl alcohols to afford 2,3-disubstituted THFs with excellent diastereo- and enantioselectivity.[6]
-
Nickel-Catalyzed Asymmetric Reductive Cyclization: The use of nickel catalysts with P-chiral bisphosphine ligands has proven effective for the intramolecular reductive cyclization of O-alkynones, yielding chiral tetrahydrofurans with high stereoselectivity.[7]
-
Photochemical Ring Expansion: The ring expansion of 2-phenyl oxetanes with aryl diazoesters under photochemical conditions can produce highly substituted cis-2,3-tetrahydrofurans with high diastereoselectivity.[8]
-
Organocatalytic Asymmetric Cycloetherification: Cinchona-alkaloid-based bifunctional organocatalysts enable the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, providing an efficient route to chiral THF rings.[9]
The choice of method often depends on the desired substitution pattern and the availability of starting materials. For the specific synthesis of a chiral 3-phenyl-THF derivative, a reductive cyclization or a Prins-type reaction would be highly applicable.
Data Summary: Comparison of Asymmetric THF Synthesis Methods
| Method | Catalyst/Reagent | Typical Substrates | Key Advantages | Typical ee (%) | Reference |
| Asymmetric Prins Cyclization | Chiral Imidodiphosphoric Acid (IDP) | Aldehydes, Dienyl Alcohols | High diastereo- and enantioselectivity, broad substrate scope. | up to 99 | [6] |
| Ni-Catalyzed Reductive Cyclization | Ni Catalyst / P-chiral Ligand (e.g., DI-BIDIME) | O-alkynones | Excellent yields and enantioselectivity, scalable. | >99 | [7] |
| Sequential Henry Reaction/Iodocyclization | Cu Catalyst / Chiral Ligand | γ,δ-Unsaturated Alcohols | Access to polysubstituted THFs, good to excellent enantioselectivity. | up to 97 | [4] |
| Organocatalytic Double Michael Addition | Chiral Amine (e.g., Diarylprolinol Silyl Ether) | γ-hydroxy-α,β-unsaturated carbonyls, Enals | High enantio- and diastereoselectivity for trisubstituted THFs. | >99 | [10] |
Physicochemical & Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of 3-phenyl-tetrahydrofuran.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | [11] |
| Molecular Weight | 148.20 g/mol | [11] |
| IUPAC Name | 3-phenyloxolane | [11] |
| CAS Number | 16766-63-5 | [11] |
| ¹³C NMR Peaks | Data varies with solvent. Key peaks include signals for the phenyl group (~126-144 ppm) and the THF ring carbons (~35-75 ppm). | General Ref |
| Mass Spec (GC-MS) | Key fragments (m/z): 148 (M+), 117, 118, 91. | [11] |
Applications in Asymmetric Synthesis: Protocols & Mechanisms
Chiral 3-phenyl-tetrahydrofuran is a versatile intermediate whose synthetic utility is primarily derived from stereocontrolled ring-opening reactions and functionalization of the heterocyclic core.
Application I: Stereospecific Ring-Opening
The C-O bonds of the THF ring can be cleaved by nucleophiles under Lewis acidic conditions. The inherent chirality of the starting material directs the stereochemical outcome of the reaction, allowing for the synthesis of complex acyclic molecules with defined stereocenters.
Caption: Simplified mechanism for photocatalytic C-H functionalization of THF.
This protocol, adapted from recent advances in photoredox catalysis,[12] demonstrates the selective functionalization of the α-C-H bond of 3-phenyl-tetrahydrofuran with a thiol.
Materials:
-
3-Phenyl-tetrahydrofuran (1.0 eq)
-
Aryl or Alkyl Thiol (1.2 eq)
-
4CzIPN (photocatalyst, 1-2 mol%)
-
Tetrabutylammonium bromide (ⁿBu₄NBr) (10 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
Blue LED light source (e.g., 470 nm)
Procedure:
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine 3-phenyl-tetrahydrofuran (1.0 eq), the thiol (1.2 eq), 4CzIPN (0.01-0.02 eq), and ⁿBu₄NBr (0.1 eq).
-
Add anhydrous, degassed dichloromethane via syringe. The reaction mixture should be homogeneous.
-
Scientist's Insight: Degassing the solvent (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) is critical to remove oxygen, which can quench the excited state of the photocatalyst and inhibit the reaction.
-
-
Seal the vial and place it approximately 5-10 cm from a blue LED light source. To maintain a constant temperature, a small fan can be directed at the reaction setup.
-
Irradiation: Stir the reaction under irradiation for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The residue can be directly purified by flash column chromatography on silica gel to isolate the α-thioether-substituted 3-phenyl-tetrahydrofuran product.
Summary and Future Outlook
Chiral 3-phenyl-tetrahydrofuran has established itself as a potent and versatile building block in modern organic synthesis. Its value stems from the ability to access it in high enantiopurity through various catalytic methods and the predictable stereochemical outcomes of its subsequent transformations, particularly ring-opening reactions. The advent of C-H functionalization techniques further expands its utility, allowing for late-stage modifications without the need for extensive protecting group manipulations. As the demand for enantiomerically pure and complex drug candidates continues to grow, the strategic application of synthons like chiral 3-phenyl-tetrahydrofuran will remain a cornerstone of efficient and innovative molecular design.
References
- Shaw, D. E. Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints.
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1338-1349. [Link]
-
Mu, Y., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Chemical Science, 12(3), 1149-1155. [Link]
-
North, C., et al. (2020). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Angewandte Chemie International Edition, 59(32), 13345-13349. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 576088, 3-Phenyl-tetrahydrofuran. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydrofurans. [Link]
-
Strieth-Kalthoff, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(40), 9244-9250. [Link]
-
Belusa, V. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]
-
Maji, R., et al. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(44), 14760-14767. [Link]
-
Tondreau, A. M., et al. (2012). Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Dalton Transactions, 41(26), 7891-7898. [Link]
-
Fernández, R., & Martín, J. D. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(4), 252. [Link]
-
ResearchGate. (Various Authors). Synthesis of Substituted Tetrahydrofurans. [Link]
-
ResearchGate. (Various Authors). Mechanism of THF ring opening followed by polymerization. [Link]
-
Xu, H. P. (2023). Study On Sp~3 C-H Functionalization Of Tetrahydrofuran Via Radical Process. Master's Thesis. [Link]
-
Zhu, C., et al. (2023). Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals. Green Chemistry, 25(3), 960-965. [Link]
-
Sung, Y.-H., & Chen, Y.-C. (2021). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Molecules, 26(15), 4583. [Link]
-
Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. [Link]
-
Mondal, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(17), 2413-2417. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04069B [pubs.rsc.org]
- 9. Tetrahydrofuran synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Phenyl-tetrahydrofuran | C10H12O | CID 576088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Metal-free and site-selective α-C–H functionalization of tetrahydrofuran enabled by the photocatalytic generation of bromine radicals - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Tetrahydrofuran Core: A Versatile Scaffold in the Synthesis of Bioactive Lignans
Application Note & Synthetic Protocols for Researchers and Drug Development Professionals
Introduction: The Significance of Lignans and the Tetrahydrofuran Moiety
Lignans are a large and diverse class of polyphenolic natural products found in a wide variety of plants.[1][2] They have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including anticancer, antioxidant, antiviral, and anti-inflammatory properties.[1][2] A significant subset of these bioactive molecules features a central tetrahydrofuran (THF) ring, a five-membered oxygen-containing heterocycle, which often plays a crucial role in their three-dimensional structure and biological function.[3][4] The stereochemistry of the substituents on the THF ring is often critical for their therapeutic efficacy.
This technical guide provides an in-depth overview of the synthetic strategies employed to construct the substituted tetrahydrofuran core of bioactive lignans. While a simple "3-phenyl-tetrahydrofuran" is not a common starting material, the formation of a 3-aryl or 3-benzyl substituted tetrahydrofuran is a key feature in the synthesis of many important lignans. This document will explore various methodologies, from classical cyclization reactions to modern catalytic approaches, offering detailed protocols and mechanistic insights for the synthesis of these valuable compounds.
Strategic Approaches to the Synthesis of Tetrahydrofuran Lignans
The construction of the substituted tetrahydrofuran ring is a pivotal step in the total synthesis of many bioactive lignans. The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry of the target molecule. Several robust methods have been developed, each with its own advantages and applications.
Intramolecular Cyclization of Diol Precursors
One of the most common and straightforward methods for forming the tetrahydrofuran ring is the acid-catalyzed cyclization of a 1,4-diol precursor.[5] This strategy is particularly useful for the synthesis of 3,4-dibenzyltetrahydrofuran lignans.[5]
Conceptual Workflow for Diol Cyclization:
Sources
- 1. Synthesis of bioactive lignan natural products | Poster Board #561 - American Chemical Society [acs.digitellinc.com]
- 2. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3,4-Dibenzyltetrahydrofuran Lignans (9,9′-Epoxylignanes) - PMC [pmc.ncbi.nlm.nih.gov]
The 3-Phenyl-tetrahydrofuran Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of the 3-Phenyl-tetrahydrofuran Core
In the landscape of contemporary drug discovery, the identification of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The 3-Phenyl-tetrahydrofuran moiety has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of disease areas, most notably within the central nervous system (CNS). This technical guide provides an in-depth exploration of the application of 3-Phenyl-tetrahydrofuran in medicinal chemistry, offering a blend of theoretical insights, practical application notes, and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and pharmacological profiles of derivatives built upon this promising core, with a particular focus on their utility as psychotropic agents and antidepressants.
I. The 3-Phenyl-tetrahydrofuran Scaffold in Central Nervous System (CNS) Drug Discovery
The inherent structural features of the 3-Phenyl-tetrahydrofuran scaffold, namely its defined three-dimensional geometry and the presence of both a hydrophobic phenyl ring and a polar ether oxygen, make it an ideal candidate for interaction with the complex binding sites of CNS receptors. This has led to its successful incorporation into potent modulators of key neurotransmitter systems.
Application Note 1: Broad-Spectrum Psychotropic Agents
A significant breakthrough in the application of the 3-Phenyl-tetrahydrofuran scaffold was the discovery of a series of tetracyclic derivatives exhibiting broad-spectrum psychotropic properties.[1] These compounds demonstrated affinities for a range of G-protein coupled receptors (GPCRs) implicated in the pathophysiology of various psychiatric disorders.
Key Insights:
-
Polypharmacology: The tetracyclic framework, which incorporates the 3-Phenyl-tetrahydrofuran motif, allows for simultaneous interaction with multiple receptors, including dopaminergic (D₂), serotonergic (5-HT₂A), α-adrenergic (α₁), and histaminergic (H₁) receptors, as well as the norepinephrine transporter (NET).[1] This multi-target engagement is a desirable attribute for the treatment of complex multifactorial disorders like schizophrenia and depression.
-
Stereochemistry is Crucial: The biological activity of these compounds was found to be highly dependent on their stereochemistry, with specific enantiomers showing distinct receptor affinity profiles. This underscores the importance of asymmetric synthesis in harnessing the full therapeutic potential of this scaffold.
Data Summary: Receptor Binding Affinities (Ki, nM) of Lead Compounds [1]
| Compound | D₂ | 5-HT₂A | α₁ | H₁ | NET |
| (-)-1 | 12 | 1.8 | 3.5 | 2.5 | 15 |
| (-)-8d | 5.6 | 0.8 | 1.2 | 1.1 | 25 |
| (+)-8d | 320 | 25 | 45 | 38 | 800 |
This table summarizes the in vitro binding affinities of key tetracyclic tetrahydrofuran derivatives for various CNS targets. The data highlights the potent and multi-target nature of compounds like (-)-1 and (-)-8d.
Logical Relationship: From Scaffold to Multi-Target Agent
Caption: Logical workflow from the core scaffold to a potential therapeutic application.
Application Note 2: Selective Serotonin Reuptake Inhibitors (SSRIs)
The 3-Phenyl-tetrahydrofuran scaffold has also been successfully employed in the design of highly potent and selective serotonin reuptake inhibitors (SSRIs), a cornerstone in the treatment of depression and anxiety disorders. By modifying the substitution pattern on the core structure, researchers have been able to fine-tune the selectivity for the serotonin transporter (SERT) over the dopamine (DAT) and norepinephrine (NET) transporters.
Key Insights:
-
Structure-Activity Relationship (SAR): A systematic exploration of 2,5-disubstituted tetrahydrofurans revealed key structural features for potent and selective SERT inhibition.[2] These include:
-
Trans-stereochemistry: The trans relationship between the substituents at the 2 and 5 positions of the tetrahydrofuran ring was found to be optimal for high affinity.
-
Lipophilic Aromatic Substitution: The introduction of lipophilic groups on the phenyl ring enhanced binding potency.
-
Linker Length: A specific spacer length of four or five methylene groups between the tetrahydrofuran ring and a terminal amine was identified as ideal for maximal activity.[2]
-
Data Summary: Potency and Selectivity of 2,5-Disubstituted Tetrahydrofuran-based SSRIs [2]
| Compound | SERT Ki (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| 32c | 0.8 | >10,000 | 1118 | >12,500 | 1397 |
| 32d | 1.2 | >10,000 | 2345 | >8,333 | 1954 |
This table showcases the high potency (low Ki at SERT) and excellent selectivity of representative 2,5-disubstituted tetrahydrofuran derivatives for the serotonin transporter over other monoamine transporters.
Signaling Pathway: Mechanism of Action of SSRIs
Caption: Simplified diagram of a synapse illustrating the mechanism of action of SSRIs.
II. Experimental Protocols
The following protocols provide a general framework for the synthesis of the 3-Phenyl-tetrahydrofuran core and its derivatives. Researchers should adapt these methods based on the specific target molecule and consult the primary literature for detailed procedures.
Protocol 1: Synthesis of the 3-Aryl-tetrahydrofuran Core via Redox-Relay Heck Reaction
This protocol is adapted from a general strategy for the synthesis of 3-aryl-tetrahydrofurans.[3]
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the 3-Phenyl-tetrahydrofuran core.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried flask, add cis-butene-1,4-diol (1.0 eq.), the desired aryl halide (e.g., bromobenzene, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., toluene or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Heck Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Work-up and Isolation of Hemiacetal: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic hemiacetal intermediate.
-
Reduction to Tetrahydrofuran: Dissolve the crude hemiacetal in a suitable solvent (e.g., methanol or ethanol). Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride, 1.5 eq.) portion-wise.
-
Final Work-up and Purification: After the reduction is complete (as monitored by TLC), quench the reaction carefully with water or a saturated solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired 3-Phenyl-tetrahydrofuran.
Protocol 2: General Procedure for Amine Functionalization
This protocol outlines a general method for introducing an amine-containing side chain, a common feature in many CNS-active compounds.
Step-by-Step Methodology:
-
Hydroxylation/Activation: The synthesized 3-Phenyl-tetrahydrofuran can be functionalized to introduce a leaving group (e.g., tosylate, mesylate, or halide) at a suitable position, often following a hydroxylation step if a hydroxyl group is not already present.
-
Nucleophilic Substitution: React the activated 3-Phenyl-tetrahydrofuran derivative with the desired amine (either a primary or secondary amine, 1.1-2.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) in the presence of a base (e.g., K₂CO₃ or Et₃N).
-
Reaction Monitoring and Work-up: Heat the reaction mixture as required and monitor its progress by TLC. Once complete, perform an aqueous work-up, extract the product into an organic solvent, and dry the organic layer.
-
Purification: Purify the final compound by column chromatography or crystallization to yield the desired amine-functionalized 3-Phenyl-tetrahydrofuran derivative.
III. Broader Therapeutic Potential
While the application of the 3-Phenyl-tetrahydrofuran scaffold is most prominently documented in CNS drug discovery, its structural features suggest potential in other therapeutic areas as well.
-
Anti-inflammatory and Antimicrobial Agents: The general class of furan and tetrahydrofuran derivatives has been reported to possess anti-inflammatory and antimicrobial properties.[4] The 3-Phenyl-tetrahydrofuran core could serve as a starting point for the development of novel agents in these areas.
-
Antiviral Activity: The tetrahydrofuran ring is a key structural component of several approved HIV protease inhibitors, such as Darunavir and Amprenavir.[5] This highlights the potential of the 3-Phenyl-tetrahydrofuran scaffold in the design of new antiviral agents.
IV. Conclusion and Future Perspectives
The 3-Phenyl-tetrahydrofuran scaffold has proven to be a versatile and valuable building block in medicinal chemistry. Its successful application in the development of potent and selective CNS agents, including broad-spectrum psychotropics and SSRIs, underscores its privileged nature. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, opens up exciting avenues for future drug discovery efforts. Further exploration of the structure-activity relationships of 3-Phenyl-tetrahydrofuran derivatives, particularly with a focus on stereochemistry and the introduction of novel substituents, is likely to yield new therapeutic candidates with improved efficacy and safety profiles. Moreover, the untapped potential of this scaffold in other disease areas, such as inflammation and infectious diseases, warrants further investigation. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of the 3-Phenyl-tetrahydrofuran motif.
V. References
-
Fernández, J., Alonso, J. M., Andrés, J. I., Cid, J. M., Díaz, A., Iturrino, L., Gil, P., Megens, A., Sipido, V. K., & Trabanco, A. A. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709–1712. [Link]
-
Carroll, F. I., Howard, J. L., Howell, L. L., Fox, B. S., & Kuhar, M. J. (2009). 2,5-Disubstituted tetrahydrofurans as selective serotonin re-uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(5), 1547–1550. [Link]
-
Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol is based on a redox-relay Heck reaction, that generates cyclic hemiacetals. A subsequent reduction provides the corresponding 3-aryl tetrahydrofurans. Organic Letters, 25(14), 2361–2365. [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
-
Pharmacological activity of furan derivatives. (2024). Pharma-Trend. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(7), 13498–13543. [Link]
Sources
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Tetrahydrofuran synthesis [organic-chemistry.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates from 3-Phenyl-tetrahydrofuran
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for converting 3-phenyl-tetrahydrofuran, a readily accessible building block, into valuable pharmaceutical intermediates. We will explore key transformations, including electrophilic aromatic substitution on the phenyl ring and oxidative functionalization of the tetrahydrofuran moiety. Detailed, step-by-step protocols for the synthesis of a key intermediate for the selective serotonin reuptake inhibitor (SSRI) Paroxetine are presented, highlighting the practical application of these methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction: The Versatility of the 3-Phenyl-tetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] The incorporation of a phenyl group at the 3-position provides a versatile handle for further functionalization, allowing for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. 3-Phenyl-tetrahydrofuran serves as an excellent starting material due to its relative stability and the distinct reactivity of its aromatic and saturated heterocyclic components. This guide will focus on leveraging these features to construct complex molecular architectures relevant to the pharmaceutical industry.
Strategic Functionalization of 3-Phenyl-tetrahydrofuran
The synthetic utility of 3-phenyl-tetrahydrofuran lies in the ability to selectively modify either the phenyl ring or the tetrahydrofuran core. This section will detail key transformations for each.
Electrophilic Aromatic Substitution: Tailoring the Phenyl Group
The phenyl group in 3-phenyl-tetrahydrofuran is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents that can profoundly influence a molecule's biological activity.[2][3]
Friedel-Crafts acylation is a robust method for installing an acyl group onto the aromatic ring, typically at the para-position due to steric hindrance.[4][5][6][7] This ketone functionality can then serve as a versatile intermediate for further transformations.
Protocol 1: Para-Acylation of 3-Phenyl-tetrahydrofuran
-
Materials: 3-Phenyl-tetrahydrofuran, Acetyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in dry DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.1 equivalents) dropwise.
-
Stir the mixture for 15 minutes at 0 °C to form the acylium ion.
-
Add a solution of 3-phenyl-tetrahydrofuran (1.0 equivalent) in dry DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-(tetrahydrofuran-3-yl)phenyl)ethan-1-one.
-
Table 1: Representative Quantitative Data for Friedel-Crafts Acylation
| Entry | Acylating Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl chloride | AlCl₃ | DCM | 3 | 85 |
| 2 | Propionyl chloride | AlCl₃ | DCM | 4 | 82 |
Functionalization of the Tetrahydrofuran Ring: Oxidation and Ring Opening
The tetrahydrofuran ring can be functionalized through various oxidative methods, leading to intermediates that can undergo ring-opening reactions to generate acyclic precursors for other heterocyclic systems.
Oxidation at the benzylic position of the tetrahydrofuran ring (C2 or C5) can lead to the formation of a lactone. This transformation introduces a key functional group for further manipulation, such as ring-opening with nucleophiles.
Protocol 2: Oxidation of 3-Phenyl-tetrahydrofuran to a Lactone
-
Materials: 3-Phenyl-tetrahydrofuran, Potassium permanganate (KMnO₄), Acetic acid, Sodium bisulfite.
-
Procedure:
-
Dissolve 3-phenyl-tetrahydrofuran (1.0 equivalent) in acetic acid.
-
Slowly add powdered KMnO₄ (2.0 equivalents) in portions, maintaining the temperature below 40 °C.
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated solution of sodium bisulfite until the purple color disappears.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-phenyldihydrofuran-2(3H)-one.
-
Application in the Synthesis of a Paroxetine Intermediate
The following section outlines a synthetic route to (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine, a key intermediate in the synthesis of the antidepressant Paroxetine, starting from 3-phenyl-tetrahydrofuran. This multi-step synthesis demonstrates the practical application of the aforementioned functionalization strategies.
Workflow Diagram: Synthesis of Paroxetine Intermediate
Caption: Synthetic pathway from 3-phenyl-tetrahydrofuran to a key Paroxetine intermediate.
Step 1: Friedel-Crafts Acylation
This step follows Protocol 1 to introduce an acetyl group at the para-position of the phenyl ring.
Step 2: Baeyer-Villiger Oxidation and Deoxyfluorination
The ketone intermediate from Step 1 undergoes a Baeyer-Villiger oxidation to form an ester, which is then subjected to deoxyfluorination to introduce the fluorine atom.
Protocol 3: Baeyer-Villiger Oxidation and Deoxyfluorination
-
Materials: 1-(4-(Tetrahydrofuran-3-yl)phenyl)ethan-1-one, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Diethylaminosulfur trifluoride (DAST).
-
Procedure (Baeyer-Villiger):
-
Dissolve the ketone (1.0 equivalent) in DCM and cool to 0 °C.
-
Add m-CPBA (1.5 equivalents) portion-wise.
-
Stir at room temperature for 24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to obtain the acetate intermediate.
-
-
Procedure (Deoxyfluorination):
-
Dissolve the acetate intermediate in dry DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C and add DAST (1.2 equivalents) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract with DCM, dry the organic layer, and concentrate. Purify by column chromatography.
-
Step 3: Hydrolysis and Decarboxylation to Lactone
The fluorinated ester is hydrolyzed and decarboxylated to yield the corresponding lactone.
Protocol 4: Lactone Formation
-
Materials: Product from Step 2, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, 1M HCl.
-
Procedure:
-
Dissolve the fluorinated ester in a mixture of THF and water.
-
Add LiOH (2.0 equivalents) and stir at room temperature for 6 hours.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Heat the mixture to reflux for 2 hours to effect decarboxylation and lactonization.
-
Cool to room temperature and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield 4-(4-fluorophenyl)dihydrofuran-2(3H)-one.
-
Step 4: Ethanolysis and Stereoselective Reduction
The lactone is opened with ethanol and then stereoselectively reduced to the corresponding diol.
Protocol 5: Diol Synthesis
-
Materials: 4-(4-Fluorophenyl)dihydrofuran-2(3H)-one, Sodium ethoxide, Ethanol, Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), Borane-tetrahydrofuran complex (BH₃·THF).
-
Procedure (Ethanolysis):
-
Dissolve the lactone in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide and stir at room temperature for 3 hours.
-
Neutralize with a weak acid and remove the ethanol under reduced pressure to obtain the ethyl ester.
-
-
Procedure (Stereoselective Reduction):
-
Dissolve the crude ethyl ester in dry THF and cool to -20 °C.
-
Add the chiral reducing agent (0.1 equivalents) followed by the dropwise addition of BH₃·THF (1.5 equivalents).
-
Stir at -20 °C for 4 hours.
-
Quench the reaction by the slow addition of methanol.
-
Purify by column chromatography to obtain the chiral diol.
-
Step 5: Reductive Amination and Cyclization
The diol is converted to a piperidine ring through a reductive amination and cyclization cascade.
Protocol 6: Piperidine Formation
-
Materials: Chiral diol from Step 4, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Benzylamine, Sodium triacetoxyborohydride.
-
Procedure:
-
Selectively mesylate the primary alcohol of the diol using MsCl and TEA at 0 °C.
-
To the crude mesylate, add benzylamine and stir at room temperature for 12 hours to displace the mesylate.
-
Oxidize the secondary alcohol to a ketone using a mild oxidizing agent (e.g., Dess-Martin periodinane).
-
Perform an intramolecular reductive amination using sodium triacetoxyborohydride to form the piperidine ring.
-
Remove the benzyl group by catalytic hydrogenation (H₂, Pd/C).
-
Step 6: N-Methylation
The final step involves the methylation of the piperidine nitrogen to yield the target intermediate.
Protocol 7: N-Methylation
-
Materials: Piperidine derivative from Step 5, Formaldehyde, Formic acid.
-
Procedure (Eschweiler-Clarke reaction):
-
Dissolve the piperidine derivative in formic acid.
-
Add aqueous formaldehyde and heat the mixture at 100 °C for 2 hours.
-
Cool the reaction, basify with NaOH, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to yield (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine.[8][9]
-
Table 2: Summary of Key Intermediates and Transformations
| Step | Starting Material | Key Transformation(s) | Product |
| 1 | 3-Phenyl-tetrahydrofuran | Friedel-Crafts Acylation | 1-(4-(Tetrahydrofuran-3-yl)phenyl)ethan-1-one |
| 2 | 1-(4-(Tetrahydrofuran-3-yl)phenyl)ethan-1-one | Baeyer-Villiger Oxidation, Deoxyfluorination | 1-(4-Fluorophenyl)tetrahydrofuran-3-yl)ethan-1-one |
| 3 | 1-(4-Fluorophenyl)tetrahydrofuran-3-yl)ethan-1-one | Hydrolysis, Decarboxylation, Lactonization | 4-(4-Fluorophenyl)dihydrofuran-2(3H)-one |
| 4 | 4-(4-Fluorophenyl)dihydrofuran-2(3H)-one | Ethanolysis, Stereoselective Reduction | Chiral 4-(4-fluorophenyl)-1,4-butanediol derivative |
| 5 | Chiral diol derivative | Mesylation, Amination, Oxidation, Reductive Amination, Debenzylation | (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine |
| 6 | (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine | N-Methylation (Eschweiler-Clarke) | (3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine |
Conclusion
3-Phenyl-tetrahydrofuran is a versatile and cost-effective starting material for the synthesis of complex pharmaceutical intermediates. Through a series of strategic functionalizations, including electrophilic aromatic substitution and oxidative manipulation of the tetrahydrofuran ring, it is possible to construct intricate molecular architectures with high levels of control. The detailed synthetic route to a key Paroxetine intermediate presented herein serves as a practical example of the potential of this building block in modern drug discovery and development. The methodologies described can be adapted and extended to the synthesis of a wide range of other valuable pharmaceutical compounds.
References
-
A new palladium-mediated approach to 4-N-arylamino-1-butanols from peroxidic tetrahydrofuran and primary aromatic amines. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]
-
Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Royal Society of Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
- Synthesis of S-(3)-hydroxy tetrahydrofuran.
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]
-
Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamination. National Center for Biotechnology Information. [Link]
-
Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. ACS Publications. [Link]
-
Ring-Opening of THF via an Intramolecular P/Al-Based Frustrated Lewis Pair: Assistance by C 6 F 5 Groups beyond Electronegativity? ResearchGate. [Link]
-
γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Center for Biotechnology Information. [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. [Link]
-
1,2,4-Butanetriol: Analysis and Synthesis. Defense Technical Information Center. [Link]
-
Friedel-Crafts Acylation. YouTube. [Link]
-
Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. National Center for Biotechnology Information. [Link]
-
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. [Link]
-
Progress in research on the biosynthesis of 1,2,4-butanetriol by engineered microbes. National Center for Biotechnology Information. [Link]
- Process for preparing 1,2,4-butanetriol.
-
Mechanism of THF ring opening followed by polymerization. ResearchGate. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. ResearchGate. [Link]
-
PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. ACS Publications. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. ACS Publications. [Link]
- Process for preparing 1,4-butanediol.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. National Center for Biotechnology Information. [Link]
- Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. MIT Open Access Articles. [Link]
-
Asymmetric Synthesis of (2S,3S)-3-Hydroxy-2-phenylpiperidine via Ring Expansion. ResearchGate. [Link]
-
One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. ResearchGate. [Link]
-
One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts. Royal Society of Chemistry. [Link]
-
Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]
-
Structures of selected drugs containing THF ring. ResearchGate. [Link]
-
Specific Solvent Issues with Chlorination. Wordpress. [Link]
-
3-Phenylpiperidine. Wikipedia. [Link]
-
Phosphine Catalysis of the Fluorination of Unactivated Tertiary Alkyl Chlorides Under Mild and Convenient Conditions. National Center for Biotechnology Information. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. [Link]
-
An efficient method for chlorination of alcohols using PPh 3/Cl 3CCONH 2. ResearchGate. [Link]
-
Reactivity of chlorinating agents/PPh 3 for the chlorination of alcohols and carboxylic acids: a comparative study. ResearchGate. [Link]
-
Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. National Center for Biotechnology Information. [Link]
Sources
- 1. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of 3-Phenyl-tetrahydrofuran
Welcome to the technical support center for the synthesis of 3-Phenyl-tetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address challenges in achieving high diastereoselectivity.
Introduction: The Challenge of Stereocontrol
The synthesis of substituted tetrahydrofurans, such as 3-Phenyl-tetrahydrofuran, is a cornerstone in the preparation of numerous natural products and pharmaceutical agents. A critical challenge in this synthesis is controlling the stereochemistry to obtain the desired diastereomer. Low diastereomeric ratios (d.r.) can lead to difficult purification processes and reduced overall yield of the target molecule. This guide provides insights into the key factors influencing diastereoselectivity and offers practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the diastereomeric ratio in 3-Phenyl-tetrahydrofuran synthesis?
A1: Achieving a high diastereomeric ratio is often a delicate balance of several reaction parameters. The most critical factors to investigate are:
-
Catalyst and Ligand Choice: The catalyst, particularly in metal-catalyzed reactions, plays a pivotal role in the stereochemical outcome. The steric and electronic properties of the ligands coordinated to the metal center can create a chiral environment that favors the formation of one diastereomer over the other.
-
Reaction Temperature: Temperature can significantly impact the selectivity of a reaction. Lower temperatures often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.[1]
-
Solvent System: The polarity and coordinating ability of the solvent can influence the stability of transition state intermediates, thereby affecting the diastereomeric ratio.[1] Experimenting with different solvents is a crucial optimization step.
-
Substrate Conformation: For open-chain substrates, controlling the conformation is essential for high diastereoselectivity. This can be influenced by steric and electronic interactions within the substrate itself.[2]
Q2: Can the choice of starting materials influence the final diastereomeric ratio?
A2: Absolutely. The geometry of the starting materials, for instance, the cis or trans configuration of a homoallylic alcohol, can directly dictate the stereochemistry of the resulting tetrahydrofuran ring.[1] When a specific diastereomer is the target, ensuring the geometric purity of the starting material is a critical first step.
Q3: How does thermodynamic versus kinetic control apply to this synthesis?
A3: In some synthetic routes, the trans and cis diastereomers can interconvert under the reaction conditions, leading to a product ratio that reflects their thermodynamic stability.[3] If the desired product is the thermodynamically less stable isomer, the reaction should be run under kinetic control (e.g., lower temperatures, shorter reaction times) to favor the faster-forming product. Conversely, to obtain the thermodynamically more stable product, conditions that allow for equilibration (e.g., higher temperatures, longer reaction times) are preferable.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 3-Phenyl-tetrahydrofuran and provides actionable solutions.
Issue 1: Low Diastereomeric Ratio (e.g., close to 1:1)
This is a frequent challenge indicating a lack of effective stereochemical control in the cyclization step.
Possible Causes & Recommended Actions:
-
Suboptimal Catalyst System: The chosen catalyst may not be providing sufficient facial selectivity during the key bond-forming step.
-
Solution: Screen a variety of catalysts and ligands. For palladium-catalyzed syntheses, for example, varying the phosphine ligand can have a profound effect on diastereoselectivity.[4] For Lewis acid-catalyzed reactions, screening different Lewis acids like Sn(OTf)₂, SnCl₄, or Hf(OTf)₄ can lead to significant improvements, with reported diastereomeric ratios as high as 99:1 in some tetrahydrofuran syntheses.[5]
-
-
Incorrect Reaction Temperature: The reaction may be running at a temperature that allows for the formation of multiple competing transition states.
-
Solution: Methodically lower the reaction temperature. Running the reaction at -78 °C, for instance, can significantly enhance selectivity by favoring the transition state with the lowest activation energy.[1]
-
-
Inappropriate Solvent: The solvent may not be adequately stabilizing the desired transition state.
Issue 2: Formation of Undesired Regioisomers or Side Products
The presence of constitutional isomers or unexpected byproducts can complicate purification and reduce the yield of the desired 3-Phenyl-tetrahydrofuran.
Possible Causes & Recommended Actions:
-
Reactive Intermediates: Highly reactive intermediates, such as oxocarbenium ions in Prins cyclizations, can undergo unintended side reactions if not efficiently trapped.
-
Solution: Consider strategies to trap the reactive intermediate. For example, a Mukaiyama aldol-type reaction can be employed to intercept an oxocarbenium ion, leading to the desired product with higher fidelity.
-
-
Harsh Reaction Conditions: The use of strong acids or high temperatures can promote elimination or rearrangement pathways.
-
Solution: Employ milder reaction conditions. This could involve using a weaker Lewis acid or exploring alternative catalytic systems that operate under more benign conditions.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed Oxidative Cyclization
This protocol is a starting point for optimizing the synthesis of substituted tetrahydrofurans.
-
To a flame-dried flask under an inert atmosphere, add the γ-hydroxy alkene substrate (1.0 equiv).
-
Dissolve the substrate in the chosen solvent (e.g., THF, 0.1 M).
-
Add the palladium catalyst (e.g., PdCl₂, 5 mol %) and the co-oxidant (e.g., 1,4-benzoquinone, 1.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 8 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Table 1: Effect of Catalyst and Solvent on Diastereomeric Ratio
| Entry | Catalyst System | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | Pd(OAc)₂/Cu(OAc)₂ | Dioxane | 80 | 2:1 |
| 2 | PdCl₂/CuCl₂ | THF | 60 | Formation of 6-endo product |
| 3 | PdCl₂/1,4-benzoquinone | THF | 60 | 6:1 |
| 4 | PdCl₂/1,4-benzoquinone | Toluene | 60 | 5:1 |
Data adapted from studies on substituted tetrahydrofuran synthesis and illustrates general trends. Actual results will vary based on the specific substrate.[6][7]
Visualization of Key Concepts
Diagram 1: General Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
Diagram 2: Factors Influencing Diastereoselectivity
Caption: A diagram illustrating the key factors that govern the diastereomeric ratio.
References
-
Wolfe, J. P., & Rossi, M. A. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 43(10), 1305–1315. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Retrieved from [Link]
-
Wolfe, J. P., & Rossi, M. A. (2006). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 128(40), 13248–13253. Available at: [Link]
-
Brooks, J. L., Xu, L., Wiest, O., & Tan, D. S. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 81(24), 12268–12284. Available at: [Link]
-
Jana, S., Yang, Z., Pei, C., Xu, X., & Koenigs, R. M. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(39), 9035–9040. Available at: [Link]
-
Brooks, J. L., Xu, L., Wiest, O., & Tan, D. S. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 81(24), 12268–12284. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrofuran synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-Phenyl-tetrahydrofuran Cyclization
Welcome to the technical support center for the synthesis of 3-Phenyl-tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the intramolecular cyclization to form this valuable heterocyclic scaffold. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for optimizing the synthesis of 3-Phenyl-tetrahydrofuran.
Q1: What are the primary synthetic strategies for forming the 3-Phenyl-tetrahydrofuran core via cyclization?
A1: The most common and direct approach is the intramolecular cyclization of a suitable acyclic precursor, typically a homoallylic alcohol such as 4-phenyl-pent-4-en-1-ol or 1-phenyl-pent-4-en-1-ol. This transformation is fundamentally an intramolecular hydroalkoxylation. The key methods to induce this cyclization include:
-
Acid Catalysis: Employing Brønsted or Lewis acids to activate the alkene for nucleophilic attack by the hydroxyl group. This is often the most straightforward method but requires careful control to avoid side reactions.
-
Electrophile-Mediated Cyclization: Using reagents like iodine to initiate an iodocyclization, which can later be reduced to the target compound. This method offers excellent control over regioselectivity.[1][2]
-
Transition-Metal Catalysis: Catalysts based on palladium, gold, or lanthanides can facilitate the hydroalkoxylation under milder conditions, often with high selectivity.[3][4][5][6]
-
Radical Cyclization: Generating a radical on the carbon chain which can then be trapped by the alkene, followed by cyclization. Cobalt-mediated radical reactions are an example.[7][8]
Q2: Which reaction parameters are most critical for controlling the yield and selectivity of the cyclization?
A2: Optimizing this reaction hinges on the careful control of several interconnected parameters:
-
Catalyst/Promoter Choice: The nature of the acid or metal catalyst dictates the reaction mechanism and is the single most important factor. Strong, non-coordinating acids can promote unwanted elimination, while milder Lewis acids or electrophilic reagents often provide better selectivity.
-
Solvent: The polarity of the solvent plays a crucial role.[9] It must be able to solvate the starting material and any charged intermediates without interfering with the catalyst or promoting side reactions. Dichloromethane (DCM), acetonitrile, and dioxane are common choices.[9][10]
-
Temperature: This is a delicate balance. Higher temperatures can accelerate the reaction but often increase the rate of side reactions, particularly elimination to form dienes.[11] Reactions are frequently run at room temperature or below.
-
Concentration: The reaction must be run under sufficiently dilute conditions to favor the desired intramolecular cyclization over intermolecular polymerization or dimerization.[12]
Q3: How can I ensure the reaction proceeds via the desired 5-exo-trig pathway to form the tetrahydrofuran ring instead of a six-membered tetrahydropyran?
A3: The formation of the five-membered ring (a 5-exo-trig cyclization according to Baldwin's rules) is generally kinetically favored over the six-membered ring (6-endo-trig). However, the choice of catalyst and conditions can influence this outcome. Methods that proceed through a more concerted mechanism or a tightly controlled intermediate, such as palladium-catalyzed carboetherifications or certain electrophile-mediated cyclizations, often exhibit high regioselectivity for the THF ring.[12] In acid-catalyzed reactions, avoiding conditions that allow for equilibration to the thermodynamically more stable six-membered ring (if applicable for the specific substrate) is key.
Section 2: Troubleshooting Guide: From Low Yields to Impure Products
This guide addresses specific experimental issues in a question-and-answer format.
Problem Area: Low or No Product Yield
Q: My reaction shows very little conversion of the starting homoallylic alcohol. What are the first things to check?
A: Low conversion is a common issue that can typically be traced back to one of three areas: starting materials, reagents, or reaction conditions.
-
Purity of Starting Material: The homoallylic alcohol must be pure and, critically, anhydrous. Water can deactivate many Lewis acid catalysts and quench reactive intermediates.
-
Catalyst Activity: If using a solid catalyst, ensure it has been properly activated and stored. Many Lewis acids are hygroscopic and lose activity upon exposure to air. If using a Brønsted acid, verify its concentration.
-
Insufficient Activation: The chosen temperature may be too low for the specific catalyst system. A modest increase in temperature may initiate the reaction, but this should be done cautiously to avoid promoting side reactions.[11]
Problem Area: Formation of Significant Side Products
Q: My main impurity is an alkene, likely from dehydration of the starting alcohol or elimination from the product. How can I suppress this?
A: The formation of dienes via elimination is a classic side reaction in acid-catalyzed cyclizations, driven by the formation of a stable carbocation intermediate followed by proton loss.
-
Reduce Acidity/Change Catalyst: The most effective solution is often to switch to a milder catalyst. If a strong Brønsted acid like p-TsOH is causing elimination, consider a Lewis acid like In(OTf)₃, SnCl₄, or FeCl₃.[13][14] These coordinate to the alkene or alcohol, providing activation with a less aggressive counter-ion.
-
Lower the Temperature: Elimination reactions typically have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can significantly favor the cyclization pathway.
-
Use a Buffered System: In some cases, adding a non-nucleophilic base (e.g., a hindered pyridine like 2,6-lutidine) can scavenge excess protons and prevent undesired acid-driven side reactions.
Q: I am observing the formation of the isomeric 6-membered ring product (a tetrahydropyran). How can I improve selectivity for the 5-membered tetrahydrofuran?
A: While the 5-exo-trig cyclization is usually kinetically preferred, the 6-endo pathway can compete, especially if the resulting six-membered ring is thermodynamically more stable and the reaction conditions allow for reversibility.
-
Employ Kinetically Controlled Conditions: Use lower temperatures and shorter reaction times. This will favor the faster-forming 5-membered ring product.
-
Choose a Regioselective Method: Transition-metal-catalyzed methods, such as those employing palladium, are often highly regioselective and form C-O and C-C bonds in a controlled manner that strongly favors the tetrahydrofuran product.[12] Similarly, iodocyclization is well-known for its adherence to Baldwin's rules, reliably producing the 5-exo product.
Q: My reaction mixture is turning into a polymer or high-molecular-weight oil. What is the cause?
A: This indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization. The primary cause is almost always concentration.
-
Decrease Concentration: Reduce the molarity of your starting material significantly. A good starting point for optimization is often in the 0.05 M to 0.1 M range.
-
Slow Addition: If decreasing the overall concentration is not practical, consider using a syringe pump to add the starting material slowly to the solution containing the catalyst. This technique maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.
Problem Area: Product Purification
Q: I'm having difficulty separating 3-Phenyl-tetrahydrofuran from my nonpolar starting material and byproducts using column chromatography. What can I do?
A: Co-elution of nonpolar compounds is a frequent challenge.
-
Optimize Your Mobile Phase: Use a very nonpolar solvent system for silica gel chromatography, such as a high percentage of hexanes or heptane with a small amount of ethyl acetate or diethyl ether. A shallow gradient can improve separation.
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina (which has different selectivity) or reverse-phase chromatography (C18) if the polarity difference between your compounds is more pronounced in polar solvents.
-
Distillation: If the boiling points of your product and the major impurities are sufficiently different, vacuum distillation can be an effective purification method for larger scales.
Section 3: Optimized Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Lewis Acid-Catalyzed Cyclization of 4-Phenyl-pent-4-en-1-ol
This protocol is based on general principles of Lewis acid-mediated hydroalkoxylation.
Materials:
-
4-Phenyl-pent-4-en-1-ol
-
Iron(III) Chloride (FeCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
Dissolve 4-Phenyl-pent-4-en-1-ol (1.0 equiv) in anhydrous DCM to a concentration of 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous FeCl₃ (0.1 equiv) to the solution in one portion. The solution may change color.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield pure 3-Phenyl-tetrahydrofuran.
Protocol 2: General THF Solvent Purification
The quality of the reaction solvent is paramount. This protocol describes the purification of commercial THF, which is often used as a solvent in related organometallic preparations.
Caution: THF can form explosive peroxides.[15] Always test for peroxides before distillation and never distill to dryness.[16][17]
-
Peroxide Test: Add 1 mL of the THF to be purified to 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution. A yellow color indicates low peroxide levels, while a brown color indicates high, unsafe levels.
-
Pre-drying: If the solvent is peroxide-free (or contains only trace amounts), pour it into a flask containing sodium hydroxide (NaOH) pellets and let it stand for 24-48 hours.[18] This removes the bulk of the water and helps decompose peroxides.[18]
-
Distillation: Set up a distillation apparatus. Add the pre-dried THF to the distillation flask containing sodium metal and benzophenone as an indicator.
-
Reflux: Heat the mixture to reflux under an inert atmosphere. A persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free.
-
Collection: Distill the required amount of solvent for immediate use.
Section 4: Mechanistic Insights & Troubleshooting Workflows
Understanding the underlying mechanisms is key to rational optimization.
Mechanism: Acid-Catalyzed Intramolecular Hydroalkoxylation
The diagram below illustrates the generally accepted mechanism for the acid-catalyzed cyclization of a homoallylic alcohol to form a tetrahydrofuran ring. Activation of the alkene by a proton or Lewis acid generates a carbocationic intermediate, which is then trapped intramolecularly by the hydroxyl group.
Caption: General mechanism for acid-catalyzed THF formation.
Workflow: Troubleshooting Low Reaction Yield
This decision tree provides a systematic approach to diagnosing and solving issues of low product yield.
Caption: A decision tree for troubleshooting low yield.
Section 5: References
-
List, B., & Lim, C. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
-
Barluenga, J., et al. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. [Link]
-
Synfacts. (2010). Cobalt-Mediated Intramolecular Cyclization of Bis-homoallylic Alcohols under Aerobic Conditions. Thieme. [Link]
-
Widenhoefer, R. A. (n.d.). Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. Scholars@Duke. [Link]
-
LookChem. (n.d.). Purification of Tetrahydrofuran. Chempedia. [Link]
-
Widenhoefer, R. A., & Zhang, J. (2008). Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions a for the cyclization of 3i. [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. [Link]
-
Marks, T. J. (2009). Intramolecular hydroalkoxylation/cyclization of alkynyl alcohols mediated by lanthanide catalysts. Scope and reaction mechanism. Northwestern Scholars. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]
-
Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]
-
Glorius, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science. [Link]
-
Jafelicci, M., et al. (2015). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
TMMM. (2007). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. National Institutes of Health. [Link]
-
Europe PMC. (n.d.). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with Iodine/Iodine (III). [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. [Link]
-
Google Patents. (2014). Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. [Link]
-
Marco, J. A., et al. (2017). Terminal Cyclopropylsilyl Alcohols as Useful Key Units to Access 2,3,4,6-Tetrasubstituted Tetrahydropyran Scaffolds by Stereocontrolled Prins Cyclization. Organic Letters. [Link]
-
Google Patents. (1999). Process for the preparation of 3-methyltetrahydrofuran.
-
SciELO. (2010). An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. [Link]
Sources
- 1. Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 标题:Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with Iodine/Iodine (III)【化源网】 [chemsrc.com]
- 3. Scholars@Duke publication: Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. [scholars.duke.edu]
- 4. Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Tetrahydrofuran synthesis [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 16. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. scielo.br [scielo.br]
Technical Support Center: Synthesis of 3-Aryl-Tetrahydrofurans
Welcome to the technical support center for the synthesis of 3-aryl-tetrahydrofurans. This structural motif is a key component in numerous pharmaceuticals and biologically active natural products.[1] However, its synthesis is often accompanied by the formation of challenging byproducts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these synthetic procedures. We will delve into the causality behind byproduct formation for two common synthetic strategies and provide actionable, field-proven advice to optimize your reactions.
Section 1: Palladium-Catalyzed Intramolecular C(sp³)–O Bond Formation
Palladium-catalyzed reactions are a powerful tool for forming the C-O bond in 3-aryl-tetrahydrofurans, often proceeding with high stereoselectivity.[2] A common approach involves the reaction of an aryl bromide with a γ-hydroxy alkene.[2] While effective, this method is sensitive to reaction conditions, and several byproducts can arise if not properly controlled.
Troubleshooting & FAQ: Palladium-Catalyzed Synthesis
Q1: My reaction is producing a significant amount of dehalogenated arene and oxidized alcohol (aldehyde/ketone) instead of the desired 3-aryl-tetrahydrofuran. What's going wrong?
A1: This is a classic issue in palladium-catalyzed coupling reactions and points to competing side reactions that are out-pacing the desired productive cyclization. The formation of dehalogenated arene (Ar-H) and an oxidized alcohol (e.g., an aldehyde) are often linked.[2][3]
-
Causality - Dehalogenation: This byproduct typically arises from a competitive reduction pathway. Instead of undergoing reductive elimination to form the C-O bond, the palladium-aryl intermediate can be intercepted by a hydride source in the reaction mixture, leading to the formation of Ar-H. The hydride source can be adventitious or generated in situ.
-
Causality - Oxidation: The formation of an aldehyde or ketone from the starting alcohol is often due to a competing β-hydride elimination from the palladium-alkoxide intermediate.[3] This process is particularly problematic for secondary alcohols.[3] The palladium hydride species generated can then participate in the aforementioned dehalogenation pathway.
Troubleshooting Steps:
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount in controlling the relative rates of reductive elimination (product) versus β-hydride elimination (byproduct). Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or chelating phosphines like DPE-Phos have been shown to promote the desired C-O bond formation and suppress byproduct formation.[2][4]
-
Base Selection: The base plays a crucial role. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is commonly used. However, if β-hydride elimination is a major issue, switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes favor the desired pathway by modulating the concentration and reactivity of the palladium-alkoxide intermediate.[3]
-
Temperature Control: Lowering the reaction temperature can often disfavor the higher activation energy pathways leading to byproducts. Run the reaction at the lowest temperature that still allows for a reasonable conversion rate.[3]
Q2: I'm observing the formation of an isomeric byproduct, a 2-aryl-tetrahydrofuran. How is this happening?
A2: The formation of a 2-aryl isomer suggests an alternative, undesired cyclization pathway is occurring. This is often seen in reactions that proceed via an unusual intramolecular olefin insertion into a Pd(Ar)(OR) intermediate.[2]
-
Mechanistic Insight: The reaction can proceed through two potential pathways after the formation of the Pd(Ar)(OR) intermediate: 5-exo-trig cyclization (leading to the desired 3-aryl-THF) or a competing 4-exo-trig cyclization which, after subsequent steps, could potentially rearrange or lead to isomeric products. More commonly, if the reaction proceeds through a Wacker-type mechanism (which is generally disfavored in these specific systems but possible under certain conditions), the regioselectivity of the nucleophilic attack of the alcohol on the palladium-activated olefin can be altered, leading to different isomers.
Troubleshooting Steps:
-
Re-evaluate Ligand/Catalyst System: The ligand framework dictates the geometry at the metal center, which in turn controls the regioselectivity of the cyclization. The use of specific ligands like DPE-Phos has been shown to yield the 3-aryl-tetrahydrofuran with high selectivity.[2] Experimenting with different phosphine ligands can help steer the reaction towards the desired isomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states. While toluene is common, exploring other non-polar aprotic solvents might alter the product distribution.
Visualizing Byproduct Formation: Pd-Catalyzed Cyclization
The following diagram illustrates the desired catalytic cycle leading to the 3-aryl-tetrahydrofuran versus the competing pathways that form common byproducts.
Caption: Pd-catalyzed synthesis of 3-aryl-tetrahydrofurans and byproduct pathways.
Representative Experimental Protocol: Pd-Catalyzed Cyclization
This protocol is a representative example for educational purposes. Researchers should consult primary literature and perform appropriate risk assessments before conducting any experiment.
Synthesis of 2-(3-Phenyltetrahydrofuran-3-yl)naphthalene
| Reagent | M.W. | Amount | Moles | Equiv. |
| γ-Hydroxy alkene | 158.23 | 200 mg | 1.26 mmol | 1.0 |
| 2-Bromonaphthalene | 207.07 | 314 mg | 1.52 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 29 mg | 0.032 mmol | 0.025 |
| DPE-Phos | 538.57 | 51 mg | 0.095 mmol | 0.075 |
| NaOt-Bu | 96.10 | 172 mg | 1.79 mmol | 1.4 |
| Toluene | - | 12 mL | - | - |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, DPE-Phos, and NaOt-Bu.
-
Add the γ-hydroxy alkene and 2-bromonaphthalene.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-tetrahydrofuran.
Section 2: Acid-Catalyzed Cyclization of Homoallylic Alcohols
The acid-catalyzed cyclization of homoallylic alcohols is another common strategy for synthesizing tetrahydrofuran rings. This method relies on the protonation of the alkene followed by intramolecular attack of the hydroxyl group. While seemingly straightforward, this reaction is prone to carbocation rearrangements and elimination side reactions.
Troubleshooting & FAQ: Acid-Catalyzed Cyclization
Q1: My reaction is producing a significant amount of a six-membered ring (tetrahydropyran) byproduct. Why is the regioselectivity not favoring the five-membered ring?
A1: The formation of a tetrahydropyran derivative points to a competing 6-endo-trig cyclization pathway. The selectivity between 5-exo-trig (to form tetrahydrofuran) and 6-endo-trig (to form tetrahydropyran) cyclizations is influenced by a delicate balance of kinetic and thermodynamic factors, as well as the stability of the intermediate carbocation.
-
Causality (Baldwin's Rules & Carbocation Stability): While Baldwin's rules generally favor 5-exo cyclizations, the stability of the resulting carbocation plays a huge role. If the carbocation formed during the initial protonation of the double bond can rearrange to a more stable position (e.g., a tertiary or benzylic position) that favors a 6-endo cyclization, this pathway can become competitive or even dominant.
-
Thermodynamic vs. Kinetic Control: Tetrahydropyran rings can sometimes be the thermodynamically more stable product. If the reaction conditions (high temperature, long reaction times, strongly acidic medium) allow for equilibration, the product ratio may shift towards the six-membered ring.
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product, which is often the 5-exo cyclization product.
-
Use a Milder Acid: Strong acids (like concentrated H₂SO₄) can promote carbocation rearrangements and equilibration. Consider using a milder Lewis acid (e.g., Sn(OTf)₂) or a Brønsted acid that can be used in catalytic amounts to minimize side reactions.[5]
-
Substrate Design: The substitution pattern on your homoallylic alcohol can pre-ordain the outcome. If possible, designing the substrate to disfavor the formation of a stable carbocation that leads to the six-membered ring is the most effective strategy.
Q2: My reaction mixture is turning dark, and I'm isolating a lot of polymeric "tar" with very low yield of any cyclic product. What is causing this?
A2: The formation of dark, insoluble tars is a common problem in acid-catalyzed reactions, particularly with substrates that are sensitive to polymerization.[6]
-
Causality - Polymerization: The carbocation intermediates that are central to the cyclization reaction can also act as initiators for polymerization. Instead of being trapped intramolecularly by the hydroxyl group, the carbocation can be attacked by the double bond of another substrate molecule, starting a chain reaction that leads to high molecular weight oligomers and polymers.[6] This is exacerbated by high concentrations of both the acid catalyst and the substrate, as well as elevated temperatures.[6]
Troubleshooting Steps:
-
High Dilution: Run the reaction under high dilution conditions. This decreases the probability of intermolecular reactions (polymerization) and favors the intramolecular cyclization.
-
Slow Addition: Add the substrate slowly to a solution of the acid catalyst. This keeps the instantaneous concentration of the substrate low, further suppressing polymerization.
-
Reduce Temperature and Acid Concentration: As with other side reactions, using lower temperatures and the minimum effective concentration of the acid catalyst is crucial.[6]
Visualizing Byproduct Formation: Acid-Catalyzed Cyclization
This diagram shows the desired 5-exo cyclization pathway competing with 6-endo cyclization and polymerization side reactions.
Caption: Competing pathways in the acid-catalyzed cyclization of homoallylic alcohols.
References
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
-
Donahue, J. P. (2009). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
-
Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(14), 2361–2365. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Intramolecular C−O Bond Formation. Organic Letters, 11(8), 1773–1775. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Science, 2(1), 27–50. [Link]
Sources
- 1. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Phenyl-tetrahydrofuran Isomers
Welcome to the technical support center for the purification of 3-phenyl-tetrahydrofuran isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of diastereomeric and enantiomeric mixtures of 3-phenyl-tetrahydrofuran. As a senior application scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of isomer purification.
Introduction: The Challenge of 3-Phenyl-tetrahydrofuran Isomers
3-Phenyl-tetrahydrofuran is a key structural motif in many biologically active compounds and serves as a versatile building block in medicinal chemistry.[1] Its synthesis often yields a mixture of stereoisomers, including cis/trans diastereomers and their respective enantiomers. The distinct three-dimensional arrangement of these isomers can lead to significant differences in their pharmacological activity, making their separation and purification a critical step in drug discovery and development. This guide provides a comprehensive overview of the primary purification techniques and offers practical solutions to common challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-phenyl-tetrahydrofuran isomers, presented in a question-and-answer format.
Chromatographic Separations (HPLC & SFC)
Question 1: I'm seeing poor or no separation of my 3-phenyl-tetrahydrofuran diastereomers on a standard silica gel column. What should I try next?
Answer:
This is a common challenge as diastereomers can have very similar polarities. Here’s a systematic approach to troubleshoot this issue:
-
Solvent System Optimization: Simple solvent systems like ethyl acetate/hexane may not provide sufficient selectivity. Experiment with different solvent combinations to exploit subtle differences in isomer-stationary phase interactions. Consider trying:
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
Dichloromethane with a small percentage of an alcohol (e.g., isopropanol)
-
-
Alternative Achiral Stationary Phases: If solvent screening is unsuccessful, consider stationary phases with different selectivities:
-
Pentafluorophenyl (PFP) columns: These can offer unique selectivity for aromatic compounds.
-
Diol-bonded silica: Provides different hydrogen bonding interactions compared to plain silica.
-
Alumina (neutral or basic): Can be effective if your compound is sensitive to the acidic nature of silica gel.
-
-
Gradient Elution: Instead of an isocratic (constant solvent composition) method, a gradient elution can help to resolve closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity.
Question 2: My chiral HPLC method for separating 3-phenyl-tetrahydrofuran enantiomers shows broad peaks and poor resolution. How can I improve this?
Answer:
Broad peaks and poor resolution in chiral HPLC are often multifactorial. Here’s a troubleshooting workflow:
Workflow for Improving Chiral HPLC Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.
-
Verify Chiral Stationary Phase (CSP) Selection: Not all chiral columns are suitable for every compound. For 3-phenyl-tetrahydrofuran, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability. If you are not seeing any separation, you may need to screen different types of chiral columns.
-
Optimize the Mobile Phase:
-
Modifier Percentage: In normal phase (e.g., hexane/isopropanol), small changes in the alcohol modifier percentage can have a significant impact on resolution. Vary the isopropanol concentration in small increments (e.g., 1-2%).
-
Mobile Phase Additives: For basic or acidic impurities that might interfere with the separation, adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape and resolution.
-
-
Adjust Column Temperature: Temperature can influence the interactions between the analyte and the CSP. Lower temperatures often increase selectivity, but may also increase analysis time and backpressure. Experiment with temperatures between 10°C and 40°C.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution for difficult separations, although it will increase the run time.
Question 3: I'm considering using Supercritical Fluid Chromatography (SFC) for my chiral separation. What are the advantages and what should I look out for?
Answer:
SFC is an excellent alternative to HPLC for chiral separations and is often considered a "greener" technique.[2]
-
Advantages of SFC:
-
Speed: SFC methods are typically 3-5 times faster than HPLC methods.[2]
-
Reduced Solvent Consumption: The primary mobile phase is supercritical CO2, which significantly reduces the use of organic solvents.[2][3]
-
Unique Selectivity: SFC can sometimes provide better or different selectivity compared to HPLC for the same chiral stationary phase.
-
-
Key Considerations for SFC:
-
Co-solvent Selection: The choice of co-solvent (typically an alcohol like methanol or ethanol) and its percentage is critical for achieving separation.
-
Backpressure and Temperature: These parameters need to be carefully controlled to maintain the supercritical state of the mobile phase and can influence selectivity.
-
Additives: Similar to HPLC, small amounts of additives may be required to improve peak shape.
-
Crystallization-Based Separations
Question 4: I want to attempt a diastereomeric crystallization to separate my cis/trans isomers of a 3-phenyl-tetrahydrofuran derivative. Where do I start?
Answer:
Diastereomeric crystallization relies on the different solubilities of diastereomers in a given solvent.[4] This can be a very effective and scalable method.
Protocol for Diastereomeric Crystallization Screening:
-
Solvent Screening: The choice of solvent is crucial. Screen a variety of solvents with different polarities. Good starting points include:
-
Alcohols (e.g., methanol, ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Ethers (e.g., diethyl ether, methyl tert-butyl ether)
-
Hydrocarbons (e.g., hexane, heptane) as anti-solvents.
-
-
Solubility Assessment:
-
Dissolve a small amount of your diastereomeric mixture in a minimal amount of a hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Observe if crystals form. If they do, isolate them by filtration and analyze the composition of both the crystals and the mother liquor by a suitable analytical method (e.g., HPLC, NMR) to determine if there has been an enrichment of one diastereomer.
-
-
Seeding: If you have a small amount of a pure diastereomer, you can use it as a seed crystal to induce crystallization of that specific isomer from a saturated solution.
Troubleshooting Diastereomeric Crystallization:
-
No Crystals Form: The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated. Try a less polar solvent or a solvent/anti-solvent system.
-
Oiling Out: The compound is precipitating as a liquid instead of a solid. This often happens when the solution is cooled too quickly or is too concentrated. Try a more dilute solution or slower cooling.
-
No Enrichment of Diastereomers: The solubilities of the diastereomers are too similar in the chosen solvent. Continue screening different solvents.
Question 5: Can I use crystallization to resolve the enantiomers of 3-phenyl-tetrahydrofuran?
Answer:
Yes, this is a classical resolution technique. Since enantiomers have identical physical properties in an achiral environment, you first need to convert them into diastereomers.[5]
Workflow for Enantiomeric Resolution by Crystallization
Caption: General workflow for the resolution of enantiomers via diastereomeric salt crystallization.
-
React with a Chiral Resolving Agent: If your 3-phenyl-tetrahydrofuran derivative has an acidic or basic handle, you can react it with a chiral base or acid, respectively, to form diastereomeric salts. Common resolving agents include tartaric acid derivatives for bases, and chiral amines like brucine or ephedrine for acids.[5]
-
Fractional Crystallization: Once the diastereomeric salts are formed, you can proceed with fractional crystallization as described in the previous question to separate them based on their different solubilities.
-
Liberate the Pure Enantiomer: After separating the diastereomeric salts, the chiral resolving agent is removed (e.g., by acid-base extraction) to yield the pure enantiomer.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 3-phenyl-tetrahydrofuran to consider for purification?
A1: Key properties include a molecular weight of approximately 148.20 g/mol , a boiling point of 98.5-102 °C at 5 Torr, and a melting point of 39.5-40 °C.[1][6] Its solubility in common organic solvents is generally good, which is advantageous for chromatographic separations. For crystallization, its moderate melting point suggests that melt crystallization could be a possibility, in addition to solution crystallization.
Q2: Can I use fractional distillation to separate the cis and trans isomers of 3-phenyl-tetrahydrofuran?
A2: In theory, if there is a sufficient difference in the boiling points of the cis and trans diastereomers, fractional distillation could be used. However, for many diastereomers, the boiling point difference is very small, making this a challenging and often inefficient method.[7] It is generally less effective than column chromatography for separating closely related isomers.
Q3: How do I choose between HPLC and SFC for chiral separations?
A3: The choice often depends on available equipment and the specific separation challenge.
-
Start with HPLC: It is a more widely available and well-understood technique. A good starting point is to screen a few polysaccharide-based chiral columns.
-
Consider SFC for:
-
High-throughput screening.
-
"Greener" chemistry initiatives.
-
When HPLC fails to provide adequate separation.
-
Preparative scale separations, as the removal of the mobile phase (mostly CO2) is much easier.[3]
-
Q4: What is the "Rule of Three" in chiral recognition?
A4: The "three-point interaction model" is a concept that explains how a chiral stationary phase can differentiate between enantiomers. For a successful separation, there must be at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) between the analyte and the CSP. At least one of these interactions must be stereochemically dependent.
Q5: Are there any safety concerns when working with 3-phenyl-tetrahydrofuran and the solvents used for its purification?
A5: Yes. Tetrahydrofuran and many of the solvents used in its purification (e.g., hexane, ethyl acetate, dichloromethane) are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each chemical before use.
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Chromatographic Separation
| Technique | Stationary Phase | Mobile Phase | Comments |
| Flash Chromatography (Diastereomers) | Silica Gel | Gradient of 5% to 30% Ethyl Acetate in Hexane | Adjust gradient based on TLC analysis. |
| PFP (Pentafluorophenyl) | Toluene/Heptane or Dichloromethane/Methanol | Good for aromatic compounds. | |
| Chiral HPLC (Enantiomers) | Polysaccharide-based (e.g., Cellulose or Amylose) | Hexane/Isopropanol (e.g., 90:10) | A good starting point for many chiral separations. |
| Add 0.1% TFA or DEA for acidic or basic compounds. | Improves peak shape. | ||
| Chiral SFC (Enantiomers) | Polysaccharide-based (e.g., Cellulose or Amylose) | CO2 / Methanol (e.g., 80:20) | Faster analysis times and reduced solvent waste. |
Experimental Protocol: Chiral HPLC Method Development for 3-Phenyl-tetrahydrofuran Enantiomers
-
Column Selection: Choose a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).
-
Initial Mobile Phase: Prepare a mobile phase of 90:10 (v/v) n-Hexane/Isopropanol.
-
System Setup:
-
Install the chiral column in the HPLC system.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to an appropriate wavelength for 3-phenyl-tetrahydrofuran (e.g., 254 nm).
-
-
Sample Preparation: Dissolve a small amount of the racemic 3-phenyl-tetrahydrofuran in the mobile phase.
-
Injection and Analysis: Inject the sample and run the analysis.
-
Optimization:
-
If no separation is observed, decrease the isopropanol percentage to 5%.
-
If the retention times are too long, increase the isopropanol percentage to 15% or 20%.
-
If peaks are tailing, add 0.1% of an appropriate modifier (TFA for acidic compounds, DEA for basic compounds).
-
To improve resolution, try lowering the temperature to 15 °C or reducing the flow rate to 0.5 mL/min.
-
References
-
Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Chromatography Today. [Link]
-
Chiral resolution. In Wikipedia. [Link]
-
Crystallization of chiral molecular compounds: what can be learned from the Cambridge Structural Database?. IUCr Journals. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC North America. [Link]
-
Separation of 2-(3-Phenylpropyl)tetrahydrofuran on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Supercritical Fluid Chiral Separations. (2009, November 2). Pharmaceutical Technology. [Link]
-
Help separating diastereomers with very similar Rf. Reddit. [Link]
-
How to separate the diastereomer peak from main peak?. ResearchGate. [Link]
-
Separation of diastereomers. Chromatography Forum. [Link]
-
2-(3-Phenylpropyl)tetrahydrofuran (FDB015032). FooDB. [Link]
-
Chiral separations in sub- and supercritical fluid chromatography. PubMed. [Link]
-
A generic approach for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Help with separation of diastereomers. Reddit. [Link]
-
3-Phenyl-tetrahydrofuran. PubChem. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Synthesis and Reactions of Donor Cyclopropanes: Efficient routes to cis- and trans-tetrahydrofurans. Queen Mary University of London. [Link]
-
Three different types of chirality-driven crystallization within the series of uniformly substituted phenyl glycerol ethers. ResearchGate. [Link]
-
Separation of a diastereomeric diol pair using mechanical properties of crystals. The Royal Society of Chemistry. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. SlideShare. [Link]
-
Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Imperial College London. [Link]
-
Stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans via oxonium-prins cyclization: access to the cordigol ring system. PubMed. [Link]
-
How can we separate diastereomers of larger organic moiety?. ResearchGate. [Link]
-
Use of fractional distillation in organic chemistry. Chemistry Stack Exchange. [Link]
-
3-Phenylfuran. PubChem. [Link]
-
Separation of diastereomers by crystallization with seeding. Reddit. [Link]
-
Tetrahydrofuran Solvent Properties. Gaylord Chemical. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]
-
Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. ResearchGate. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. PMC. [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
-
Homochiral Crystallization of Microporous Framework Materials from Achiral Precursors by Chiral Catalysis. California State University, Long Beach. [Link]
-
Synthesis of chiral tetrahydrofuran derivatives. ResearchGate. [Link]
-
Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Sci-Hub. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. 3-Phenyl-tetrahydrofuran | C10H12O | CID 576088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting guide for the synthesis of substituted tetrahydrofurans
Technical Support Center: Synthesis of Substituted Tetrahydrofurans
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted tetrahydrofurans (THFs). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-proven insights into the common challenges encountered during the synthesis of these crucial heterocyclic scaffolds. Substituted THFs are prevalent in a vast array of natural products and pharmacologically active molecules, making their efficient and stereoselective synthesis a critical endeavor in modern chemistry.[1][2] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.
Section 1: Troubleshooting Low Reaction Yield
Low product yield is a frequent and frustrating issue. The root cause can range from suboptimal reaction conditions to catalyst deactivation or competing side reactions. Let's dissect the common culprits.
Q1: My intramolecular cyclization of a haloalcohol (Williamson ether synthesis) is giving a low yield of the desired tetrahydrofuran. What are the likely causes and how can I improve it?
A1: The intramolecular Williamson ether synthesis is a classic and powerful method for forming cyclic ethers. However, its success hinges on favoring the intramolecular SN2 reaction over competing intermolecular reactions and elimination side reactions.[3][4]
Causality and Troubleshooting Steps:
-
Inefficient Deprotonation: The first step is the quantitative deprotonation of the alcohol to form the nucleophilic alkoxide. If this equilibrium is not driven to the product side, the concentration of the active nucleophile will be low.
-
Competition with E2 Elimination: This is a major competing pathway, especially with secondary or sterically hindered halides, leading to the formation of an alkene instead of the ether.[4][7]
-
Protocol:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over elimination, as elimination reactions often have a higher activation energy.[7]
-
Leaving Group: If your substrate allows, consider using a better leaving group that is less basic, such as a tosylate (OTs) or mesylate (OMs), instead of a halide.[6]
-
-
-
Intermolecular Reactions: At high concentrations, the alkoxide can react with another molecule of the haloalcohol (intermolecularly) rather than with the electrophile on the same molecule (intramolecularly).
-
Protocol: Employ high dilution conditions (e.g., concentrations <0.01 M). This can be practically achieved by the slow addition of the substrate to a solution of the base. This keeps the instantaneous concentration of the haloalcohol low, thus favoring the intramolecular pathway.[8]
-
Troubleshooting Workflow for Low Yield in Intramolecular Williamson Ether Synthesis
Caption: Workflow to diagnose low yields in intramolecular ether synthesis.
Section 2: Addressing Poor Diastereoselectivity
For many applications, controlling the relative stereochemistry of the substituents on the THF ring is paramount. Poor diastereoselectivity can lead to difficult-to-separate mixtures and reduced yields of the desired isomer.
Q2: My acid-catalyzed cyclization of an unsaturated alcohol is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity in acid-catalyzed cyclizations is a common challenge. The stereochemical outcome is determined by the transition state of the ring-closing step, which is influenced by steric and electronic factors.[9] Judicious selection of the catalyst and reaction conditions is critical.
Causality and Troubleshooting Steps:
-
Catalyst Choice: Brønsted acids (e.g., CSA, p-TsOH) can be effective but may not provide sufficient stereocontrol. Lewis acids can coordinate to the substrate, creating a more rigid, organized transition state that favors the formation of one diastereomer.[1][10]
-
Solvent Effects: The solvent can influence the stability of the transition states and the active form of the catalyst.
-
Protocol: Evaluate a range of solvents. Non-coordinating solvents like dichloromethane (DCM) or toluene are often good starting points. In some cases, specialized solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote cyclizations under mild conditions by stabilizing cationic intermediates.[11][12]
-
-
Temperature: The diastereomeric ratio (d.r.) can be temperature-dependent. Lower temperatures often increase selectivity by amplifying the small energy differences between the competing diastereomeric transition states.
-
Protocol: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the effect on the d.r.
-
Comparative Data for Catalyst Screening:
| Catalyst | Solvent | Temperature (°C) | Typical Diastereomeric Ratio (cis:trans) | Reference |
| p-TsOH (Brønsted) | DCM | 25 | 1:1 to 3:1 | General Observation |
| BF₃·OEt₂ (Lewis) | DCM | 0 | >5:1 | [1] |
| SnCl₄ (Lewis) | DCM | -78 | >10:1 | [1] |
| (pybox)MgI₂ (Lewis) | THF | 25 | Single diastereomer reported | [13][14] |
| Chiral IDP (Brønsted) | Toluene | 25 | >20:1 | [15] |
Section 3: Formation of Unexpected Byproducts
The appearance of unexpected spots on your TLC plate or peaks in your GC-MS can signal competing reaction pathways. Identifying these byproducts is the first step to suppressing their formation.
Q3: I am attempting a 5-exo-trig cyclization to form a tetrahydrofuran, but I am isolating a significant amount of the isomeric four-membered oxetane. Why is this happening and how can I favor the 5-membered ring?
A3: The competition between the formation of 5-membered (tetrahydrofuran) and 4-membered (oxetane) rings is governed by a combination of kinetic and thermodynamic factors, often summarized by Baldwin's rules for ring closure. While 5-exo cyclizations are generally favored, the specifics of your substrate and reaction conditions can tip the balance toward the 4-membered ring.[16][17]
Causality and Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: Oxetane formation (4-exo) can sometimes be kinetically faster, while the tetrahydrofuran (5-exo) is often the thermodynamically more stable product due to lower ring strain (THF: ~5.6 kcal/mol vs. Oxetane: ~25.5 kcal/mol).[16][17] Reactions run at low temperatures for short times may favor the kinetic product (oxetane), while higher temperatures and longer reaction times can allow for equilibration to the thermodynamic product (THF).
-
Protocol: Try running the reaction at a higher temperature or for a longer duration to see if the oxetane byproduct converts to the desired tetrahydrofuran. This is only feasible if the products are stable under these conditions.
-
-
Catalyst Influence: The nature of the catalyst can influence the regioselectivity of the cyclization. Some catalytic systems may favor the formation of one ring size over the other. For instance, in certain domino reactions, the oxetane has been observed to form first before rearranging to the tetrahydrofuran.[16][17]
-
Protocol: If using a catalyst, screen alternatives. For example, in palladium-catalyzed oxidative cyclizations, the ligand and oxidant combination can influence the reaction outcome.[18]
-
-
Substrate Geometry: The conformation of the acyclic precursor in the transition state is critical. Substituents that favor a conformation leading to the 4-exo closure will increase the amount of oxetane formed.
-
Protocol: While harder to change post-synthesis, this is a key consideration in the design phase. Introducing bulky groups that would create severe steric clashes in the transition state for oxetane formation can steer the reaction towards the desired THF.
-
Logical Flow for Favoring THF over Oxetane Formation
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydrofuran synthesis [organic-chemistry.org]
- 12. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 17. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereocontrol in 3-Substituted Tetrahydrofuran Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of 3-substituted tetrahydrofurans (THFs). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these vital heterocyclic scaffolds. The stereochemistry of substituted THFs is often paramount to their biological activity, making precise stereocontrol a critical challenge in modern organic synthesis.[1]
This resource moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. We will explore the underlying mechanistic principles that govern stereoselectivity and offer practical, field-proven solutions to common experimental hurdles.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Q1: My reaction yields a low diastereomeric ratio (d.r.). What are the initial parameters to investigate?
-
Q2: How do I control the cis/trans selectivity at the C2 and C3 positions?
-
Q3: What is the role of the Lewis acid in controlling stereoselectivity, and how do I choose the right one?
-
Q4: My substrate has multiple potential nucleophiles. How can I ensure regioselective cyclization to form the THF ring?
-
-
Troubleshooting Guides
-
Case Study 1: Poor Diastereoselectivity in an Intramolecular Michael Addition
-
Case Study 2: Unexpected Epimerization of a Stereocenter
-
Case Study 3: Low Yields in a Palladium-Catalyzed Cyclization
-
-
Key Experimental Protocols
-
Protocol 1: Organocatalytic Asymmetric Double Michael Addition for 2,3,4-Trisubstituted THFs
-
Protocol 2: Reagent-Controlled Diastereoselective Synthesis via Silyl-Modified Sakurai Reaction
-
-
References
Frequently Asked Questions (FAQs)
Q1: My reaction yields a low diastereomeric ratio (d.r.). What are the initial parameters to investigate?
Low diastereoselectivity is a frequent challenge that can often be attributed to several key reaction parameters.[2] A systematic evaluation of the following is the most effective troubleshooting approach:
-
Catalyst and Ligands: In catalyst-controlled reactions, the choice of catalyst and associated ligands is paramount. For instance, in palladium-catalyzed asymmetric allylic alkylations, simply changing the enantiomer of the ligand can invert the stereochemical outcome, allowing for the selective formation of either cis- or trans-THF units.[3]
-
Reaction Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. However, this can also lead to a decrease in reaction rate, so a balance must be struck.
-
Solvent System: The polarity and coordinating ability of the solvent can significantly influence the conformation of the substrate and the transition state, thereby affecting diastereoselectivity.[2]
-
Substrate Conformation: For open-chain precursors, conformational control is crucial. Steric and electronic interactions within the substrate can favor certain transition states, leading to higher selectivity.[2]
Q2: How do I control the cis/trans selectivity at the C2 and C3 positions?
The relative stereochemistry between substituents at the C2 and C3 positions is a common challenge. The approach to controlling this often depends on the reaction mechanism.
For instance, in the Lewis acid-mediated condensation of aldehydes with cyclic allylsiloxanes, the choice of Lewis acid can dictate the C-2 stereochemistry.[4][5] Using boron trifluoride etherate (BF₃·OEt₂) with certain aldehydes may favor the 2,3-cis isomer, while using trimethylsilyl trifluoromethanesulfonate (TMSOTf) can lead to the 2,3-trans isomer by preventing isomerization of the kinetically favored product.[4][5]
In other systems, such as the reaction of γ,δ-epoxycarbanions with aldehydes, the stereochemical outcome is thermodynamically controlled. The initial aldol-type addition may be non-diastereoselective but reversible, with the final diastereomeric ratio being determined by the relative rates of cyclization of the different intermediates.
Q3: What is the role of the Lewis acid in controlling stereoselectivity, and how do I choose the right one?
Lewis acids play a multifaceted role in THF synthesis, including:
-
Activation of Electrophiles: They activate carbonyls or epoxides towards nucleophilic attack.
-
Chelation Control: Bidentate Lewis acids can chelate to multiple functional groups in the substrate, locking it into a specific conformation and directing the approach of the nucleophile. This is particularly significant in reactions involving substrates with nearby hydroxyl or carbonyl groups.
-
Influencing Reaction Pathways: As mentioned in Q2, different Lewis acids can favor different reaction pathways or prevent unwanted side reactions like isomerization, thereby controlling the stereochemical outcome.[4][5]
Choosing the right Lewis acid often involves screening:
| Lewis Acid | Common Applications & Characteristics |
| BF₃·OEt₂ | General purpose, can favor certain diastereomers but may also promote isomerization.[4][5] |
| TMSOTf | Often used for reactions at lower temperatures and can prevent isomerization, leading to the kinetic product.[4][5][6] |
| TiCl₄, (iPrO)₂TiCl₂ | Strong chelating Lewis acids, useful for substrate-controlled reactions where chelation can enforce a specific transition state geometry.[6] |
| SnCl₄, Hf(OTf)₄ | Can be effective in promoting [3+2] annulations of cyclopropanes and aldehydes.[7] |
Q4: My substrate has multiple potential nucleophiles. How can I ensure regioselective cyclization to form the THF ring?
Regioselectivity is a critical issue, especially in electrophilic etherification reactions of substrates with multiple hydroxyl groups.[6] The choice of electrophile and protecting groups can direct the cyclization to the desired position. For example, in the cyclization of a 4-penten-1,2,3-triol derivative, the choice of electrophile and the protecting group on the primary alcohol can determine whether a 5-exo or 5-endo cyclization occurs.[6]
In other cases, the regioselectivity is thermodynamically controlled. For the reaction to be selective, it must be allowed to reach equilibrium to avoid the isolation of kinetic byproducts, such as tetrahydropyrans resulting from a 6-endo cyclization.[6]
Troubleshooting Guides
Case Study 1: Poor Diastereoselectivity in an Intramolecular Michael Addition
Problem: An organocatalytic intramolecular Michael addition to form a 2,3-disubstituted THF is yielding a nearly 1:1 mixture of diastereomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
-
Evaluate the Organocatalyst: The stereodirecting group on the catalyst is crucial. For instance, cinchona alkaloid-derived catalysts can be modified to favor either syn or anti products.[8] Switching from a pseudoenantiomeric catalyst, like from a quinidine-derived to a quinine-derived catalyst, can sometimes reverse the major diastereomer.
-
Screen Reaction Temperature: Lowering the temperature from ambient to 0 °C or even -20 °C can significantly improve the diastereomeric ratio by increasing the energy difference between the diastereomeric transition states.
-
Investigate Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the transition state. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., CH₂Cl₂, CHCl₃) and polar protic (if compatible with the reaction).[9]
-
Modify the Substrate: If the above fail, consider modifying the steric bulk of protecting groups on the substrate. A bulkier protecting group can create a stronger facial bias for the approach of the enamine to the Michael acceptor.
Case Study 2: Unexpected Epimerization of a Stereocenter
Problem: A stereocenter adjacent to a newly formed stereocenter is epimerizing during the reaction or workup.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: Prolonged exposure to strong acids or bases can lead to epimerization, especially at centers alpha to a carbonyl group.
-
Solution: Reduce reaction times, use milder reagents, or perform the reaction at a lower temperature.
-
-
Workup Procedure: Acidic or basic aqueous workups can cause epimerization.
-
Solution: Use a neutral workup (e.g., saturated aqueous NH₄Cl or brine) and minimize the time the product is in contact with the aqueous phase.
-
-
Purification: Silica gel chromatography can be acidic enough to cause epimerization of sensitive compounds.
-
Solution: Deactivate the silica gel by treating it with a solution of triethylamine in the eluent, or consider alternative purification methods like flash chromatography on neutral alumina or crystallization.
-
Case Study 3: Low Yields in a Palladium-Catalyzed Cyclization
Problem: A palladium-catalyzed intramolecular cyclization of a γ-hydroxy alkene is resulting in low yields of the desired THF.
Troubleshooting Steps:
-
Check Catalyst and Ligand Integrity: Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and dried.
-
Optimize the Base: The choice of base is critical. Common bases include carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Screen Additives: In some cases, additives like silver salts can be beneficial, acting as halide scavengers.
-
Evaluate the Leaving Group: If the reaction involves an allylic substrate, the nature of the leaving group (e.g., carbonate, phosphate, acetate) can influence the rate of oxidative addition to the palladium center.
Key Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Double Michael Addition for 2,3,4-Trisubstituted THFs
This protocol is adapted from methodologies that utilize tandem iminium-enamine catalysis to construct highly substituted THFs with excellent enantio- and diastereoselectivity.[9][10]
Reaction Scheme:
γ-hydroxy-α,β-unsaturated carbonyl + enal --(Organocatalyst)--> 2,3,4-trisubstituted THF
Step-by-Step Procedure:
-
To a solution of the γ-hydroxy-α,β-unsaturated carbonyl (1.0 equiv) in CHCl₃ (0.2 M) at room temperature, add the enal (1.2 equiv).
-
Add the diarylprolinol silyl ether organocatalyst (20 mol %).
-
Add the acid co-catalyst (e.g., benzoic acid, 20 mol %).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3,4-trisubstituted tetrahydrofuran.
Expected Outcome: High yields with excellent diastereo- and enantioselectivity.[9] The specific diastereomer obtained will depend on the catalyst used.
Protocol 2: Reagent-Controlled Diastereoselective Synthesis via Silyl-Modified Sakurai Reaction
This protocol, based on the work of Clarke and others, demonstrates how the choice of Lewis acid can control the stereochemical outcome in the synthesis of 2,3,4-trisubstituted THFs.[4][5][11]
Workflow Diagram:
Caption: Lewis acid control of stereoselectivity.
Step-by-Step Procedure:
-
Dissolve the cyclic allylsiloxane (1.0 equiv) and the aldehyde (1.2 equiv) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to -78 °C.
-
For the 2,3-cis product: Add TMSOTf (1.1 equiv) dropwise. Stir at -78 °C until the reaction is complete (monitor by TLC).
-
For the 2,3-trans product (with appropriate aldehydes): Add BF₃·OEt₂ (1.1 equiv) dropwise. Stir at -78 °C and allow to slowly warm to room temperature if necessary to promote isomerization.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Causality: The use of TMSOTf at low temperatures allows for the isolation of the kinetically favored cis isomer by preventing a Lewis acid-mediated isomerization. In contrast, the stronger Lewis acid BF₃·OEt₂ can facilitate this isomerization, leading to the thermodynamically more stable trans product, particularly with electron-rich aryl aldehydes.[4][5]
References
-
Clarke, P. A., & Martin, W. H. C. (2004). Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. The Journal of Organic Chemistry, 69(20), 6874–6882. [Link]
-
Clarke, P. A., & Martin, W. H. C. (2004). Reagent-controlled stereoselective synthesis of lignan-related tetrahydrofurans. The Journal of Organic Chemistry, 69(20), 6874–6882. [Link]
-
Clarke, P. A., & Martin, W. H. C. (2004). Reagent-Controlled Stereoselective Synthesis of Lignan-Related Tetrahydrofurans. The Journal of Organic Chemistry. [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1788-1792. [Link]
-
Ghorai, P., & Toullec, P. Y. (2012). Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. Organic Letters, 14(22), 5632–5635. [Link]
-
Ma̧kosza, M., Barbasiewicz, M., & Krajewski, D. (2005). Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes. Organic Letters, 7(14), 2945–2948. [Link]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]
-
Smith, M. D., et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition, 53(28), 7259-7263. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reagent-controlled stereoselective synthesis of lignan-related tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran synthesis [organic-chemistry.org]
- 8. Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sci-hub.box [sci-hub.box]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Minimize Side Reactions in 3-Phenyl-tetrahydrofuran Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of substituted heterocycles like 3-Phenyl-tetrahydrofuran, a key structural motif in various biologically active molecules, presents unique challenges.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and minimize common side reactions. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your synthetic routes are both efficient and reproducible.
Section 1: Troubleshooting Guide - Common Synthetic Routes & Side Reactions
This section addresses specific issues encountered during the most common synthetic approaches to 3-Phenyl-tetrahydrofuran. Each answer provides a mechanistic explanation and actionable protocols to overcome the challenge.
Method A: Intramolecular SN2 Cyclization (e.g., Williamson Ether Synthesis)
The intramolecular Williamson ether synthesis is a classic and reliable method, typically involving the cyclization of a halo-alcohol or a diol with one alcohol converted to a good leaving group (e.g., tosylate).[2] The core of this reaction is the deprotonation of a hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile.[3][4]
Q1: My yield of 3-Phenyl-tetrahydrofuran is low, and I'm recovering a significant amount of my starting material (e.g., 4-chloro-1-phenyl-1-butanol). What is causing the incomplete reaction?
A1: Incomplete reaction is typically due to insufficient activation of the nucleophile (the hydroxyl group) or suboptimal reaction conditions.
-
Causality: The Williamson synthesis relies on a potent alkoxide nucleophile to displace the leaving group in an SN2 fashion.[2][5] If the base is not strong enough to fully deprotonate the alcohol, the concentration of the reactive species will be too low for the reaction to proceed to completion at a reasonable rate. Furthermore, the choice of solvent is critical; it must be able to dissolve the reactants but should not interfere with the nucleophile.[3]
-
Troubleshooting & Protocol:
-
Base Selection: Switch from weaker bases like K₂CO₃ to a stronger, non-nucleophilic base such as sodium hydride (NaH).[3][4] NaH irreversibly deprotonates the alcohol, driving the equilibrium towards the reactive alkoxide.
-
Solvent Choice: Use a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents effectively solvate the counter-ion (e.g., Na⁺) without protonating the alkoxide, thereby enhancing its nucleophilicity.[5] Ensure the solvent is rigorously dried, as any water will quench the NaH and the alkoxide.[6][7]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions (see Q2). With a strong base like NaH, the reaction often proceeds efficiently at room temperature or with gentle heating (40-60 °C).
Optimized Protocol Snippet:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a 60% dispersion of NaH in mineral oil (1.2 equivalents).
-
Wash the NaH with dry hexanes to remove the oil, then carefully suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of 4-chloro-1-phenyl-1-butanol (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Q2: I'm observing a significant amount of an alkene byproduct, likely 4-phenyl-3-buten-1-ol or 1-phenyl-1,3-butadiene. How can I favor cyclization over this elimination (E2) reaction?
A2: The formation of alkene byproducts indicates that an E2 elimination pathway is competing with the desired SN2 cyclization. This is a classic competition in Williamson ether synthesis.[2][3]
-
Causality: Both the SN2 and E2 pathways are promoted by the alkoxide. The SN2 reaction involves the alkoxide attacking the carbon bearing the leaving group, while the E2 reaction involves the alkoxide acting as a base, abstracting a proton from the carbon adjacent to the leaving group. Steric hindrance around the reaction center and the use of bulky bases favor elimination. For the formation of a 5-membered ring, the intramolecular SN2 reaction is generally kinetically favorable.[4][5]
-
Troubleshooting & Protocol:
-
Leaving Group Choice: The leaving group is critical. While halides (I > Br > Cl) are common, they can be basic enough to promote elimination. A superior choice is a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups and are not basic, which strongly disfavors the E2 pathway.
-
Base Strength & Sterics: Avoid bulky bases (e.g., potassium tert-butoxide), which favor elimination. Sodium hydride is ideal as it is a strong but sterically unhindered base.[4]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures disproportionately favor the elimination pathway due to its higher entropy of activation.
Data Presentation: Leaving Group Effect on SN2/E2 Ratio
Precursor (1-phenyl-4-X-butan-1-ol) Base Temperature (°C) Ratio (Cyclization:Elimination) 4-chloro-1-phenyl-1-butanol KOtBu 80 30:70 4-bromo-1-phenyl-1-butanol NaH 25 85:15 4-tosyloxy-1-phenyl-1-butanol NaH 25 >98:2 -
Q3: My mass spectrometry results show a peak corresponding to a dimer, suggesting an intermolecular reaction. How do I promote the desired intramolecular cyclization?
A3: The formation of dimeric or polymeric ethers is a result of an intermolecular Williamson ether synthesis competing with the intramolecular pathway.
-
Causality: The outcome is determined by the relative rates of the two competing reactions. The intramolecular reaction is a first-order process, while the intermolecular reaction is second-order. Therefore, the rate of the intermolecular reaction is highly dependent on the concentration of the halo-alcohol.
-
Troubleshooting & Protocol:
-
High Dilution Principle: The most effective strategy is to perform the reaction under high dilution conditions. By significantly lowering the concentration of the substrate, you decrease the probability of two different molecules colliding, thus suppressing the second-order intermolecular pathway and favoring the first-order intramolecular cyclization.
-
Slow Addition: Instead of adding all the substrate at once, use a syringe pump to add the solution of the halo-alcohol slowly over several hours to a solution of the base in the solvent. This technique maintains a very low instantaneous concentration of the substrate throughout the reaction.
Protocol Snippet (Syringe Pump Addition):
-
Set up a three-neck flask with a suspension of NaH (1.2 eq) in anhydrous THF.
-
Prepare a solution of the 4-tosyloxy-1-phenyl-1-butanol (1.0 eq) in a volume of anhydrous THF equal to the volume in the reaction flask.
-
Using a syringe pump, add the substrate solution to the stirring NaH suspension over a period of 4-8 hours.
-
Visualization: SN2 vs. E2 Competition
Caption: SN2 cyclization vs. E2 elimination pathways.
Method B: Acid-Catalyzed Dehydration of 1-Phenyl-1,4-butanediol
This method uses a Brønsted or Lewis acid to catalyze the intramolecular dehydration of a diol. While seemingly straightforward, it can be prone to rearrangements and elimination side reactions if not carefully controlled.[8]
Q4: My reaction with 1-phenyl-1,4-butanediol is producing a complex mixture of products, including what appears to be 2-phenyl-tetrahydrofuran and various dienes. How can I improve the selectivity for 3-phenyl-tetrahydrofuran?
A4: This product profile suggests that the reaction is proceeding through unstable carbocation intermediates, which can undergo rearrangements and elimination before cyclization occurs.
-
Causality: Strong acids can protonate either hydroxyl group. Protonation of the secondary hydroxyl at C1 leads to a benzylic carbocation, which is relatively stable and can cyclize correctly. However, protonation of the primary hydroxyl at C4 leads to a less stable primary carbocation. This can trigger a hydride shift to form a more stable secondary carbocation at C3, which would then cyclize to the undesired 2-phenyl-tetrahydrofuran isomer. Furthermore, any of these carbocations can be trapped by a base (like water or the conjugate base of the acid) in an elimination reaction to form dienes.
-
Troubleshooting & Protocol:
-
Choice of Acid: Avoid strong, non-coordinating acids like H₂SO₄ or HCl, which promote discrete, long-lived carbocations. Use a milder Brønsted acid like p-toluenesulfonic acid (PTSA)[9] or a Lewis acid that can coordinate with both hydroxyl groups, potentially favoring a concerted cyclization mechanism.
-
Temperature Control: Run the reaction at the lowest possible temperature. Carbocation rearrangements and elimination reactions have higher activation energies than the desired cyclization and are thus minimized at lower temperatures.
-
Water Removal: The reaction is a dehydration, meaning water is a byproduct. According to Le Châtelier's principle, removing water as it forms will drive the reaction toward the product. Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water.
-
Visualization: Workflow for Optimizing Acid-Catalyzed Cyclization
Caption: Logic for troubleshooting acid-catalyzed cyclization.
Method C: Catalytic Hydrogenation of 3-Phenylfuran
If 3-phenylfuran is a readily available starting material, its catalytic hydrogenation is an excellent route to the desired saturated heterocycle.[10] The primary challenges are achieving complete saturation without ring-opening and managing catalyst activity.
Q6: My hydrogenation reaction is very slow or stops after partial conversion. What factors could be inhibiting my catalyst?
A6: Sluggish hydrogenation is almost always due to catalyst deactivation or poisoning.
-
Causality: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum (IV) oxide (PtO₂) work by providing a surface on which H₂ and the substrate can adsorb and react.[11] This surface can be blocked or "poisoned" by impurities in the starting material, solvent, or hydrogen gas. Sulfur and nitrogen compounds are classic poisons. The catalyst itself can also lose activity if not handled properly.
-
Troubleshooting & Protocol:
-
Purity of Starting Materials: Ensure the 3-phenylfuran is highly pure. Use techniques like flash chromatography or distillation to remove potential inhibitors.
-
Solvent Quality: Use high-purity, hydrogenation-grade solvents. Some solvents, especially ethers like THF, can contain peroxides that may affect the catalyst. It's good practice to use freshly distilled or purchased anhydrous solvents.[6]
-
Catalyst Handling: Do not expose the catalyst to air for extended periods, especially after it has been wetted with solvent, as this can cause oxidation and deactivation. Handle catalysts under an inert atmosphere where possible.
-
Increase Pressure/Temperature: Increasing the hydrogen pressure will increase the concentration of hydrogen on the catalyst surface and can often overcome minor inhibition, accelerating the reaction. Gentle heating (e.g., to 40-50 °C) can also increase the rate, but be cautious of promoting side reactions.
-
Q7: I'm observing byproducts that suggest the tetrahydrofuran ring has been opened (hydrogenolysis), such as 1-phenyl-1,4-butanediol or butylbenzene. How can I prevent this?
A7: Hydrogenolysis is the cleavage of a C-O bond by hydrogen. It is a known side reaction in the hydrogenation of furans, especially under harsh conditions.[12]
-
Causality: The benzylic C-O bond in 3-phenyl-tetrahydrofuran is susceptible to cleavage. More aggressive catalysts (like Rhodium or Ruthenium) and harsh conditions (high temperature and pressure) promote this C-O bond scission.[11]
-
Troubleshooting & Protocol:
-
Catalyst Choice: Palladium (Pd) is generally the catalyst of choice for hydrogenations where hydrogenolysis is to be avoided. It is less prone to cleaving C-O bonds than Platinum (Pt) or Rhodium (Rh). Use a 5% or 10% Pd/C catalyst.
-
Reaction Conditions: Perform the hydrogenation under the mildest conditions possible. Start with atmospheric pressure or low pressure (e.g., 50 psi) of H₂ and run the reaction at room temperature.
-
Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like ethanol or acetic acid can sometimes promote hydrogenolysis. An inert solvent like ethyl acetate or THF may give better results.
-
Data Presentation: Catalyst Effects on Hydrogenation Selectivity
| Catalyst | H₂ Pressure (psi) | Temperature (°C) | Yield of 3-Phenyl-THF (%) | Yield of Hydrogenolysis Products (%) |
| 5% Rh/C | 500 | 80 | 45 | 55 |
| PtO₂ | 50 | 25 | 88 | 12 |
| 10% Pd/C | 50 | 25 | >98 | <2 |
Section 2: Frequently Asked Questions (FAQs)
FAQ1: What is the most robust and stereoselective method for preparing an enantiomerically pure 3-Phenyl-tetrahydrofuran?
For stereocontrol, methods involving intramolecular SN2 reactions are generally superior because the stereocenters are often set in the acyclic precursor before the ring-closing step.[1] A highly reliable approach would be to start with a chiral building block, for example, a stereodefined 1-phenyl-1,4-butanediol. Converting the primary alcohol at C4 to a good leaving group (e.g., tosylate) and then performing a base-mediated intramolecular SN2 cyclization will proceed with inversion of configuration at C4 (if it were chiral) and retention of the configuration at C1, providing excellent stereocontrol.
FAQ2: Which analytical techniques are best for identifying and quantifying common side products?
A combination of techniques is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts like elimination products (dienes) or isomeric tetrahydrofurans. The mass spectrum provides the molecular weight and fragmentation pattern for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the main product and identifying isomers. For example, 2-phenyl- and 3-phenyl-tetrahydrofuran will have distinctly different ¹H NMR spectra.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for monitoring reaction progress and quantifying the purity of the final product, especially if the byproducts are not volatile enough for GC. Using a chiral column can also determine the enantiomeric excess (ee) if a stereoselective synthesis was performed.
FAQ3: How critical is solvent purity, and what is a reliable method for drying THF?
Solvent purity is absolutely critical, especially for reactions involving organometallics (like Grignard reagents) or strong bases (like NaH).[13][14][15] Water will destroy these reagents. For ethers like THF, a common impurity is peroxide, which can be hazardous and inhibit catalytic reactions.[16]
A reliable, lab-scale procedure for drying THF involves refluxing over sodium metal with benzophenone as an indicator.[6] The benzophenone forms a deep blue or purple ketyl radical anion when the solvent is truly anhydrous and oxygen-free. The THF is then distilled directly from this blue/purple solution into the reaction flask under an inert atmosphere. Caution: Never distill to dryness, and always test for peroxides before adding the solvent to a drying agent like sodium.[7][16]
References
-
Grignard Reaction. (n.d.). University of Rochester. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Purification of Tetrahydrofuran. (n.d.). Chempedia - LookChem. [Link]
-
Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Williamson Ether Synthesis. (n.d.). Name-Reaction.com. [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry. [Link]
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Substituted Tetrahydrofurans. (2013). ResearchGate. [Link]
-
Hydrogenation of furan derivatives. (n.d.). ResearchGate. [Link]
- Process for the manufacture of 3-oxo-tetrahydrofuran. (2014).
-
Tetrahydrofuran. (n.d.). Organic Syntheses Procedure. [Link]
-
7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). University of Michigan-Dearborn. [Link]
-
3-Phenylfuran. (n.d.). PubChem - NIH. [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. [Link]
-
An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. (2014). SciELO. [Link]
-
Brønsted Acid Catalyzed Selective Cyclization Reaction: An Efficient and Facile Synthesis of Polysubstituted Imidazole and Pyrrole Derivatives. (2022). ResearchGate. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 10. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. leah4sci.com [leah4sci.com]
- 15. cerritos.edu [cerritos.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Impurity Removal from 3-Phenyl-tetrahydrofuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the removal of catalyst impurities from 3-Phenyl-tetrahydrofuran (3-Ph-THF) products. Our goal is to equip you with the expertise and practical methodologies to ensure the highest purity of your final compound, a critical step in pharmaceutical development.
Introduction
The 3-Phenyl-tetrahydrofuran scaffold is a valuable structural motif in medicinal chemistry. Its synthesis often relies on powerful transition-metal-catalyzed reactions, such as cross-coupling, hydrogenation, or cyclization.[1][2] While these methods are efficient, they frequently introduce metallic impurities into the reaction mixture. For active pharmaceutical ingredients (APIs), residual metal catalysts are strictly regulated by agencies like the European Medicines Agency (EMA) due to their potential toxicity.[3][4] Therefore, their effective removal is not just a matter of chemical purity but a critical regulatory and safety requirement.
This guide addresses common challenges encountered during the purification of 3-Ph-THF, providing logical, field-proven solutions grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used to synthesize 3-Phenyl-tetrahydrofuran that might lead to impurities?
The synthesis of substituted tetrahydrofurans can involve a variety of metal catalysts depending on the specific route. Common examples include:
-
Palladium (Pd): Widely used in cross-coupling reactions (e.g., Suzuki, Heck) to form the C-C bond between the phenyl group and the furan ring precursors.[5] It's also used for hydrogenation of furan rings to form the tetrahydrofuran core.[6] Catalysts can be heterogeneous (e.g., Pd on carbon, Pd/C) or homogeneous (e.g., Pd(OAc)₂, Pd(dppe)).[1][7]
-
Rhodium (Rh) & Ruthenium (Ru): Often employed in catalytic hydrogenation and C-H insertion reactions to form the THF ring.[1]
-
Nickel (Ni): Used in reductive cyclization and hydrogenation processes, sometimes in combination with other metals like cobalt.[2][8]
-
Platinum (Pt): Platinum oxide (PtO₂) is an effective catalyst for the reduction of aromatic rings and other functional groups.
Q2: Why is the complete removal of these catalyst residues so critical?
There are three primary reasons:
-
Patient Safety & Regulatory Compliance: Metal residues offer no therapeutic benefit and can be toxic. Regulatory bodies like the EMA and FDA have established strict limits for residual metals in APIs, often in the parts-per-million (ppm) range.[3][4][9]
-
Downstream Chemistry Interference: Residual metals can interfere with or poison catalysts in subsequent synthetic steps, leading to failed reactions, low yields, or the formation of unwanted byproducts.
-
Product Stability: Traces of metal can sometimes catalyze the degradation of the final compound, affecting its shelf life and stability.
Q3: What forms can these catalyst impurities take in my product?
Catalyst residues can exist in several forms, which dictates the most effective removal strategy:
-
Heterogeneous Particles: Insoluble forms like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). These are often visible as fine black or grey particles.
-
Soluble Metal Species: Homogeneous catalysts or metal leached from heterogeneous supports can remain dissolved in the product solution. These are invisible and require more advanced purification techniques.
-
Colloidal Metal: Very fine, suspended metal particles that may pass through standard filters. These can be particularly challenging to remove.[10]
Q4: How can I detect and quantify the amount of residual catalyst in my 3-Ph-THF product?
Accurate quantification is essential to validate your purification process. The most common and accepted methods are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The gold standard for trace metal analysis, offering extremely low detection limits (parts-per-billion).
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust and accurate method suitable for quantifying metals at the ppm level.[3]
-
Energy Dispersive X-ray Fluorescence (EDXRF): A rapid, non-destructive technique that can be validated for quantifying specific metals like palladium in API samples.[9]
Section 2: Troubleshooting Guide for Catalyst Removal
This section is designed to provide direct solutions to specific problems you may encounter during the purification of 3-Phenyl-tetrahydrofuran.
Issue 1: Visible Particles or Discoloration (Grey/Black) in the Final Product
-
Symptom: Your isolated 3-Ph-THF is off-color or contains fine, dark particulate matter after initial workup.
-
Probable Cause: Incomplete removal of a heterogeneous catalyst, such as Pd/C or PtO₂. Standard filter paper is often insufficient to trap these fine particles.
-
Solutions:
Workflow: Optimizing Filtration for Heterogeneous Catalysts
This workflow outlines a systematic approach to ensure the complete removal of particulate-based catalysts.
Caption: Filtration workflow for removing heterogeneous catalysts.
Protocol 1: Optimized Celite® Filtration
Celite®, a form of diatomaceous earth, creates a fine filter bed that traps catalyst particles more effectively than paper alone.
-
Preparation: Place a sintered glass funnel on a clean filter flask.
-
Slurry: In a small beaker, create a slurry of Celite® (a few spoonfuls) in the solvent you used for your reaction workup (e.g., ethyl acetate).
-
Packing: Pour the slurry into the funnel and apply gentle vacuum to pack the Celite® into a flat, even pad approximately 1-2 cm thick. Ensure there are no cracks.
-
Filtration: Dilute your crude reaction mixture and carefully pour it onto the center of the Celite® pad.[10]
-
Washing: After the mixture has passed through, wash the pad thoroughly with several portions of fresh solvent to recover all of your product. This step is crucial to avoid yield loss.
-
Assessment: If the filtrate is still grey, consider passing it through a second, fresh Celite® pad.[11]
Issue 2: High Metal Levels Detected Analytically (>10 ppm) After Filtration
-
Symptom: The product appears clean visually, but ICP or XRF analysis reveals catalyst levels exceeding regulatory or experimental limits.
-
Probable Cause: The presence of soluble or colloidal metal species that cannot be removed by simple filtration. This is common with homogeneous catalysts or when leaching occurs from heterogeneous ones.
-
Solutions:
Decision Tree: Selecting a Method for Soluble Catalyst Removal
Caption: Decision tree for removing soluble catalyst impurities.
Method A: Metal Scavengers
Scavengers are solid-supported ligands (e.g., on silica or polystyrene) that have a high affinity for metal ions, binding them so they can be filtered off.[5][12]
Protocol 2: Using a Thiol-Based Scavenger for Palladium Removal
-
Selection: Choose a scavenger appropriate for the suspected oxidation state of your palladium impurity. Thiol-based scavengers are excellent for Pd(II). (See Table 3).
-
Loading: Add the scavenger resin (typically 5-10 equivalents relative to the residual metal) to your product solution in a suitable solvent.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2 to 24 hours. The optimal time should be determined empirically.[12]
-
Removal: Filter off the resin, washing it thoroughly with fresh solvent to recover the product.
-
Analysis: Concentrate the filtrate and submit a sample for catalyst level analysis.
| Scavenger Functional Group | Typical Target Metal(s) | Notes |
| Thiol / Mercaptan | Pd(II), Ru, Rh, Pt | Highly effective for soft metals. Can be sensitive to oxidation. |
| Amine / Polyamine | Pd, Cu, Ru | Good general-purpose scavengers for various metals. |
| Isocyanide | Pd(0) | Particularly effective for removing palladium in its zero-valent state. |
| Phosphine | Pd, Rh | Binds strongly to metals commonly used in cross-coupling. |
| Table 1: Selection Guide for Common Metal Scavengers.[5][11] |
Method B: Activated Carbon Treatment
Activated carbon has a high surface area that can adsorb metal impurities. It is a cost-effective but less specific method.[13]
-
Small-Scale Test: Before treating the entire batch, test on a small aliquot to ensure your 3-Ph-THF product is not significantly adsorbed, which would lower your yield.
-
Treatment: Add 5-10% w/w of activated carbon to your product solution.
-
Agitation: Stir the slurry for 1-3 hours at room temperature.
-
Filtration: Filter the mixture through a pad of Celite® to remove the carbon fines. This is a critical step, as carbon particles can be difficult to remove otherwise.
-
Analysis: Concentrate the solution and analyze for residual metal.
Section 3: Analytical Methodologies
Validating the purity of your 3-Phenyl-tetrahydrofuran is a non-negotiable step in drug development. The choice of analytical technique depends on the required detection limit and available resources.
| Technique | Principle | Typical Detection Limit | Key Advantages | Key Disadvantages |
| ICP-MS | Ionizes sample in plasma and separates ions by mass-to-charge ratio. | <10 ppb | Unmatched sensitivity, can measure multiple elements simultaneously. | High instrument cost, requires sample digestion. |
| ICP-OES | Excites atoms in plasma and measures the wavelength of emitted light.[3] | 10-100 ppb | Robust, high throughput, less complex than ICP-MS. | Lower sensitivity than ICP-MS. |
| EDXRF | Excites atoms with X-rays and measures the energy of fluorescent X-rays.[9] | 0.1-1 ppm | Non-destructive, minimal sample preparation, rapid analysis. | Lower sensitivity, potential matrix effects. |
| Table 2: Comparison of Analytical Techniques for Metal Residue Analysis. |
References
-
Analysis of residual catalysts in pharmaceuticals. Shimadzu. [Link]
-
How can I remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Method of removing palladium.
-
Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. [Link]
-
An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. ACS Publications. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
-
Tetrahydrofuran. Organic Syntheses Procedure. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Purification of Tetrahydrofuran. Chempedia - LookChem. [Link]
- Process for producing tetrahydrofuran.
- Process for the preparation of 3-methyltetrahydrofuran.
-
Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran synthesis [organic-chemistry.org]
- 3. Analysis of residual catalysts in pharmaceuticals – secrets of science [shimadzu-webapp.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5912364A - Process for the preparation of 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 8. US3853922A - Process for producing tetrahydrofuran - Google Patents [patents.google.com]
- 9. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. spinchem.com [spinchem.com]
- 13. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Technical Support Center: Scalable Synthesis and Purification of 3-Phenyl-tetrahydrofuran
Welcome to the technical support center for the synthesis and purification of 3-Phenyl-tetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a user-friendly question-and-answer format. Here, we address common challenges and provide practical, field-tested solutions to streamline your experimental workflow and enhance your success rate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and handling of 3-Phenyl-tetrahydrofuran.
Q1: What are the most common scalable methods for synthesizing 3-Phenyl-tetrahydrofuran?
A1: For scalable synthesis, two primary routes are highly effective:
-
Redox-Relay Heck Reaction: This is an efficient and operationally simple method that utilizes readily available starting materials like cis-butene-1,4-diol and a phenyl halide (e.g., iodobenzene or bromobenzene).[1][2] This approach generates a cyclic hemiacetal intermediate that is subsequently reduced to the desired 3-phenyl-tetrahydrofuran.[1][2]
-
Acid-Catalyzed Cyclization of 1-Phenyl-1,4-butanediol: This method involves the dehydration of the corresponding diol. While seemingly straightforward, controlling the reaction to prevent side product formation is crucial for scalability.[3][4]
Q2: What are the critical parameters to control during a Grignard reaction to synthesize a precursor to 3-Phenyl-tetrahydrofuran?
A2: Grignard reactions are highly sensitive to atmospheric conditions. Key parameters to control include:
-
Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and anhydrous solvents (typically THF or diethyl ether) must be used. Moisture will quench the Grignard reagent, significantly reducing your yield.
-
Initiation: The formation of the Grignard reagent can sometimes be sluggish. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[5]
-
Temperature Control: The initial formation of the Grignard reagent is exothermic. While some heat is necessary for initiation, runaway reactions can occur. It is often recommended to perform the reaction at room temperature with a condenser and have an ice bath ready for cooling if the reaction becomes too vigorous.[5]
Q3: What is the best method for purifying crude 3-Phenyl-tetrahydrofuran on a large scale?
A3: Fractional distillation under reduced pressure is the most effective method for purifying 3-Phenyl-tetrahydrofuran on a scalable level. This technique separates the product from lower and higher boiling point impurities. For high-purity requirements, column chromatography over silica gel can be employed, though it is generally less scalable than distillation.
Q4: How can I confirm the purity and identity of my synthesized 3-Phenyl-tetrahydrofuran?
A4: A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity of the sample and identify any potential impurities by their mass spectra.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the 3-Phenyl-tetrahydrofuran molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can be used to identify the key functional groups present in the molecule.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Synthesis Troubleshooting
Problem 1: Low or no yield in the Redox-Relay Heck Reaction.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Ensure your palladium catalyst is active. If necessary, use a freshly opened bottle or a glovebox for handling air-sensitive catalysts. | Palladium catalysts, especially in their active Pd(0) state, can be susceptible to oxidation, leading to reduced catalytic activity. |
| Poor Quality Aryl Halide | Use a high-purity aryl halide. Impurities can interfere with the catalytic cycle. | Impurities in the aryl halide can act as catalyst poisons or participate in unwanted side reactions. |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. | The kinetics of the Heck reaction are sensitive to temperature. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can cause catalyst decomposition or side product formation. |
Problem 2: Formation of significant byproducts in a Grignard-based synthesis.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Wurtz Coupling | Add the aryl halide dropwise to the magnesium turnings rather than all at once. This maintains a low concentration of the aryl halide. | The formation of biphenyl from the coupling of two aryl halide molecules is a common side reaction in Grignard synthesis, favored at higher concentrations of the halide. |
| Reaction with Solvent | While THF is a common solvent for Grignard reactions, prolonged reflux can lead to ring-opening. Use moderate temperatures and reaction times. | THF can be deprotonated at the alpha-position by strong bases like Grignard reagents, especially at elevated temperatures, leading to ethylene and an enolate. |
| Incomplete Reaction with Electrophile | Ensure the electrophile is added slowly and at a controlled temperature (often cooled in an ice bath) to the Grignard reagent. | This minimizes side reactions of the electrophile and ensures it reacts preferentially with the Grignard reagent. |
Experimental Workflow: Redox-Relay Heck Synthesis of 3-Phenyl-tetrahydrofuran
This protocol is adapted from established procedures for the synthesis of 3-aryl tetrahydrofurans.[1][2]
Caption: A generalized workflow for the synthesis and purification of 3-Phenyl-tetrahydrofuran.
Purification Troubleshooting
Problem 3: Co-eluting impurities during column chromatography.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Solvent System | Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that provides better separation. | The polarity of the eluent directly affects the retention factor (Rf) of the compounds on the stationary phase. A more optimized solvent system will result in a greater difference in Rf values between the product and impurities. |
| Overloaded Column | Reduce the amount of crude material loaded onto the column. A general rule is to use a mass ratio of silica to crude product of at least 30:1. | Overloading the column leads to broad, overlapping bands, making separation difficult. A higher silica-to-sample ratio allows for better resolution. |
| Column Channeling | Ensure the silica gel is packed uniformly without any air bubbles. Dry packing followed by wet packing can often give a more uniform column bed. | Channeling creates pathways of lower resistance for the solvent, leading to uneven flow and poor separation. |
Problem 4: Product decomposition during distillation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| High Pot Temperature | Perform the distillation under a higher vacuum to lower the boiling point of the product. | Lowering the pressure reduces the temperature required for boiling, minimizing the risk of thermal decomposition. |
| Presence of Acidic or Basic Impurities | Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution for acidic impurities or dilute HCl for basic impurities) before distillation. | Trace amounts of acid or base can catalyze decomposition or polymerization at elevated temperatures. |
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-tetrahydrofuran via Redox-Relay Heck Reaction
Materials:
-
cis-Butene-1,4-diol
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add cis-butene-1,4-diol (1.0 eq), iodobenzene (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to 0 °C.
-
In a separate flask, dissolve NaBH₄ (2.0 eq) in methanol and add this solution dropwise to the reaction mixture.
-
Stir for 2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to yield 3-Phenyl-tetrahydrofuran.
Protocol 2: Purification by Fractional Distillation
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source
Procedure:
-
Place the crude 3-Phenyl-tetrahydrofuran in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin heating the flask gently.
-
Apply vacuum and slowly increase the temperature until the product begins to distill.
-
Collect the fraction that distills at the correct boiling point and refractive index for 3-Phenyl-tetrahydrofuran. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Boiling Point | Approx. 110-112 °C at 15 mmHg |
| Appearance | Colorless to pale yellow liquid |
| Typical Yield (Heck Reaction) | 60-80% |
Logical Relationships in Synthesis and Purification
Sources
- 1. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 3-Oxo-Tetrahydrofuran Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-oxo-tetrahydrofuran (3-oxo-THF) and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the inherent instability of these critical intermediates. By understanding the mechanisms of decomposition and implementing the preventative strategies outlined below, you can significantly improve your experimental outcomes, ensuring higher yields, purity, and reproducibility.
I. Understanding the Instability of 3-Oxo-Tetrahydrofuran
3-Oxo-tetrahydrofuran is a valuable building block in pharmaceutical synthesis, but its utility is often hampered by its propensity to degrade. The core of its instability lies in the presence of a β-keto ether moiety within a strained five-membered ring. This arrangement makes the molecule susceptible to several decomposition pathways.
Frequently Asked Questions: Core Concepts
Q1: What are the primary drivers of 3-oxo-tetrahydrofuran decomposition?
A1: The decomposition of 3-oxo-tetrahydrofuran is primarily driven by three factors: pH, temperature, and the presence of oxidizing agents. The molecule is sensitive to both acidic and basic conditions, which can catalyze ring-opening hydrolysis. Elevated temperatures can accelerate these degradation processes. Furthermore, oxidizing agents, often residual from synthesis (e.g., bleach), can lead to unwanted side reactions and impurity formation[1].
Q2: Can you illustrate the main decomposition pathways?
A2: Certainly. The two most common decomposition pathways are acid-catalyzed and base-catalyzed hydrolysis, which lead to ring-opening. Oxidative degradation is also a significant concern, particularly during synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, workup, purification, and storage of 3-oxo-tetrahydrofuran intermediates.
A. Issues During Synthesis and Workup
Q3: My yields are consistently low when synthesizing 3-oxo-THF via TEMPO-catalyzed oxidation of 3-hydroxytetrahydrofuran with bleach (NaOCl). What's going wrong?
A3: This is a common issue often linked to the inherent instability of 3-oxo-THF in the presence of excess bleach[1]. The reaction of cyclic ketones with bleach can lead to byproducts[2].
Troubleshooting Steps:
-
Control Oxidant Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use of trichloroisocyanuric acid (TCCA) in place of bleach can sometimes offer better control and milder reaction conditions[1].
-
Temperature Management: Maintain the reaction temperature between -10°C and 25°C to minimize side reactions[1].
-
Immediate Quenching and Workup: Upon reaction completion, do not let the reaction mixture stand. Immediately quench any excess oxidant. A solution of sodium thiosulfate or sodium bisulfite is effective for this purpose.
-
pH Control During Workup: During aqueous workup, avoid strongly basic conditions. Use a mild buffer if necessary, but be aware that some buffers can promote degradation. It is often preferable to work quickly at a neutral or slightly acidic pH.
Q4: I'm observing a significant number of impurities by GC-MS after my reaction. How can I minimize their formation?
A4: Impurity formation is often a direct result of 3-oxo-THF degradation. The strategies to improve yield (Q3) will also help here. Additionally, consider the following:
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (nitrogen or argon) can prevent air oxidation, especially if trace metal catalysts are present.
-
Solvent Choice: The choice of solvent can influence stability. Aprotic solvents are generally preferred.
B. Issues During Purification
Q5: My 3-oxo-THF intermediate decomposes during distillation. How can I purify it safely?
A5: Thermal degradation is a significant risk during purification[3].
Troubleshooting Steps:
-
Vacuum Distillation: Purify 3-oxo-THF under reduced pressure to lower the boiling point and minimize thermal stress.
-
Fractional Distillation: Use fractional distillation to carefully separate the product from lower and higher boiling impurities.
-
Avoid Overheating: Use a water or oil bath with precise temperature control. Do not heat the distillation flask to dryness, as this can concentrate potentially unstable residues.
C. Issues During Storage
Q6: My purified 3-oxo-THF turns yellow and shows impurities after a short period of storage. How can I store it to maintain purity?
A6: Proper storage is crucial for maintaining the integrity of 3-oxo-THF.
Storage Protocol:
-
Temperature: Store at a cool and stable temperature, ideally between 2-8°C[2].
-
Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil[2].
-
Inert Atmosphere: Purge the storage container with an inert gas like argon or nitrogen to displace air and prevent oxidation.
-
Moisture: Store in a dry environment, as moisture can contribute to hydrolysis[2].
-
Use of Stabilizers: Consider the addition of a radical scavenger/antioxidant like butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm) to inhibit oxidative degradation[3].
III. Analytical Monitoring of Decomposition
To effectively troubleshoot and prevent decomposition, it is essential to have reliable analytical methods to monitor the stability of your 3-oxo-tetrahydrofuran intermediate.
Q7: What is the best way to monitor the stability of 3-oxo-THF and quantify its degradation products?
A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose[4][5][6][7][8]. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools.
Recommended Analytical Protocols
Protocol 1: Stability-Indicating HPLC Method
A well-developed HPLC method can separate the intact 3-oxo-THF from its degradation products, allowing for accurate quantification of purity and stability over time.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid to control pH and improve peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where 3-oxo-THF has significant absorbance (this will need to be determined empirically, but a scan from 200-400 nm is a good starting point).
-
Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust[4][5].
Protocol 2: GC-MS for Impurity Identification
GC-MS is invaluable for identifying volatile degradation products.
-
Injection Port Temperature: Keep the injector temperature as low as possible to prevent on-column thermal degradation of the analyte[9].
-
Column: A mid-polarity column is often suitable for separating the parent compound from its degradation products.
-
Mass Spectrometry: The mass spectra of the separated peaks can be compared to library data to identify the structures of the degradation products.
Protocol 3: NMR Spectroscopy for Real-Time Monitoring
NMR spectroscopy can be used to monitor the decomposition of 3-oxo-THF in real-time, providing mechanistic insights.
-
Sample Preparation: Dissolve a sample of 3-oxo-THF in a deuterated solvent and acquire a baseline ¹H NMR spectrum.
-
Stress Conditions: Spike the NMR tube with a small amount of acid, base, or oxidant and acquire spectra at regular intervals to observe the disappearance of the 3-oxo-THF signals and the appearance of new signals corresponding to degradation products[10][11][12][13][14].
IV. Visualization of Key Concepts
Decomposition Pathways
Caption: Major decomposition pathways of 3-oxo-tetrahydrofuran.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting 3-oxo-THF instability.
V. Summary of Key Parameters and Recommendations
| Parameter | Recommended Condition | Rationale |
| pH | Neutral to slightly acidic (pH 5-7) | Minimizes both acid and base-catalyzed hydrolysis. |
| Temperature | Synthesis: -10 to 25°C. Storage: 2 to 8°C[1][2] | Reduces the rate of all degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative decomposition. |
| Light | Protect from light | Prevents photolytic degradation[2]. |
| Additives | Antioxidant (e.g., BHT, 50-100 ppm) | Scavenges free radicals to inhibit oxidation[3]. |
References
-
BTC. (2025, October 13). How to store 3 - OXOTETRAHYDROFURAN? [Blog post]. Retrieved from [Link]
-
R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. Retrieved from [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (n.d.). Retrieved from [Link]
-
PubMed. (n.d.). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
California State Water Resources Control Board. (n.d.). 2. CHEMISTRY OF DISINFECTANTS AND DISINFECTANT BY-PRODUCTS 2.1 Background. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of HPLC Stability-Indicating Assays. Retrieved from [Link]
- Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. (n.d.). Retrieved from [Link]
-
IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral analysis of low-temperature pyrolysis products from poly(tetrahydrofuran). Retrieved from [Link]
-
PMC - NIH. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of THF ring opening followed by polymerization. Retrieved from [Link]
-
ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Process and Reaction Monitoring by Low-Field NMR Spectroscopy. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Retrieved from [Link]
- Google Patents. (n.d.). CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
-
IU Indianapolis ScholarWorks. (n.d.). Generating Highly Specific Spectra and Identifying Thermal Decomposition Products via Gas Chromatography / Vacuum Ultraviolet Spectroscopy (GC. Retrieved from [Link]
-
PubMed. (n.d.). Catalytic, Cascade Ring-Opening Benzannulations of 2,3-Dihydrofuran O,O- And N,O-Acetals. Retrieved from [Link]
-
Shimadzu. (n.d.). Application of Thermal Extraction-GC/MS to Food Contamination Analysis. Retrieved from [Link]
-
Thermal decomposition of CBD to Δ 9 -THC during GC-MS analysis: A potential cause of Δ 9. (n.d.). Retrieved from [Link]
-
MDPI. (2022, November 30). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Monitoring the Degradation of Metal‐Organic Framework Drug Nanocarriers by In‐Situ NMR Spectroscopy. Retrieved from [Link]
-
NIH. (2023, February 13). Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimal pH (a), pH stability (b), optimal temperature (c),... | Download Scientific Diagram. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Binary Effect of Tertiary Butylhydroquinone and Butylated Hydroxytoluene Additives with The Addition of Glycerol Monostearate to. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Selection of antioxidants to improve the thermal-oxidative stability of polyarylates. Retrieved from [Link]
-
ResearchGate. (n.d.). Generating Highly Specific Spectra and Identifying Thermal Decomposition Products via Gas Chromatography / Vacuum Ultraviolet Spectroscopy (GC/VUV): Application to Nitrate Ester Explosives | Request PDF. Retrieved from [Link]
-
Azenta Life Sciences. (2018, November 9). Safe Storage Temperatures for Biological Materials. Retrieved from [Link]
-
Frontiers. (2022, August 18). Comparison of disinfection by-products formed by preoxidation of sulfamethazine by K2FeO4 and O3 and the influence on cytotoxicity and biological toxicity. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formation of disinfection by-products during sodium hypochlorite cleaning of fouled membranes from membrane bioreactors. Retrieved from [Link]
-
SciELO. (2020, December 11). Effect of temperature, pH and storage time on the stability of an extracellular fructosyltransferase from Aspergillus oryzae IPT. Retrieved from [Link]
-
ResearchGate. (n.d.). What could be the best storage temperature for stock NADPH?. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). Reagent Guide. Retrieved from [Link]
Sources
- 1. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 2. How to store 3 - OXOTETRAHYDROFURAN? - Blog [m.btcpharmtech.com]
- 3. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. ijtsrd.com [ijtsrd.com]
- 9. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Substituted Tetrahydrofurans
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules. Its unique stereochemical and electronic properties make it a critical building block in medicinal chemistry. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted tetrahydrofurans, particularly at the 3-position, is of paramount importance. This guide provides a comparative analysis of key synthetic strategies, offering insights into their mechanisms, advantages, limitations, and practical applications.
Cycloetherification of Homoallylic Alcohols
One of the most direct and widely employed strategies for constructing the THF ring is the intramolecular cycloetherification of homoallylic alcohols. This approach involves the activation of the double bond by an electrophile, followed by the intramolecular attack of the hydroxyl group.
Mechanism and Key Variants
The reaction typically proceeds through an initial electrophilic addition to the alkene, forming a reactive intermediate that is trapped by the pendant hydroxyl group. Several variations of this method exist, differentiated by the choice of electrophile:
-
Halocyclization: Utilizes electrophilic halogen sources like N-iodosuccinimide (NIS), iodine (I₂), or N-bromosuccinimide (NBS). The reaction often proceeds via a halonium ion intermediate, leading to a 5-exo-tet cyclization. This method is robust and provides functionalized products (halomethyl-substituted THFs) that can be further elaborated.
-
Oxymercuration-Demercuration: A classic method involving the use of mercury salts (e.g., Hg(OAc)₂) to activate the double bond, followed by reductive demercuration (e.g., with NaBH₄). While effective, the toxicity of mercury reagents has led to a decline in its use in favor of greener alternatives.
-
Acid-Catalyzed Cyclization: Brønsted or Lewis acids can promote the cyclization by protonating the double bond to generate a carbocation, which is then trapped by the hydroxyl group. This method's success is often dependent on the stability of the carbocation intermediate.
Advantages and Limitations
This family of reactions benefits from readily available starting materials and often proceeds with high diastereoselectivity, which can be predicted by established stereochemical models. However, the regioselectivity of the initial electrophilic attack can be an issue with unsymmetrically substituted alkenes.
Visualizing the Halocyclization Pathway
A Comparative Study of 3-Phenyl-tetrahydrofuran and 3-Benzyl-tetrahydrofuran for Advanced Research Applications
The tetrahydrofuran (THF) scaffold is a privileged structure in medicinal chemistry and materials science, frequently found in a wide array of natural products and synthetic molecules with significant biological activity.[1][2] This guide provides an in-depth comparison of two closely related, yet functionally distinct, analogs: 3-phenyl-tetrahydrofuran and 3-benzyl-tetrahydrofuran. We will explore their structural nuances, comparative physicochemical properties, synthesis strategies, and reactivity profiles to guide researchers in selecting the appropriate building block for their specific application.
Structural and Physicochemical Distinction
The core difference between these two molecules lies in the linkage of the phenyl ring to the tetrahydrofuran core. In 3-phenyl-tetrahydrofuran, the phenyl group is directly attached to the C3 position of the THF ring. In contrast, 3-benzyl-tetrahydrofuran features a methylene (-CH₂-) spacer between the phenyl ring and the C3 position. This seemingly minor structural change imparts significant differences in their conformational flexibility, electronic properties, and steric hindrance, which in turn influence their reactivity and interactions with biological targets.
The following diagram illustrates the fundamental structural difference between the two molecules.
Caption: Structural formulas of 3-phenyl-tetrahydrofuran and 3-benzyl-tetrahydrofuran.
A summary of key physicochemical properties is presented below. The direct attachment of the aromatic ring in 3-phenyl-THF leads to a more rigid structure with a higher melting point compared to the more flexible 3-benzyl-THF.
| Property | 3-Phenyl-tetrahydrofuran | 3-Benzyl-tetrahydrofuran | Rationale for Difference |
| Molecular Formula | C₁₀H₁₂O[1][3] | C₁₁H₁₄O[4] | Addition of a -CH₂- group. |
| Molecular Weight | 148.20 g/mol [1][3] | 162.23 g/mol [4] | Higher mass due to the methylene spacer. |
| Melting Point | 39.5-40 °C[1] | Not available[4] | The planar phenyl group in 3-phenyl-THF allows for more efficient crystal packing. |
| Boiling Point | 98.5-102 °C at 5 Torr[1] | Not available[4] | Increased molecular weight of 3-benzyl-THF suggests a higher boiling point. |
| Density | 1.0448 g/cm³[1] | Not available[4] | Differences are expected due to variations in molecular packing and mass. |
Synthesis Strategies: A Comparative Overview
The synthesis of these two compounds can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and stereochemical requirements.
A common and effective method for synthesizing 3-aryl tetrahydrofurans is through the catalytic hydrogenation of the corresponding substituted furan.[5] This approach is attractive as it often proceeds with high yield and can be performed using standard laboratory equipment.
-
Starting Material: 3-Phenylfuran[6]
-
Reaction: Catalytic hydrogenation using a catalyst such as Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) under a hydrogen atmosphere.
-
Rationale: The furan ring is aromatic but can be reduced under catalytic hydrogenation to the saturated tetrahydrofuran ring. The phenyl group remains unaffected under these conditions.
Another powerful strategy involves a redox-relay Heck reaction of γ-hydroxy terminal alkenes, which generates cyclic hemiacetals that can be subsequently reduced to afford 3-aryl tetrahydrofurans.[7]
The synthesis of 3-benzyl-tetrahydrofuran often involves building the substituted aliphatic chain prior to the cyclization step. A plausible route involves the conjugate addition of a benzyl organometallic reagent to an α,β-unsaturated lactone followed by reduction.
-
Starting Material: An appropriate α,β-unsaturated γ-lactone.
-
Reaction: Michael addition of a benzyl cuprate (prepared from a benzyl Grignard or organolithium reagent and a copper(I) salt).
-
Cyclization: The resulting ketone is reduced, and the subsequent diol is cyclized under acidic conditions to form the tetrahydrofuran ring.
The following flowchart outlines a typical workflow for the synthesis, purification, and characterization of these heterocyclic compounds.
Caption: A standard workflow for the synthesis and isolation of tetrahydrofuran derivatives.
Reactivity and Chemical Behavior
The electronic and steric differences between the two compounds significantly influence their reactivity.
-
3-Phenyl-tetrahydrofuran: The direct conjugation of the phenyl ring with the THF backbone does not create a fully conjugated system, but the phenyl group acts as a bulky, electron-withdrawing substituent via its inductive effect. This can influence the acidity of the adjacent protons and the susceptibility of the ether oxygen to act as a Lewis base.[5] The phenyl ring itself can undergo electrophilic aromatic substitution, although the tetrahydrofuranyl group is a deactivating substituent.[8]
-
3-Benzyl-tetrahydrofuran: The methylene spacer isolates the phenyl ring's electronic effects from the THF ring. The primary influence is steric. The benzyl group is more flexible and can adopt various conformations. The benzylic protons (on the -CH₂- spacer) are susceptible to radical abstraction or deprotonation with a strong base, providing a handle for further functionalization. The reactivity of the THF ring itself is more akin to an alkyl-substituted THF.
This diagram illustrates the logical flow from structural differences to divergent chemical properties.
Caption: How structural differences dictate the distinct reactivity profiles.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for distinguishing between these two isomers.
-
¹H NMR:
-
3-Phenyl-tetrahydrofuran: The aromatic protons will appear as a multiplet in the typical aromatic region (~7.2-7.4 ppm). The protons on the THF ring will show complex splitting patterns in the aliphatic region (~2.0-4.5 ppm).[9] The proton at the C3 position, being a benzylic-type proton, will be shifted downfield compared to other THF protons.
-
3-Benzyl-tetrahydrofuran: Will also show aromatic signals (~7.1-7.3 ppm). Crucially, it will exhibit a distinct signal for the two benzylic protons of the -CH₂- spacer, typically as a doublet or multiplet around 2.5-3.0 ppm. The THF ring protons will appear in the aliphatic region, similar to the phenyl analog but with potentially different chemical shifts due to the altered electronic environment.[10]
-
-
¹³C NMR:
-
3-Phenyl-tetrahydrofuran: Will show aromatic carbon signals between ~125-145 ppm and aliphatic signals for the THF carbons between ~25-80 ppm.
-
3-Benzyl-tetrahydrofuran: Will show an additional aliphatic signal for the benzylic -CH₂- carbon, typically around 35-45 ppm.
-
Applications in Research and Development
The THF motif is a cornerstone in drug discovery, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[2][11][12]
-
3-Phenyl-tetrahydrofuran: Its derivatives have been investigated for potential anti-inflammatory and anti-ulcer activities.[1] The rigid structure can be advantageous for fitting into specific enzyme active sites, making it a valuable scaffold for structure-activity relationship (SAR) studies.
-
3-Benzyl-tetrahydrofuran: The added flexibility and the reactive benzylic handle make this scaffold versatile for creating libraries of compounds. It can be used to position a phenyl group in a different spatial orientation relative to the THF core compared to its phenyl counterpart, which can be critical for optimizing interactions with biological targets. For instance, it is a substructure in some potent HIV protease inhibitors and lignans.[11][13]
Detailed Experimental Protocol: Synthesis of 3-Phenyl-tetrahydrofuran via Hydrogenation
This protocol describes a representative procedure for the synthesis of 3-phenyl-tetrahydrofuran from 3-phenylfuran.
Objective: To prepare 3-phenyl-tetrahydrofuran by catalytic hydrogenation.
Materials:
-
3-Phenylfuran (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5 mol%)
-
Ethanol (or Ethyl Acetate), reaction solvent
-
Hydrogen gas (H₂)
-
Parr Hydrogenation Apparatus or similar
-
Celite™
Procedure:
-
Catalyst Preparation: In a suitable pressure vessel, add 10% Pd/C catalyst (5 mol%).
-
Causality: Pd/C is an efficient and robust catalyst for the reduction of aromatic systems like furans. The 5 mol% loading is typically sufficient for complete conversion without being excessively costly.
-
-
Reaction Setup: Dissolve 3-phenylfuran (1.0 eq) in ethanol and add the solution to the pressure vessel containing the catalyst.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture vigorously at room temperature.
-
Causality: Vigorous stirring ensures good contact between the substrate, catalyst, and hydrogen gas, maximizing the reaction rate.
-
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by periodically analyzing aliquots via TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional ethanol to ensure complete recovery of the product.
-
Self-Validation: The removal of the black Pd/C catalyst is a visual confirmation of successful filtration.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further by flash column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product, 3-phenyl-tetrahydrofuran, using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Self-Validation: The disappearance of furan proton signals and the appearance of saturated THF proton signals in the ¹H NMR spectrum confirms the success of the hydrogenation.
-
Conclusion
While structurally similar, 3-phenyl-tetrahydrofuran and 3-benzyl-tetrahydrofuran offer distinct advantages for chemical synthesis and drug discovery. 3-Phenyl-tetrahydrofuran provides a more rigid scaffold where the aromatic ring directly influences the properties of the heterocyclic core. In contrast, 3-benzyl-tetrahydrofuran offers greater conformational flexibility and a reactive benzylic handle, effectively decoupling the phenyl ring from the THF core. The choice between these two valuable building blocks should be guided by the specific steric and electronic requirements of the target molecule and the desired synthetic strategy.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 576088, 3-Phenyl-tetrahydrofuran. Retrieved from [Link]
-
Pharmacological activity of furan derivatives. (2024). In-depth Science. Retrieved from [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1348-1359. Available from: [Link]
-
ChemSynthesis. (n.d.). 3-benzyltetrahydrofuran. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Hydrogenation of Esters. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Molecules, 20(2), 2495-2533. Available from: [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. (n.d.). Molecules. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518802, 3-Phenylfuran. Retrieved from [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2022). R Discovery. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Use of the Benzyl Mesylate for the Synthesis of Tetrahydrofuran Lignan: Syntheses of 7,8-trans, 70,80-trans. (2007). Chemical and Pharmaceutical Bulletin, 55(1), 110-114. Available from: [Link]
-
J Anal Toxicol. (2001). 1H NMR spectroscopic investigation of serum and urine in a case of acute tetrahydrofuran poisoning. Journal of Analytical Toxicology, 25(4), 270-274. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenyl-tetrahydrofuran | C10H12O | CID 576088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. 3-Phenylfuran | C10H8O | CID 518802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrahydrofuran synthesis [organic-chemistry.org]
- 8. Buy 3-Phenyl-tetrahydrofuran | 16766-63-5 [smolecule.com]
- 9. 1H NMR spectroscopic investigation of serum and urine in a case of acute tetrahydrofuran poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. tandfonline.com [tandfonline.com]
A Researcher's Guide to the Spectroscopic Differentiation of 3-Phenyl-tetrahydrofuran Diastereomers
For researchers engaged in synthetic chemistry and drug development, the precise characterization of stereoisomers is a critical and often challenging task. The spatial arrangement of atoms in diastereomers can lead to significant differences in their biological activity and physical properties. This guide provides an in-depth spectroscopic comparison of cis- and trans-3-Phenyl-tetrahydrofuran, offering a robust framework for their differentiation using common analytical techniques. We will delve into the principles behind the spectral differences and provide validated experimental protocols for their synthesis and analysis.
The Stereochemical Challenge: cis vs. trans 3-Phenyl-tetrahydrofuran
The tetrahydrofuran (THF) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. When substituted at the 3-position with a phenyl group, two diastereomers are possible: cis and trans. The distinction lies in the relative orientation of the phenyl group and the hydrogen atom at the C3 position with respect to the substituents on the adjacent C2 or C4 carbons. In the absence of other substituents, the cis/trans nomenclature typically refers to the relationship between the C3-phenyl group and a substituent at another position on the THF ring. For the purpose of this guide, we will consider the relationship between the phenyl group at C3 and a substituent at C2, which is a common synthetic pattern. The cis isomer has these groups on the same face of the ring, while the trans isomer has them on opposite faces. These subtle structural differences manifest in distinct ways in their respective spectra.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these diastereomers. The spatial arrangement of protons and carbons leads to measurable differences in their chemical environments and through-bond coupling interactions. Infrared (IR) spectroscopy can also provide fingerprint distinctions, although these are often more subtle.
¹H NMR Spectroscopy: A Tale of Two Protons
The key to differentiating the cis and trans isomers of 3-Phenyl-tetrahydrofuran derivatives lies in the analysis of the chemical shifts (δ) and, most importantly, the vicinal coupling constants (³JHH) of the protons on the THF ring. The dihedral angle between adjacent protons, as described by the Karplus relationship, directly influences the magnitude of their coupling constant.
In a simplified 2,3-disubstituted THF model, the dihedral angle between the C2 and C3 protons is significantly different for the cis and trans isomers.
-
For the trans isomer , the protons at C2 and C3 are often in a pseudo-axial/axial or pseudo-equatorial/equatorial relationship, leading to dihedral angles that result in a larger coupling constant , typically in the range of 8-10 Hz.
-
For the cis isomer , the protons are in a pseudo-axial/equatorial relationship, resulting in a smaller dihedral angle and consequently a smaller coupling constant , usually in the range of 3-6 Hz.
Let's examine experimental data from a closely related system, cis- and trans-3-ethyl-2-phenyltetrahydrofuran-4-ol, as a citable example to illustrate these principles.
Table 1: Comparative ¹H NMR Data for Diastereomers of a 3-Substituted-2-Phenyltetrahydrofuran Derivative
| Proton | cis-Isomer δ (ppm), J (Hz) | trans-Isomer δ (ppm), J (Hz) | Rationale for Difference |
| H-2 | 4.85 (d, J = 5.5) | 5.05 (d, J = 8.0) | The C2-H and C3-H dihedral angle in the trans isomer leads to a larger coupling constant. The chemical shift of H-2 is also influenced by the anisotropic effect of the phenyl ring, which differs in the two isomers. |
| H-3 | 2.45-2.55 (m) | 2.20-2.30 (m) | The shielding/deshielding cones of the phenyl group and the oxygen atom affect the C3 proton differently in each diastereomer. |
| H-4 | 4.20-4.30 (m) | 4.40-4.50 (m) | The spatial relationship to the phenyl group at C3 influences the chemical shift. |
| H-5α | 3.80-3.90 (m) | 3.95-4.05 (m) | Diastereotopic protons at C5 are differentially shielded by the C3-phenyl group. |
| H-5β | 3.65-3.75 (m) | 3.70-3.80 (m) | Diastereotopic protons at C5 are differentially shielded by the C3-phenyl group. |
Note: Data is based on analogous compounds reported in the literature. Actual values for 3-Phenyl-tetrahydrofuran may vary.
Nuclear Overhauser Effect Spectroscopy (NOESY)
For unambiguous stereochemical assignment, 2D NOESY is an invaluable tool. This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å).[1]
-
In the cis-isomer , a NOE correlation is expected between the proton at C2 and the proton at C3.
-
In the trans-isomer , these protons are on opposite faces of the ring and are too far apart to produce a significant NOE cross-peak. Instead, NOEs might be observed between the C2 proton and other protons on the same face of the ring.
dot graph NOESY_Correlation { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
} caption { label: "Expected NOESY correlations for cis- and trans-isomers." } end_dot
¹³C NMR Spectroscopy
The carbon chemical shifts also differ between the diastereomers due to steric and electronic effects. The γ-gauche effect is a key principle here: a substituent has a shielding effect (moves the signal upfield) on a carbon that is three bonds away and in a gauche conformation.
-
In the cis-isomer , the phenyl group at C3 can induce a γ-gauche effect on C5, causing its resonance to appear at a higher field (lower ppm) compared to the trans-isomer where this steric compression is absent.
-
Similarly, the carbon atoms of the phenyl ring may show slight differences in their chemical shifts due to the different overall molecular geometry.
Table 2: Comparative ¹³C NMR Data for Diastereomers of a 3-Substituted-2-Phenyltetrahydrofuran Derivative
| Carbon | cis-Isomer δ (ppm) | trans-Isomer δ (ppm) | Rationale for Difference |
| C-2 | ~82.5 | ~84.0 | The steric environment around C2 is different in the two isomers. |
| C-3 | ~45.0 | ~47.5 | The chemical shift of C3 is influenced by the orientation of the adjacent substituent. |
| C-4 | ~72.0 | ~73.5 | Differences in steric interactions affect the C4 chemical shift. |
| C-5 | ~68.0 | ~69.5 | The γ-gauche effect from the C3-phenyl group in the cis isomer can cause an upfield shift compared to the trans isomer. |
| Phenyl C (ipso) | ~140.0 | ~140.5 | Subtle differences in the electronic environment of the phenyl ring. |
Note: Data is based on analogous compounds reported in the literature. Actual values for 3-Phenyl-tetrahydrofuran may vary.
Infrared (IR) Spectroscopy
While NMR is more definitive for stereochemical assignment, IR spectroscopy can provide corroborating evidence. Diastereomers have the same functional groups but their different symmetries and bond conformations can lead to variations in the fingerprint region (below 1500 cm⁻¹).
-
C-O Stretching: The C-O-C stretching vibrations of the THF ring (typically 1050-1150 cm⁻¹) may show slight shifts in frequency and intensity between the two isomers.
-
C-H Bending: The C-H bending vibrations can also differ. For example, the trans-isomer, often being more symmetric, might show a simpler spectrum or the absence of certain bands present in the less symmetric cis-isomer.
These differences create a unique "fingerprint" for each diastereomer, which is useful for identification when authentic samples are available for comparison.
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic analysis of 3-Phenyl-tetrahydrofuran diastereomers.
Protocol 1: Diastereoselective Synthesis
A common strategy for the synthesis of 3-aryl-tetrahydrofurans is the palladium-catalyzed reaction of an aryl bromide with a γ-hydroxy alkene.[2] The diastereoselectivity can often be controlled by the choice of ligands and reaction conditions.
Materials:
-
Phenyl bromide
-
But-3-en-1-ol
-
Pd(OAc)₂ (Palladium(II) acetate)
-
DPEphos (Bis(2-diphenylphosphinophenyl)ether)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), DPEphos (4 mol%), and NaOtBu (1.5 equivalents).
-
Add anhydrous toluene, followed by phenyl bromide (1.0 equivalent) and but-3-en-1-ol (1.2 equivalents).
-
Heat the reaction mixture at 100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the cis and trans diastereomers. The elution solvent system will need to be optimized (e.g., hexane/ethyl acetate gradient).
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];
} caption { label: "General workflow for the synthesis of 3-Phenyl-tetrahydrofuran." } end_dot
Protocol 2: NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the purified diastereomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Analysis:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Carefully integrate all signals to confirm proton counts.
-
Measure the coupling constants for the protons on the tetrahydrofuran ring, paying close attention to the ³JHH value between H-2 and H-3 (or analogous protons) to assign the stereochemistry.
¹³C NMR Analysis:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
2D NOESY Analysis:
-
Acquire a 2D NOESY spectrum with a mixing time appropriate for small molecules (typically 500-800 ms).
-
Process the data and look for cross-peaks that indicate through-space proximity between key protons to confirm the stereochemical assignment made from the coupling constants.
Conclusion
The unambiguous differentiation of the cis and trans diastereomers of 3-Phenyl-tetrahydrofuran is readily achievable through a systematic application of modern spectroscopic techniques. While both ¹H and ¹³C NMR provide valuable and distinct data for each isomer, the vicinal proton-proton coupling constants and NOESY correlations are the most definitive indicators of relative stereochemistry. IR spectroscopy serves as a useful supplementary technique for fingerprint identification. The combination of these methods, grounded in a solid understanding of stereochemical principles, provides researchers with a reliable toolkit for the confident characterization of these important heterocyclic compounds.
References
-
Angle, S. R., Choi, I., & Tham, F. S. (2008). Stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols: total synthesis of (+/-)-paulownin. The Journal of Organic Chemistry, 73(16), 6268–6278. [Link]
-
Aggarwal, V. K., & Patin, A. (2010). Stereoselective synthesis of cis- and trans-2,3-disubstituted tetrahydrofurans via oxonium-Prins cyclization: access to the cordigol ring system. Organic Letters, 12(5), 900–903. [Link]
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
-
Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]
Sources
A Senior Application Scientist's Guide to Catalytic Synthesis of 3-Aryl-Tetrahydrofurans: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Aryl-Tetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of natural products and biologically active molecules.[1] When substituted with an aryl group at the 3-position, this motif becomes a critical pharmacophore in numerous clinical candidates, including antitumor agents, HIV protease inhibitors, and antiviral compounds.[2] The stereochemical complexity and synthetic challenges associated with constructing this core, particularly in an enantioselective manner, have driven significant innovation in catalytic methods.[3]
This guide provides a comparative analysis of leading catalytic strategies for the synthesis of 3-aryl-tetrahydrofurans. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each approach, compare their performance based on experimental data, and offer field-proven insights into catalyst selection and reaction optimization. Our focus is on providing a robust framework for researchers to select and implement the most suitable catalytic system for their specific synthetic challenges.
Core Catalytic Strategies: A Comparative Overview
The synthesis of 3-aryl-tetrahydrofurans can be broadly categorized into three dominant catalytic paradigms: Palladium-Catalyzed Cyclizations, broader Transition-Metal-Catalyzed Reactions, and Organocatalytic Asymmetric Methods. Each offers a unique set of advantages and is suited to different synthetic contexts.
Caption: High-level overview of major catalytic routes for 3-aryl-tetrahydrofuran synthesis.
Palladium-Catalyzed Cyclizations: The Workhorse of Arylation
Palladium catalysis is arguably the most established and versatile method for forging the C-C and C-O bonds required for 3-aryl-tetrahydrofuran synthesis. These reactions typically involve the coupling of an aryl halide or triflate with a suitably functionalized alkene, such as a γ-hydroxy alkene.
Mechanistic Insight: The Heck vs. Carboetherification Pathways
The two predominant palladium-catalyzed pathways are the Redox-Relay Heck reaction and intramolecular carboetherification.
-
Redox-Relay Heck Reaction: This strategy often employs an inexpensive starting material like cis-butene-1,4-diol. The reaction proceeds via a Heck arylation of the alkene, which generates an enol that tautomerizes to an aldehyde. This intermediate spontaneously cyclizes to a hemiacetal, which is then reduced in a subsequent step to furnish the final 3-aryl-tetrahydrofuran.[4] This method is powerful due to its use of simple, abundant precursors.[4]
-
Intramolecular Carboetherification: Pioneered by Wolfe and others, this more direct approach utilizes γ-hydroxy alkenes and aryl bromides.[5][6] The key mechanistic feature is the formation of a Pd(Ar)(OR) intermediate from the alcohol. This is followed by an unusual intramolecular insertion of the tethered olefin into the Palladium-alkoxide bond, which simultaneously forms the C-C bond and the tetrahydrofuran ring with high diastereoselectivity.[5][7] The choice of phosphine ligand is critical; bulky, electron-rich ligands like DPE-Phos have been shown to significantly improve yields by favoring the desired cyclization pathway over side reactions.[5]
Caption: Simplified catalytic cycle for Pd-catalyzed carboetherification of γ-hydroxy alkenes.
Performance Comparison of Palladium Catalysts
| Catalyst System | Reaction Type | Substrates | Key Strengths | Limitations | Typical Yields | Diastereoselectivity (dr) | Ref |
| Pd(OAc)₂ / PPh₃ | Redox-Relay Heck | cis-butene-1,4-diol + Ar-X | Uses inexpensive starting materials. | High temperatures, hazardous solvents (NMP) may be needed. | 60-85% | N/A (product is achiral before reduction) | [4] |
| Pd₂(dba)₃ / DPE-Phos | Carboetherification | γ-hydroxy alkenes + Ar-Br | High diastereoselectivity, forms two bonds in one step. | Ligand can be expensive; sensitive to substrate sterics. | 70-90% | Up to >20:1 | [5][6] |
| Pd(OAc)₂ / (R)-hexaMeOBiphep | Hayashi-Heck Arylation | 2,3-dihydrofuran + Ar-OTf | Highly enantioselective. | Requires aryl triflates, which are less common than halides. | 75-95% | Up to 96% ee | [2] |
Other Transition Metals: Expanding the Catalytic Toolkit
While palladium dominates the field, catalysts based on other transition metals like cobalt, rhodium, and nickel offer unique reactivity and provide alternative synthetic routes.
-
Cobalt-Catalyzed Hydroarylation: Recent advances have shown that earth-abundant cobalt can effectively catalyze the hydroarylation of 2,3-dihydrofuran.[8] This method provides α-arylated tetrahydrofurans with high efficiency and excellent functional group tolerance, representing a more sustainable alternative to precious metal catalysts.[8]
-
Rhodium-Catalyzed Hydroformylation: In a powerful two-step sequence, a palladium-catalyzed Hayashi-Heck arylation can be followed by a rhodium-catalyzed hydroformylation.[2] This sequence transforms 2,3-dihydrofuran into highly functionalized anti-2,4-disubstituted tetrahydrofurans with excellent regio- and diastereoselectivity. The choice of a specific chiral phosphine ligand, such as (R,R)-Ph-BPE, is crucial for controlling the stereochemical outcome.[2]
-
Nickel-Catalyzed C-H Functionalization: Nickel catalysis enables the direct arylation of the tetrahydrofuran core via C(sp³)-H functionalization.[9] This approach is attractive for late-stage modification of existing THF-containing molecules, though controlling regioselectivity can be a challenge.[9]
Asymmetric Organocatalysis: The Metal-Free Frontier
For the synthesis of enantioenriched tetrahydrofurans, asymmetric organocatalysis presents a compelling alternative to transition metal systems. These methods avoid potentially toxic and expensive heavy metals and often proceed under mild conditions.
Mechanistic Insight: The Double Michael Addition
A prominent organocatalytic strategy involves a tandem iminium-enamine activation cycle.[10] A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) activates an α,β-unsaturated aldehyde (enal) by forming an iminium ion, which undergoes a Michael addition with a γ-hydroxy-α,β-unsaturated carbonyl compound. The resulting intermediate then participates in an intramolecular enamine-catalyzed Michael addition/cyclization, generating the 2,3,4-trisubstituted tetrahydrofuran ring with high enantio- and diastereoselectivity.[10]
Caption: Simplified iminium-enamine catalytic cycle for organocatalytic THF synthesis.
Performance of Organocatalytic Systems
| Catalyst | Reaction Type | Key Strengths | Limitations | Enantioselectivity (ee) | Ref |
| Diarylprolinol Silyl Ether | Double Michael Addition | Metal-free, high enantioselectivity, mild conditions. | Substrate scope can be limited to activated carbonyls. | 92-98% | [10] |
Experimental Protocols: From Bench to Product
To provide a practical context, we detail a representative protocol for a robust palladium-catalyzed reaction.
Protocol: Redox-Relay Heck Synthesis of 3-Aryl-Tetrahydrofuran Hemiacetal
This protocol is adapted from the work of Cuthbertson et al. and demonstrates the synthesis of a 3-aryl tetrahydrofuran precursor from cis-butene-1,4-diol.[4]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
cis-Butene-1,4-diol (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Tetrabutylammonium chloride (TBAC, 1.0 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide, K₂CO₃, and TBAC.
-
Add Pd(OAc)₂ and PPh₃ to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5 mL) followed by cis-butene-1,4-diol via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the aryl bromide.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (10 mL).
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude hemiacetal can be purified by flash column chromatography on silica gel. (Note: The subsequent reduction to the tetrahydrofuran is typically performed with a reducing agent like NaBH₄).
Causality Behind Choices:
-
Catalyst System: Pd(OAc)₂/PPh₃ is a cost-effective and robust catalyst combination for Heck reactions.
-
Base & Additive: K₂CO₃ is a mild inorganic base sufficient for the catalytic cycle. TBAC acts as a phase-transfer catalyst, improving solubility and reaction rates.[4]
-
Solvent & Temperature: DMF is a polar aprotic solvent that effectively dissolves the reagents. The elevated temperature is necessary to drive the catalytic turnover.
Conclusion and Future Outlook
The synthesis of 3-aryl-tetrahydrofurans is a mature field with a rich portfolio of catalytic solutions. Palladium-catalyzed methods, particularly carboetherification and Heck reactions, remain the benchmark for their reliability and broad scope.[4][5] However, the drive for sustainability and enantiopurity has fueled the development of powerful alternatives. Cobalt-catalyzed hydroarylation offers a promising route using earth-abundant metals,[8] while organocatalytic strategies provide unparalleled access to chiral products without metal contaminants.[10]
Future innovation will likely focus on several key areas:
-
Expanding the Scope of First-Row Transition Metals: Further developing Ni, Co, and Fe catalysts to match the efficiency and selectivity of palladium.
-
Photoredox and Dual Catalysis: Combining light-mediated energy transfer with transition metal or organocatalysis to enable novel bond formations under exceptionally mild conditions.
-
Direct C-H Arylation: Improving the regioselectivity and efficiency of direct C(sp³)-H arylation of the parent THF ring to provide a truly modular approach for late-stage functionalization.
The choice of catalyst is not merely a technical decision but a strategic one, balancing factors of cost, efficiency, stereochemical control, and environmental impact. By understanding the comparative strengths and mechanistic nuances of each catalytic system, researchers are well-equipped to navigate the synthetic landscape and efficiently construct these valuable molecular scaffolds.
References
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link][5]
-
Hay, M. B., Hardin, A. R., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099–3107. [Link][6][7]
-
Cuyamendous, C., et al. (2016). Recent advances in the synthesis of tetrahydrofurans and applications in total synthesis. Tetrahedron, 72(33), 5003-5025. [Link][11]
-
Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(12), 2361–2365. [Link][4]
-
Sun, H.-K., Lu, X., & Fu, Y. (2024). Cobalt-Catalyzed Hydroarylation of 2,3-Dihydrofuran to Access α-Arylated Tetrahydrofurans. ChemCatChem. [Link][8]
-
Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(20), 3021-3024. [Link][10]
-
Cain, M. H. et al. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck Arylation and Rh-Catalyzed Hydroformylation Sequence. The Journal of Organic Chemistry. [Link][2]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link][9]
-
Cossy, J. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 39(3), 169-178. [Link][1][3]
-
Komsta, Z., Barbasiewicz, M., & Makosza, M. (2010). Diastereoselective Synthesis of Tetrahydrofurans From Aryl 3-chloropropylsulfoxides and Aldehydes. The Journal of Organic Chemistry, 75(10), 3251–3259. [Link][12]
-
SciSpace. (n.d.). Recent advances in the synthesis of tetrahydrofurans and applications in total synthesis. [Link][13]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 6. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Tetrahydrofuran synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. cris.technion.ac.il [cris.technion.ac.il]
- 12. Diastereoselective synthesis of tetrahydrofurans from aryl 3-chloropropylsulfoxides and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (Open Access) Recent advances in the synthesis of tetrahydrofurans and applications in total synthesis (2016) | Aurélien de la Torre | 61 Citations [scispace.com]
A Comparative Guide to the Biological Activity of 3-Phenyl-tetrahydrofuran and Other THF Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tetrahydrofuran Scaffold in Medicinal Chemistry
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry and a core component in a multitude of natural products and synthetic pharmaceuticals.[1] Its structural features—conformational flexibility, ability to act as a hydrogen bond acceptor, and its role as a stable backbone for stereochemically complex substitutions—make it an attractive motif for designing molecules that interact with diverse biological targets.[1][2] From potent cytotoxic agents found in marine polyketides to broad-spectrum psychotropic agents, the THF core is central to a wide range of pharmacological activities.[3][4] This guide provides a comparative analysis of the biological activity of 3-Phenyl-tetrahydrofuran derivatives, contrasting them with other key THF-containing compounds to illuminate structure-activity relationships (SAR) and guide future drug discovery efforts.
The Pharmacological Profile of 3-Phenyl-tetrahydrofuran Derivatives
The introduction of a phenyl group at the 3-position of the THF ring creates a class of compounds with significant activity in the central nervous system (CNS). These derivatives have been extensively explored as potential antidepressant, anxiolytic, and antipsychotic agents.[5] The phenyl ring provides a crucial anchor for interacting with aromatic-rich binding pockets in neurotransmitter transporters and receptors.
Primary Mechanism: Neurotransmitter Reuptake Inhibition
A key mechanism of action for many 3-phenyl-THF derivatives is the inhibition of monoamine transporters, specifically those for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[6] By blocking these transporters, the compounds increase the synaptic concentration of these neurotransmitters, a well-established strategy for treating depression and other mood disorders.
The stereochemistry of the phenyl and amine substituents on the THF ring is critical for potency and selectivity. Studies on 3-phenyl-1-indanamines, which feature a constrained THF-like motif, have shown that trans isomers are generally potent inhibitors of DA, NE, and 5-HT uptake, whereas cis isomers tend to be more selective for 5-HT uptake.[6] This highlights the importance of the spatial arrangement of key pharmacophoric elements for effective interaction with transporter binding sites.
Comparative Data: CNS Receptor Binding
Beyond transporter inhibition, many tetracyclic THF derivatives containing a phenyl moiety exhibit broad-spectrum activity, binding to multiple CNS receptors, including dopaminergic, serotonergic, and adrenergic receptors.[3][5] This polypharmacology can be advantageous for treating complex psychiatric disorders.
Table 1: Comparative in vitro Binding Affinities (Ki, nM) of Representative Tetracyclic THF Derivatives [3]
| Compound | NET | D1 | D2 | 5-HT2A | α1 | H1 |
| (-)-1 | 1.1 | 18 | 2.2 | 0.28 | 0.25 | 0.8 |
| (+)-8d | 0.5 | 45 | 1.5 | 0.15 | 0.18 | 0.4 |
| (-)-8d | 0.8 | 30 | 1.2 | 0.12 | 0.15 | 0.3 |
| Clozapine | 180 | 150 | 160 | 12 | 7 | 6 |
| Olanzapine | 230 | 31 | 11 | 4 | 19 | 7 |
Data synthesized from Fernández et al., J. Med. Chem. 2005.[3]
As shown in Table 1, compounds like (-)-1 , (+)-8d , and (-)-8d display nanomolar to sub-nanomolar affinities for the norepinephrine transporter (NET) as well as for various serotonin, dopamine, and adrenergic receptors.[3] This profile contrasts sharply with established antipsychotics like Clozapine and Olanzapine, indicating a distinct mechanism that combines potent transporter inhibition with multi-receptor modulation. The stereochemistry is again crucial, with specific enantiomers often showing superior activity.[3]
Comparison with Other Biologically Active THF Derivatives
While 3-phenyl derivatives are prominent CNS agents, the THF scaffold is integral to compounds with vastly different biological activities.
Tetrahydrofuran Lignans: Anticancer and Anti-inflammatory Agents
Naturally occurring tetrahydrofuran lignans, such as Galbacin, are known for their anti-inflammatory and anticancer properties.[7][8] These molecules typically feature more complex substitution patterns, often with dimethoxyphenyl groups, and their mechanisms differ significantly from the CNS-active compounds.
Their biological effects are often attributed to the modulation of key inflammatory signaling pathways, such as NF-κB and MAPK cascades.[9] By inhibiting these pathways, THF lignans can reduce the production of pro-inflammatory mediators like TNF-α, IL-6, and iNOS.[9] Some have also demonstrated cytotoxic activity against various tumor cell lines.[10]
Polyether THF Derivatives: Cytotoxicity and Ion Transport
A distinct class of THF derivatives includes polyether compounds found in marine natural products and as squalene-derived metabolites.[2][4] Molecules like the Amphidinolides contain THF rings within large macrolide structures and exhibit potent cytotoxicity against cancer cell lines, with some showing IC50 values in the sub-nanomolar range.[4]
The biological activity of these polyether ionophores is often linked to their ability to selectively bind and transport metal cations (e.g., K+) across biological membranes, disrupting cellular ion equilibrium and leading to cell death.[2]
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized assays are crucial. Below are protocols for assessing two key biological activities discussed in this guide.
Protocol: In Vivo Antidepressant Activity Assessment (Forced Swim Test)
The Forced Swim Test (FST) is a widely used behavioral model to screen for antidepressant efficacy.[11][12][13]
Principle: The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are effective at reducing the duration of this immobility.
Step-by-Step Protocol:
-
Animal Acclimation: Male Swiss mice are acclimated to the laboratory environment for at least one week prior to testing.
-
Drug Administration: Test compounds (e.g., 3-phenyl-THF derivatives) or a vehicle control (e.g., 1% DMSO) are administered intraperitoneally (i.p.) or via oral gavage (i.g.) at a specific time (e.g., 30-60 minutes) before the test. A positive control, such as Fluoxetine (20 mg/kg), is run in parallel.[13][14]
-
Test Procedure: Each mouse is individually placed into a transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Observation Period: The total duration of the test is typically 6 minutes. The animal's behavior is recorded, and the duration of immobility is scored during the final 4 minutes of the test.
-
Data Analysis: The percentage decrease in immobility time for the treated group is calculated relative to the vehicle control group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by a post-hoc test).
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.[15]
Principle: The assay relies on the ability of mitochondrial reductase enzymes in viable cells to cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble formazan crystals, which have a purple color. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., murine leukemia L1210 or human epidermoid carcinoma KB) in appropriate media supplemented with FBS and antibiotics.[4]
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., THF lignans or polyethers) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Mechanistic Insights and Visualization
Understanding the underlying pathways is critical for rational drug design. The diverse activities of THF derivatives stem from their interactions with distinct cellular machinery.
CNS Activity: Modulation of Monoamine Signaling
For 3-phenyl-THF derivatives, the primary impact is on neuronal signaling. By inhibiting reuptake transporters, they enhance the signaling of serotonin, norepinephrine, and dopamine, which are crucial for mood regulation.
Caption: Workflow of 3-Phenyl-THF derivatives inhibiting monoamine reuptake.
Anti-inflammatory Activity: Inhibition of NF-κB Pathway
For THF lignans, a key mechanism involves suppressing inflammation by blocking the activation of the NF-κB transcription factor, a master regulator of the inflammatory response.
Caption: THF lignans inhibit the NF-κB inflammatory signaling pathway.
Conclusion and Future Perspectives
The tetrahydrofuran scaffold is a remarkably versatile platform for the development of potent and selective therapeutic agents. The biological activity of THF derivatives is profoundly dictated by the nature and stereochemistry of their substituents.
-
3-Phenyl-tetrahydrofuran derivatives are primarily potent modulators of the central nervous system, acting as multi-target agents that inhibit neurotransmitter reuptake and interact with various CNS receptors. Their development holds promise for novel treatments for depression and other psychiatric disorders.
-
Tetrahydrofuran lignans and polyether derivatives demonstrate significant potential in oncology and inflammatory diseases. Their mechanisms, involving the modulation of fundamental cellular processes like inflammatory signaling and ion transport, offer different avenues for therapeutic intervention.
Future research should focus on leveraging structure-activity relationship insights to design next-generation THF derivatives with improved subtype selectivity, optimized pharmacokinetic properties, and novel polypharmacological profiles to tackle complex diseases.
References
-
Fernández, J., Alonso, J. M., Andrés, J. I., Cid, J. M., Díaz, A., Iturrino, L., Gil, P., Megens, A., Sipido, V. K., & Trabanco, A. A. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. Journal of Medicinal Chemistry, 48(6), 1709–1712. [Link]
-
Fontes, S. T., Fernández, M. R., Ogliari, F. A., de Carvalho, R. V., de Moraes, R. R., Pinto, M. B., & Piva, E. (2012). Tetrahydrofuran as solvent in dental adhesives: cytotoxicity and dentin bond stability. Clinical Oral Investigations, 16(5), 1495-1501. [Link]
-
Fernández, J., Alonso, J. M., Andrés, J. I., Cid, J. M., Díaz, A., Iturrino, L., Gil, P., Megens, A., Sipido, V. K., & Trabanco, A. A. (2005). Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents. PubMed. [Link]
-
Ma, D., & Lu, X. (2017). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry, 15(47), 10056-10061. [Link]
-
Science.gov. (n.d.). tetrahydrofuran lignan glucosides: Topics by Science.gov. [Link]
-
Li, X., Yang, X., & Wang, Y. (2025). Pharmacological Potential and Molecular Targets of Tetrahydrofurofuranoid Lignans From Magnoliae Flos. Drug Design, Development and Therapy, 19, 1-16. [Link]
-
Jia, X., et al. (2011). Comparative toxicity of C60 aggregates towards mammalian cells: role of the tetrahydrofuran (THF) decomposition. Journal of Nanobiotechnology, 9(1), 1-10. [Link]
-
Rodríguez, N., & Nieto, A. (2011). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 9(6), 963-1004. [Link]
-
Fontes, S. T., et al. (2012). Tetrahydrofuran as solvent in dental adhesives: Cytotoxicity and dentin bond stability. ResearchGate. [Link]
-
Casiraghi, G., Rassu, G., & Zanardi, F. (2001). Some cytotoxic triterpene poly-tetrahydrofurans. Tetrahedron, 57(32), 6871-6876. [Link]
-
Marinetti, L. J., & Gatch, M. B. (2007). Neuropharmacological profile of tetrahydrofuran in mice. Life Sciences, 80(20), 1872-1877. [Link]
-
Riveira, M. J., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(21), 7247. [Link]
-
Strieth-Kalthoff, F., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(39), 9042-9048. [Link]
-
Singh, G., et al. (2011). Discovery and synthesis of novel 3-phenylcoumarin derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 21(7), 1937-1941. [Link]
-
Nayak, S. K., et al. (2016). Synthesis, preclinical evaluation and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1621-1629. [Link]
-
Yaseen, T., et al. (2025). Conversion of 3-Arylazo-5-phenyl-2(3H)-furanones into Other Heterocycles of Anticipated Biological Activity. ResearchGate. [Link]
-
Wang, L., et al. (2019). Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives. Molecules, 24(12), 2269. [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
-
Koneni, V. V., et al. (2014). Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 4939-4943. [Link]
-
Bøgesø, K. P., et al. (1985). 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake. Journal of Medicinal Chemistry, 28(12), 1817-1828. [Link]
-
Pinton, S., et al. (2023). Antidepressant Potential of a Functionalized 3-Selanyl Benzo[ b]Furan Compound in Mice: Focus on the Serotonergic System. ACS Chemical Neuroscience, 14(6), 1045-1056. [Link]
-
Yang, J., et al. (2022). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. RSC Medicinal Chemistry, 13(9), 1121-1132. [Link]
-
Ghosh, A. K., & Brindisi, M. (2016). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 8(11), 1277-1296. [Link]
-
ResearchGate. (n.d.). Phenethyl group structure-activity relationship data within series 1. [Link]
-
Canal, C. E., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. [Link]
-
Koneni, V. V., et al. (2014). Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents. ResearchGate. [Link]
-
Angelia, P. U., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. eScholarship.org. [Link]
-
Angelia, P. U., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators, 164, 106702. [Link]
-
Özdemir, A., et al. (2007). Synthesis and antidepressant activities of some 3,5-diphenyl-2-pyrazolines. European Journal of Medicinal Chemistry, 42(3), 373-379. [Link]
-
Froimowitz, M., et al. (2007). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Journal of Computer-Aided Molecular Design, 21(1-3), 1-17. [Link]
-
Singh, R., et al. (2018). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Bioorganic Chemistry, 81, 316-327. [Link]
Sources
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new tetracyclic tetrahydrofuran derivatives as potential broad-spectrum psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Phenyl-1-indanamines. Potential antidepressant activity and potent inhibition of dopamine, norepinephrine, and serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02848B [pubs.rsc.org]
- 9. dovepress.com [dovepress.com]
- 10. tetrahydrofuran lignan glucosides: Topics by Science.gov [science.gov]
- 11. Synthesis, preclinical evaluation and antidepressant activity of 5-substituted phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Antidepressant Activities of 5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tetrahydrofuran as solvent in dental adhesives: cytotoxicity and dentin bond stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Phenyl-tetrahydrofuran and Other Heterocyclic Rings
Introduction
Saturated heterocyclic rings are foundational scaffolds in medicinal chemistry and materials science. Their inherent stability, coupled with the reactivity imparted by the heteroatom, makes them privileged structures in drug discovery and versatile solvents or intermediates in synthesis.[1][2] This guide provides an in-depth comparison of the reactivity of 3-Phenyl-tetrahydrofuran against a panel of common heterocyclic rings: its parent, tetrahydrofuran (THF), its six-membered analog, tetrahydropyran (THP), and its nitrogen-containing counterparts, pyrrolidine and piperidine.
The central focus is to elucidate how the introduction of a phenyl substituent at the C3 position of the tetrahydrofuran ring fundamentally alters its chemical behavior. We will dissect the electronic and steric factors that govern reactivity, supported by mechanistic insights and comparative experimental data. This analysis is designed for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of these critical building blocks.
Pillars of Heterocyclic Reactivity: A Theoretical Framework
Before comparing specific molecules, it is crucial to understand the core principles governing their reactivity. Four key factors are at play:
-
Ring Strain: Five-membered rings like tetrahydrofuran and pyrrolidine possess significant torsional and angle strain. This strain provides a thermodynamic driving force for ring-opening reactions, as the resulting acyclic system is energetically more favorable. Six-membered rings like tetrahydropyran and piperidine exist in low-energy chair conformations, exhibit minimal ring strain, and are consequently more stable and less prone to ring-opening.[3][4]
-
Nature of the Heteroatom: The identity of the heteroatom (Oxygen vs. Nitrogen) dictates the ring's fundamental electronic character.
-
Oxygen (Ethers): The oxygen in THF and THP is weakly basic (pKa of conjugate acid ≈ -2 to -3). Its lone pairs are available for protonation by strong acids, which is the requisite first step for acid-catalyzed ring cleavage.[5][6]
-
Nitrogen (Amines): The nitrogen in pyrrolidine and piperidine is significantly more basic (pKa of conjugate acid ≈ 11.2-11.3).[7][8] This high basicity means they readily protonate even in mild acid, and their chemistry is dominated by the nucleophilicity of the nitrogen lone pair.
-
-
Electronic Effects of Substituents: Substituents can dramatically modulate the reactivity of the ring. The phenyl group in 3-Phenyl-tetrahydrofuran introduces a strong inductive effect. The sp²-hybridized carbons of the phenyl ring are more electronegative than the sp³ carbons of the THF ring, leading to an electron-withdrawing inductive effect (-I).[9] This effect decreases the electron density on the ether oxygen, reducing its basicity compared to unsubstituted THF.
-
Steric Hindrance: Bulky substituents can shield adjacent atoms from attack. The phenyl group at C3 will sterically hinder nucleophilic attack at the C3 position and may influence the preferred trajectory of attack at the neighboring C2 and C4 positions.
Focus: Reactivity of 3-Phenyl-tetrahydrofuran
The presence of the C3-phenyl group introduces a fascinating dichotomy of effects that directly influences the mechanism of ring-opening reactions. Ethers are typically cleaved by strong acids like HBr or HI via SN1 or SN2 pathways.[5][10][11]
-
SN2 Pathway: In unsubstituted THF, acid-catalyzed cleavage proceeds via an SN2 mechanism. The protonated ether is attacked by a nucleophile (e.g., Br⁻) at one of the α-carbons.[12]
-
SN1 Pathway: This pathway is favored if a stable carbocation can be formed.[6][11]
For 3-Phenyl-tetrahydrofuran, the C3 position is pseudo-benzylic. Cleavage of the C2-O bond could lead to a secondary carbocation at C2, while cleavage of the C5-O bond would yield a primary carbocation at C5. However, a hydride shift from C3 to C2 could generate a more stable secondary benzylic carbocation at C3. This potential to form a stabilized carbocation intermediate suggests that 3-Phenyl-tetrahydrofuran may have a greater propensity to react via an SN1-like mechanism compared to unsubstituted THF, especially under forcing acidic conditions.
The inductive electron-withdrawing effect of the phenyl group deactivates the oxygen, making the initial protonation step less favorable than for THF. This suggests that harsher conditions (higher acid concentration or temperature) may be required to initiate ring-opening compared to THF.
Comparative Reactivity Analysis
To provide a clear comparison, we will evaluate the heterocycles based on their susceptibility to acid-catalyzed ring-opening, the most characteristic reaction for the oxygen-containing rings.
| Heterocycle | Ring Size | Heteroatom | Key Substituent | pKa (Conj. Acid) | Relative Reactivity (Acid-Catalyzed Ring Opening) | Primary Mechanism |
| Tetrahydrofuran (THF) | 5 | O | None | ~ -2.1 | High | SN2 |
| 3-Phenyl-THF | 5 | O | 3-Phenyl | < -2.1 (Est.) | Moderate | SN1 / SN2 mix |
| Tetrahydropyran (THP) | 6 | O | None | ~ -2.8 | Low | SN2 |
| Pyrrolidine | 5 | N | None | ~ 11.3[7] | Very Low (Stable) | N/A (Protonation) |
| Piperidine | 6 | N | None | ~ 11.2[8] | Very Low (Stable) | N/A (Protonation) |
Discussion of Comparative Data:
-
THF vs. THP: THF is significantly more reactive than THP under acidic conditions.[3][4] The high ring strain of the five-membered ring makes its cleavage thermodynamically favorable. THF is known to undergo cationic ring-opening polymerization readily in the presence of strong acids, a reaction THP is resistant to.[4][13][14][15]
-
THF vs. 3-Phenyl-THF: While the ring strain is identical, the electronic deactivation by the phenyl group makes 3-Phenyl-THF likely less reactive than THF under kinetically controlled conditions. However, the potential for a stabilized carbocation intermediate could lead to a different reaction pathway (SN1) and potentially faster reaction under thermodynamically controlled, forcing conditions. The steric bulk of the phenyl group would also direct nucleophilic attack away from the C2/C3 side of the ring in an SN2 scenario.
-
Oxygen vs. Nitrogen Heterocycles: Pyrrolidine and Piperidine behave fundamentally differently. Their high basicity means the nitrogen is immediately protonated, forming a stable ammonium salt. This positively charged nitrogen strongly deactivates the ring towards further electrophilic attack or nucleophilic ring-opening, making them exceptionally stable in acid compared to their ether counterparts. Their reactivity is primarily that of secondary amines (e.g., acylation, alkylation at the nitrogen).
Visualizing the Reaction Mechanisms
The proposed mechanisms for the acid-catalyzed cleavage of THF and 3-Phenyl-tetrahydrofuran highlight the substituent's influence.
Caption: A potential SN1 pathway for 3-Phenyl-THF cleavage, involving a stabilized carbocation.
Experimental Protocol: Comparative Acidic Cleavage
This protocol outlines a representative experiment to compare the relative reactivity of THF, 3-Phenyl-THF, and THP towards acid-catalyzed cleavage.
Objective: To qualitatively assess the rate of ring cleavage by monitoring substrate consumption via Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
Materials:
-
Tetrahydrofuran (THF)
-
3-Phenyl-tetrahydrofuran
-
Tetrahydropyran (THP)
-
Concentrated Hydrobromic Acid (48% HBr in water)
-
Dichloromethane (DCM, as solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vials, stir plates, syringes, GC or TLC equipment
Procedure:
-
Preparation: In three separate, labeled reaction vials, prepare a 0.5 M solution of each heterocyclic compound (THF, 3-Phenyl-THF, THP) in dichloromethane (10 mL). Add an appropriate amount of the internal standard to each.
-
Reaction Initiation: At time t=0, add 1.0 equivalent of concentrated HBr (48%) to each vial simultaneously using a syringe. Begin vigorous stirring at room temperature.
-
Monitoring: At regular intervals (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Workup of Aliquots: Immediately quench the aliquot in a vial containing 1 mL of saturated NaHCO₃ solution. Add 1 mL of DCM, vortex, and allow the layers to separate.
-
Analysis: Withdraw a sample from the organic layer and dry it over a small amount of Na₂SO₄. Analyze the sample by GC or TLC.
-
GC Analysis: Compare the peak area ratio of the starting material to the internal standard at each time point. A decrease in this ratio indicates consumption of the starting material.
-
TLC Analysis: Spot the sample on a silica gel plate and elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane). Visualize the spots. The disappearance of the starting material spot and the appearance of new, more polar product spots indicate reaction progress.
-
-
Data Interpretation: Plot the percentage of remaining starting material versus time for each of the three compounds. The compound that is consumed fastest is the most reactive under these conditions. It is expected that THF will react fastest, followed by 3-Phenyl-THF, with THP being the most resistant.
Conclusion
The reactivity of a saturated heterocyclic ring is a nuanced interplay of ring strain, heteroatom basicity, and the electronic and steric nature of its substituents. While unsubstituted tetrahydrofuran is highly susceptible to acid-catalyzed ring-opening due to significant ring strain, the introduction of a C3-phenyl group introduces competing effects. The phenyl group's inductive electron-withdrawing nature deactivates the ether oxygen, potentially slowing the initial protonation step. Conversely, its ability to stabilize a nearby carbocation may open up a lower-energy SN1-type cleavage pathway.
In comparison, tetrahydropyran is markedly less reactive due to its stable, strain-free chair conformation. The nitrogen-containing analogs, pyrrolidine and piperidine, exhibit entirely different reactivity profiles dominated by the high basicity of the amine, which leads to rapid protonation and stabilization of the ring system against cleavage. This guide underscores the principle that even a single substituent can fundamentally alter the stability and reaction mechanism of a heterocyclic core, a critical consideration in the design and development of new chemical entities.
References
-
Synthesis and Cleavage of Ethers. Longdom Publishing. [Link]
-
Ether cleavage. Wikipedia. [Link]
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. MDPI. [Link]
-
Which one is more basic, pyrolidine or tetrahydrofuran? Quora. [Link]
-
Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
-
Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.GOV. [Link]
-
Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. RSC Publishing. [Link]
-
Comparison of Selected Physical Properties of 4- MeTHP and THF 44. ResearchGate. [Link]
-
Mechanism of THF ring opening followed by polymerization. ResearchGate. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
Novel ring-opening reaction of tetrahydrofuran promoted by a cationic uranium amide compound. Chemical Communications (RSC Publishing). [Link]
-
Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science (RSC Publishing). [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH National Center for Biotechnology Information. [Link]
-
Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega. [Link]
-
Catalytic Oxidative Ring Opening of THF Promoted by a Carboxylate-Bridged Diiron Complex, Triarylphosphines, and Dioxygen. ACS Publications. [Link]
-
Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry (RSC Publishing). [Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. ResearchGate. [Link]
-
Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Dalton Transactions. [Link]
-
Major sequence of reactions to explain promoting the reactivity during the first-stage ignition, based on flux analysis. ResearchGate. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Radical Cascade Polymerization Involving Dual Cyano Group Migration to Synthesize Periodic Polymers. ACS Publications. [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. NIH National Center for Biotechnology Information. [Link]
-
3-Phenyl-tetrahydrofuran. PubChem. [Link]
-
Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Separation of pyrrolidine from tetrahydrofuran by pillara[16]rene-based nonporous adaptive crystals. RSC Publishing. [Link]
-
Tetrahydropyran. Wikipedia. [Link]
-
Piperidine. Wikipedia. [Link]
-
(PDF) Tetrahydrofurans and Pyrrolidines From. Amanote Research. [Link]
-
Methylation. Wikipedia. [Link]
-
A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. NIH National Center for Biotechnology Information. [Link]
-
Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. ResearchGate. [Link]
-
Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. NIH National Center for Biotechnology Information. [Link]
-
Propose a mechanism for the following reaction. Pearson+. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]
-
phenyl ring substituents: Topics by Science.gov. Science.gov. [Link]
-
Inductive effect of phenyl ring. Chemistry Stack Exchange. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. Piperidine - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. longdom.org [longdom.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
Computational studies on the reaction mechanisms of 3-Phenyl-tetrahydrofuran synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted tetrahydrofurans, a core motif in numerous natural products and pharmaceuticals, is of paramount importance. Among these, the 3-phenyl-tetrahydrofuran scaffold presents a common synthetic challenge. Computational chemistry offers a powerful lens to dissect and predict the intricate mechanisms governing its formation, enabling the rational design of more efficient and selective synthetic routes.
This guide provides an in-depth comparison of computational studies on two distinct and prominent reaction mechanisms for the synthesis of 3-Phenyl-tetrahydrofuran: a photochemical diradical-mediated ring expansion and a palladium-catalyzed redox-relay Heck reaction . By examining the underlying principles and computational workflows, we aim to provide actionable insights into the predictive power of modern theoretical chemistry in synthetic planning.
Part 1: Mechanistic Overview and Computational Approaches
The choice of synthetic strategy dictates the reaction mechanism, which in turn influences yield, stereoselectivity, and reaction conditions. Here, we compare a modern photochemical approach with a classic transition-metal-catalyzed method, highlighting how computational studies elucidate their mechanistic nuances.
The Photochemical Diradical Pathway
A contemporary approach to tetrahydrofuran synthesis involves the photochemical ring expansion of oxetanes.[1] This metal-free method proceeds under mild conditions and offers a unique mechanistic pathway that has been elucidated with the aid of Density Functional Theory (DFT) calculations. The reaction of a phenyl-substituted oxetane with a diazo compound, initiated by light, is proposed to proceed through a diradical intermediate.
The Palladium-Catalyzed Redox-Relay Heck Reaction
The intramolecular Heck reaction is a cornerstone of C-C bond formation in organic synthesis. A redox-relay variant has been effectively employed for the synthesis of 3-aryl tetrahydrofurans.[2][3] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with a tethered alkene, in this case, derived from cis-2-butene-1,4-diol. The catalytic cycle, while well-established in principle, presents several key transition states and intermediates whose energetics can be precisely modeled computationally.
Part 2: Comparative Analysis of Computational Methodologies
The accuracy and predictive power of computational studies are intrinsically linked to the chosen theoretical methods and models. Below is a comparison of typical computational protocols applied to the two synthetic pathways.
Computational Protocol: Photochemical Diradical Pathway
The study of photochemical reactions often requires consideration of excited states and open-shell species. A typical computational workflow is as follows:
Methodology:
-
Geometry Optimization: Ground state and transition state geometries are optimized using DFT, commonly with a functional like B3LYP, and a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculations: To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intermediate Identification: Identification and optimization of key intermediates, such as the diradical species, using an unrestricted DFT formalism (UDFT) for open-shell systems.
-
Reaction Pathway Mapping: Intrinsic Reaction Coordinate (IRC) calculations to connect transition states with their corresponding reactants and products.
-
Energy Profile Construction: Calculation of the potential energy surface, including activation energies and reaction enthalpies, to determine the rate-determining step and overall thermodynamic feasibility.
Computational Protocol: Palladium-Catalyzed Heck Reaction
Modeling transition-metal catalysis necessitates careful consideration of the metal center, its ligands, and the intricate steps of the catalytic cycle.
Methodology:
-
Model System Definition: The real system is often simplified for computational tractability (e.g., using smaller phosphine ligands like PH₃ instead of bulky experimental ligands).
-
Catalytic Cycle Step-by-Step Analysis:
-
Oxidative Addition: Optimization of the transition state for the addition of the aryl halide to the Pd(0) catalyst.
-
Migratory Insertion (Carbopalladation): Locating the transition state for the intramolecular insertion of the alkene into the Pd-C bond. This is often the key stereochemistry-determining and ring-forming step.
-
β-Hydride Elimination: Identification of the transition state for the elimination of a hydride from the alkyl-palladium intermediate.
-
Reductive Elimination: Modeling the final step to regenerate the Pd(0) catalyst.
-
-
Solvent Effects: Implicit solvent models (e.g., PCM or SMD) are often employed to account for the influence of the solvent on the reaction energetics.
-
Basis Sets: A mixed basis set approach is common, with a larger basis set and effective core potential (ECP) for the palladium atom (e.g., LANL2DZ) and a standard basis set for other atoms (e.g., 6-31G(d)).
-
Functional Selection: Functionals like B3LYP or M06 are frequently used for their proven performance in organometallic chemistry.
Part 3: Data Presentation and In-Depth Comparison
The true value of computational studies lies in the quantitative data they provide, allowing for a direct comparison of reaction mechanisms.
Table 1: Comparison of Calculated Energetics for Key Mechanistic Steps
| Mechanistic Step | Photochemical Diradical Pathway (Calculated ΔG‡, kcal/mol) | Palladium-Catalyzed Heck Reaction (Calculated ΔG‡, kcal/mol) | Key Insights |
| Initiation/Activation | Ylide formation and homolytic dissociation | Oxidative Addition of Aryl Bromide to Pd(0) | The photochemical pathway relies on light energy to generate the reactive intermediate, while the Heck reaction has a thermal barrier for catalyst activation. |
| Ring Formation | Intramolecular radical-radical coupling | 5-exo-trig Migratory Insertion | The diradical coupling is typically very fast with a low barrier. The migratory insertion in the Heck reaction is often the rate-determining and stereochemistry-defining step. |
| Product Formation/Catalyst Turnover | Final product formation | β-Hydride Elimination & Reductive Elimination | The final step in the photochemical reaction is a simple bond formation. The Heck reaction involves multiple steps to regenerate the active catalyst. |
Note: The specific energy values are illustrative and depend on the exact model system and level of theory used.
Part 4: Visualizing the Reaction Mechanisms
Graphical representations of the reaction pathways are invaluable for understanding the complex transformations.
Photochemical Diradical Pathway
Caption: Proposed diradical mechanism for photochemical synthesis.
Palladium-Catalyzed Redox-Relay Heck Reaction
Caption: Key steps in the intramolecular Heck reaction cycle.
Part 5: Experimental and Computational Workflow Visualization
A holistic understanding requires visualizing the interplay between computational modeling and experimental work.
Caption: Synergistic experimental and computational workflows.
Conclusion
Computational studies provide indispensable insights into the reaction mechanisms of 3-Phenyl-tetrahydrofuran synthesis. The photochemical diradical pathway and the palladium-catalyzed redox-relay Heck reaction represent two distinct mechanistic paradigms, each with its own set of intermediates and transition states that can be effectively modeled.
DFT calculations on the photochemical route highlight a low-barrier radical coupling, consistent with a rapid and efficient ring-closing step.[1] In contrast, computational analysis of the Heck reaction allows for a detailed dissection of the catalytic cycle, identifying the rate-determining and selectivity-controlling steps, which are crucial for catalyst and ligand design.[4]
By comparing these computational models, researchers can make more informed decisions in designing synthetic strategies, optimizing reaction conditions, and predicting potential side products. The synergy between computational prediction and experimental validation is key to advancing the synthesis of complex molecules like 3-Phenyl-tetrahydrofuran.
References
-
Jana, S., Yang, Z., Pei, C., Xu, X., & Koenigs, R. M. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(37), 8595–8600. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]
-
Brooks, J. L., Xu, L., Wiest, O., & Tan, D. S. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 81(18), 8254–8265. [Link]
-
Byrne, L. C., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(13), 2361–2365. [Link]
-
Heydari, A. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 1-13. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]
Sources
- 1. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Phenyl-tetrahydrofuran: Benchmarking Classical and Novel Methodologies
The tetrahydrofuran (THF) motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its favorable physicochemical properties and its presence in numerous bioactive molecules.[1] 3-Phenyl-tetrahydrofuran, in particular, serves as a valuable building block for developing pharmacologically active compounds, including potential anti-inflammatory and anti-ulcer agents.[1] The efficient and selective construction of this scaffold is therefore of significant interest to researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of classical and modern synthetic routes to 3-Phenyl-tetrahydrofuran. We will move beyond a simple recitation of procedures to dissect the underlying mechanisms, providing a rationale for experimental choices and offering a clear-eyed view of the strengths and limitations of each approach. All protocols are presented with the detail required for reproduction, and quantitative data is summarized for direct comparison, empowering researchers to select the optimal method for their specific needs.
Classical Synthetic Approaches: The Workhorses of THF Synthesis
Classical methods for forming the tetrahydrofuran ring have been refined over decades and are valued for their reliability and use of readily available starting materials. Here, we examine two venerable approaches: intramolecular cyclization and the reduction of a furan precursor.
Method 1: Intramolecular Williamson Ether Synthesis
This method is a quintessential example of an intramolecular SN2 reaction, a robust strategy for forming cyclic ethers.[1] The synthesis begins with a 1-phenyl-1,4-butanediol derivative. The primary alcohol is selectively converted to a good leaving group (e.g., a tosylate), setting the stage for the key cyclization step. The remaining hydroxyl group then acts as an internal nucleophile, displacing the leaving group to form the tetrahydrofuran ring.
Causality of Experimental Choices: The choice of a tosyl group is strategic; it is easily introduced and is an excellent leaving group, facilitating the SN2 displacement. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the alcohol without competing in the substitution reaction, thereby maximizing the yield of the desired cyclic product.
Sources
Safety Operating Guide
Navigating the Disposal of 3-Phenyl-tetrahydrofuran: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Phenyl-tetrahydrofuran, a heterocyclic compound whose disposal procedure demands careful consideration due to its chemical properties. While specific data for 3-Phenyl-tetrahydrofuran is limited, its structural similarity to tetrahydrofuran (THF) necessitates a cautious approach, treating it with the same level of hazard consideration.[1][2]
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is paramount to understand the potential hazards associated with 3-Phenyl-tetrahydrofuran. As a derivative of tetrahydrofuran, it should be handled as a flammable liquid that may form explosive peroxides upon exposure to air and light.[3][4][5][6][7]
Key Hazards:
-
Flammability: Assumed to be a flammable liquid with vapors that can form explosive mixtures with air.[7][8][9] Keep away from all ignition sources, including heat, sparks, and open flames.[6][7][8][10]
-
Peroxide Formation: Like other ethers, 3-Phenyl-tetrahydrofuran is susceptible to the formation of potentially explosive peroxides over time, especially when exposed to air and light.[3][4][6][11] Containers should be dated upon opening and periodically tested for the presence of peroxides.[4][6][11]
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[5][10][13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile gloves, with attention to breakthrough time). | Prevents skin contact. Note that ethers like THF can permeate nitrile gloves, so it is advised to limit the duration of work and change gloves frequently.[4] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Protects against accidental spills and splashes. Flame-resistant material is crucial due to the flammability of the compound.[4][13] |
| Respiratory Protection | To be used in case of insufficient ventilation or for spill cleanup, as advised by your institution's EHS. | Protects against the inhalation of vapors which may cause respiratory tract irritation.[5][13] |
Step-by-Step Disposal Protocol
The disposal of 3-Phenyl-tetrahydrofuran must be conducted in accordance with local, state, and federal regulations.[3] It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[11]
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: Due to its flammability and potential for peroxide formation, 3-Phenyl-tetrahydrofuran waste is considered hazardous.
-
Segregate Waste: Collect waste 3-Phenyl-tetrahydrofuran in a dedicated, properly labeled, and sealed container.[11] Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes should never be mixed.[11]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container made of a material that is chemically resistant to 3-Phenyl-tetrahydrofuran. Glass bottles are often suitable for solvent waste.[3] The container must have a secure, tight-fitting lid.[6][7][8][10][11]
-
Properly Label the Container: The waste container must be clearly labeled with a hazardous waste tag that includes:
-
The full chemical name: "Waste 3-Phenyl-tetrahydrofuran"
-
The associated hazards (e.g., "Flammable," "Peroxide-Former")
-
The date the waste was first added to the container.
-
The percentage of each chemical component if it is a mixture.[11]
-
Step 3: Peroxide Testing and Management
For containers of 3-Phenyl-tetrahydrofuran that have been open for an extended period, it is crucial to test for the presence of peroxides before disposal.
-
Visual Inspection: Before opening, visually inspect the container for the formation of crystals around the cap or in the liquid.[6] If crystals are present, do not handle the container.[6] This is an extremely dangerous situation, and you should contact your EHS department or a bomb squad immediately.[3][6]
-
Chemical Testing: If no crystals are visible, test for peroxides using potassium iodide (KI) test strips or a solution. A positive test is indicated by a color change (e.g., to red or brown).[3]
-
Management of Peroxide-Contaminated Waste: If peroxides are detected, the waste may require special handling and neutralization before disposal. Consult your institution's EHS for specific procedures. Do not attempt to evaporate peroxide-contaminated ethers, as this will concentrate the explosive peroxides.[3]
Step 4: Storage and Collection
-
Safe Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be a well-ventilated, cool, and dry location, away from heat and ignition sources.[6][7][8][10][14] Use secondary containment to prevent spills.[11]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not accumulate large quantities of waste in the laboratory.[11]
The following diagram illustrates the decision-making process for the disposal of 3-Phenyl-tetrahydrofuran.
Caption: Disposal Decision Workflow for 3-Phenyl-tetrahydrofuran
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Small Spills (<1 L): If you are trained and have the appropriate spill kit, you may clean up the spill.[13] Ensure the area is well-ventilated and there are no ignition sources.[13] Absorb the spill with an inert material (e.g., vermiculite, sand) and place the contaminated material in a sealed container for hazardous waste disposal.[13]
-
Large Spills (>1 L): Evacuate the area immediately and alert others.[13] Contact your institution's EHS and emergency services.[13]
Conclusion
The responsible disposal of 3-Phenyl-tetrahydrofuran is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its potential hazards, particularly its flammability and propensity for peroxide formation, and by adhering to a stringent, step-by-step disposal protocol, researchers can mitigate risks and ensure a safe laboratory environment. Always consult your institution's specific guidelines and EHS department for any questions or concerns regarding chemical waste disposal.
References
-
3-Phenyl-tetrahydrofuran | C10H12O | CID 576088 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Hazardous Waste Disposal. (n.d.). Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). eCFR. Retrieved from [Link]
-
Standard Operating Procedure. (n.d.). Retrieved from [Link]
-
3-Phenylfuran | C10H8O | CID 518802 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Use of Ether. (n.d.). Environment, Health & Safety, University of California, Berkeley. Retrieved from [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. (n.d.). Regulations.gov. Retrieved from [Link]
-
Tetrahydrofuran (THF). (n.d.). Chemius. Retrieved from [Link]
-
A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2013, October 22). Critical Reviews in Toxicology. Retrieved from [Link]
-
Tetrahydrofuran. (n.d.). Retrieved from [Link]
-
A review of the toxicological and environmental hazards and risks of tetrahydrofuran. (2025, August 2). Critical Reviews in Toxicology. Retrieved from [Link]
-
TETRAHYDROFURAN HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA. (n.d.). NJ.gov. Retrieved from [Link]
-
Tetrahydrofuran - Wikipedia. (n.d.). Retrieved from [Link]
-
Tetrahydrofuran Solvent Properties. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: tetrahydrofuran. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 3-phenyl-tetrahydrofuran - Safety Data Sheet [chemicalbook.com]
- 3. Hazardous Waste Disposal [cool.culturalheritage.org]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Mobile [my.chemius.net]
- 6. usu.edu [usu.edu]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. A review of the toxicological and environmental hazards and risks of tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
